molecular formula C14H11FO2 B567566 5-Fluoro-3-(2-methylphenyl)benzoic acid CAS No. 1261914-25-3

5-Fluoro-3-(2-methylphenyl)benzoic acid

Cat. No.: B567566
CAS No.: 1261914-25-3
M. Wt: 230.238
InChI Key: BMSGVSRYBFYKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-(2-methylphenyl)benzoic acid (CAS 1261914-25-3) is a biphenyl-based chemical compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol . This compound serves as a valuable scaffold in medicinal chemistry research, particularly in the development of novel anti-inflammatory agents. Structurally related biphenyl carboxylic acids have been investigated for their potent anti-inflammatory, analgesic, and antipyretic properties, demonstrating efficacy in preclinical models of inflammatory diseases such as rheumatoid arthritis and osteoarthritis . The molecular structure, incorporating fluorine atoms and a benzoic acid group, is characteristic of compounds that target inflammatory pathways, offering researchers a potential tool for studying non-steroidal anti-inflammatory therapeutics . As a building block, its applications extend to other areas of pharmaceutical R&D, including the synthesis of protein kinase inhibitors. The compound is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-fluoro-5-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-4-2-3-5-13(9)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSGVSRYBFYKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688588
Record name 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-25-3
Record name 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. The document is structured to provide not only a step-by-step synthetic protocol but also the underlying scientific rationale for the selected methodology, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Strategic Overview

5-Fluoro-3-(2-methylphenyl)benzoic acid is a biaryl carboxylic acid, a structural motif prevalent in many biologically active molecules and functional materials. The strategic disconnection of this target molecule logically points towards a cross-coupling reaction to form the central carbon-carbon bond between the two aromatic rings.

After careful consideration of various cross-coupling methodologies, the Suzuki-Miyaura coupling reaction has been selected as the most robust and efficient synthetic route. This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids, making it a cornerstone of modern synthetic organic chemistry.[1] The chosen pathway involves the coupling of 3-bromo-5-fluorobenzoic acid with 2-methylphenylboronic acid.

Synthesis_Overview cluster_reactants Starting Materials cluster_product Target Molecule 3-bromo-5-fluorobenzoic_acid 3-Bromo-5-fluorobenzoic Acid Suzuki_Coupling Suzuki-Miyaura Coupling 3-bromo-5-fluorobenzoic_acid->Suzuki_Coupling Aryl Halide 2-methylphenylboronic_acid 2-Methylphenylboronic Acid 2-methylphenylboronic_acid->Suzuki_Coupling Boronic Acid target_molecule 5-Fluoro-3-(2-methylphenyl)benzoic Acid Suzuki_Coupling->target_molecule caption Overall Synthetic Strategy

Figure 1: Overall Synthetic Strategy for 5-Fluoro-3-(2-methylphenyl)benzoic Acid.

Starting Materials: Procurement and Synthesis

The success of the Suzuki-Miyaura coupling is highly dependent on the purity of the starting materials. While both 3-bromo-5-fluorobenzoic acid and 2-methylphenylboronic acid are commercially available, this section provides synthetic protocols for their in-house preparation if required.

3-Bromo-5-fluorobenzoic Acid

This versatile building block is crucial in the synthesis of various pharmaceuticals and agrochemicals due to its unique electronic properties conferred by the halogen substituents.[2][3]

Synthesis from 3-bromo-5-fluorobenzonitrile:

A common laboratory-scale synthesis involves the hydrolysis of 3-bromo-5-fluorobenzonitrile.

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser, combine 3-bromo-5-fluorobenzonitrile (1.0 eq) with a 5 M aqueous solution of sodium hydroxide (10 vol).

  • Step 2: Hydrolysis

    • Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Isolation

    • After completion, cool the mixture to room temperature.

    • Carefully adjust the pH to 1 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

    • Collect the precipitate by filtration, wash the solid with cold water, and dry under vacuum to yield 3-bromo-5-fluorobenzoic acid.[4]

Parameter Value Reference
Starting Material3-bromo-5-fluorobenzonitrile[4]
Reagent5 M Sodium Hydroxide[4]
Reaction Time2 hours[4]
TemperatureReflux[4]
Typical Yield~94%[4]
2-Methylphenylboronic Acid (o-Tolylboronic Acid)

2-Methylphenylboronic acid is a widely used reagent in Suzuki-Miyaura coupling reactions for the introduction of the o-tolyl group.[5][6][7]

Synthesis via Grignard Reaction:

This method involves the formation of a Grignard reagent from 2-bromotoluene, followed by reaction with a trialkyl borate and subsequent hydrolysis.

  • Step 1: Grignard Reagent Formation

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.1 eq).

    • Add anhydrous diethyl ether and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromotoluene (1.0 eq) in anhydrous diethyl ether to maintain a gentle reflux.

  • Step 2: Borylation

    • Cool the freshly prepared Grignard reagent to -60°C or lower.[8]

    • Slowly add a solution of trimethyl borate (1.2 eq) in anhydrous diethyl ether, maintaining the low temperature to ensure selective mono-arylation.[8]

  • Step 3: Hydrolysis and Isolation

    • Allow the reaction mixture to warm to room temperature.

    • Hydrolyze the boronate ester by adding a 10% sulfuric acid solution.[8]

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-methylphenylboronic acid, which can be purified by recrystallization.

Parameter Value Reference
Starting Material2-bromotoluene[8]
Reagent 1Magnesium Turnings[8]
Reagent 2Trimethyl borate[8]
Temperature-60°C for borylation[8]
PurificationRecrystallization[8]

Core Synthesis: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[1]

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar' Ar'-B(OH)₂ Base Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' caption Catalytic Cycle of the Suzuki-Miyaura Reaction

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol
  • Step 1: Reaction Setup

    • To a round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 mmol, 1.0 eq), 2-methylphenylboronic acid (1.2 mmol, 1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 mol%), and a base, typically potassium carbonate (3.0 mmol, 3.0 eq).[9]

  • Step 2: Solvent Addition and Degassing

    • Add a suitable solvent system. A mixture of an organic solvent like toluene or dioxane and water is commonly used.[9]

    • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Step 3: Reaction

    • Heat the reaction mixture to a temperature of 80-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed. This typically takes 12-24 hours.

  • Step 4: Work-up

    • Cool the reaction mixture to room temperature and dilute it with water.

    • Acidify the aqueous layer with 1M HCl to a pH of 2-3 to protonate the carboxylic acid.

    • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Step 5: Purification

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Causality of Experimental Choices
  • Catalyst: A palladium(0) source is essential to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common choice, although other palladium sources and ligands can be used to optimize the reaction.

  • Base: The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[10] An inorganic base like potassium carbonate is often effective and cost-efficient.[9]

  • Solvent: A biphasic solvent system, such as toluene/water or dioxane/water, is frequently employed. The organic phase solubilizes the reactants and catalyst, while the aqueous phase dissolves the base and facilitates the removal of boronic acid byproducts.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. Therefore, conducting the reaction under an inert atmosphere is critical for its success.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

Analysis Expected Result
Appearance White to off-white solid
¹H NMR Peaks corresponding to the aromatic protons of both rings and the methyl group protons.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carboxylic acid carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product.
Purity (HPLC) >98%

Conclusion

The synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid is reliably achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields, good functional group tolerance, and is amenable to scale-up. By understanding the underlying principles of each step and exercising careful experimental technique, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science.

References

  • 3-Bromo-5-fluorobenzoic acid. MySkinRecipes. Available at: [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
  • organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

  • organic synthesis: benzoic acid via a grignard reaction. Available at: [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. Available at: [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]

  • Grignard Reaction: Synthesis of Benzoic Acid | PDF | Organometallic Chemistry. Scribd. Available at: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • 5-FLUORO-2-METHOXYBENZOIC ACID Three Chongqing Chemdad Co. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. Available at: [Link]

  • JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines. Google Patents.
  • 2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267. PubChem - NIH. Available at: [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids. Google Patents.
  • 2-Methylphenylboronic acid, 98%. Ottokemi. Available at: [Link]

  • EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Google Patents.
  • Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. -ORCA - Cardiff University. Available at: [Link]

  • 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • US4092353A - Process for the purification of benzoic acid. Google Patents.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC - NIH. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

Sources

5-Fluoro-3-(2-methylphenyl)benzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Abstract: This whitepaper provides a comprehensive technical overview of 5-Fluoro-3-(2-methylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. While direct experimental data for this specific compound is limited in public literature, this guide synthesizes predictive data, established chemical principles, and experimental protocols from closely related structural analogs to offer a robust profile. The document covers predicted physicochemical properties, a detailed, mechanistically-grounded synthetic protocol via Suzuki-Miyaura cross-coupling, expected analytical signatures for characterization, and insights into its potential reactivity and applications. This guide is intended to serve as a foundational resource for scientists engaged in the design, synthesis, and evaluation of novel biaryl compounds.

Introduction to Fluorinated Biaryl Carboxylic Acids

The biaryl motif is a privileged structure in modern chemistry, forming the core of numerous top-selling pharmaceuticals, advanced agrochemicals, and high-performance materials.[1] Its prevalence stems from the unique three-dimensional conformation and electronic properties conferred by the C-C bond linking two aromatic rings. The introduction of fluorine atoms into these scaffolds can profoundly and beneficially alter their biological and physical properties, enhancing metabolic stability, binding affinity, lipophilicity, and pKa.[2]

5-Fluoro-3-(2-methylphenyl)benzoic acid is a member of this important class of molecules. It integrates three key structural features:

  • A benzoic acid moiety , providing a handle for derivatization (e.g., amidation, esterification) and imparting acidic properties.

  • A biaryl core , which introduces conformational rigidity and is a key pharmacophore in many active molecules.

  • Strategic fluorination and methylation , which fine-tunes the molecule's steric and electronic profile, influencing its reactivity and interactions with biological targets.

This guide provides a detailed examination of this compound, from its fundamental properties to its synthesis and potential utility, equipping researchers with the knowledge required for its effective application.

Predicted Physicochemical Properties

Direct experimental values for 5-Fluoro-3-(2-methylphenyl)benzoic acid are not extensively documented. However, we can reliably predict its core properties based on its structure and data from analogous compounds found in chemical databases. These properties are crucial for predicting solubility, membrane permeability, and general handling characteristics.

PropertyPredicted ValueData Source Context
Chemical Formula C₁₄H₁₁FO₂Based on molecular structure
Molecular Weight 230.24 g/mol Calculated from formula
XLogP3 (Lipophilicity) ~3.5 - 4.0Estimated based on analogs like 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid (XLogP3 = 3.2)[3] and 2-Fluoro-5-(4-methylphenyl)benzoic acid.
Hydrogen Bond Donors 1From the carboxylic acid group (-OH)
Hydrogen Bond Acceptors 2From the carbonyl oxygen and fluorine atom
Rotatable Bond Count 2The C-C bond of the biaryl system and the C-C bond to the carboxyl group
Polar Surface Area 37.3 ŲConsistent across many benzoic acid derivatives[3][4][5][6]

Synthesis and Mechanistic Considerations

The most powerful and versatile method for constructing the C-C bond in biaryl systems is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9] This Nobel Prize-winning methodology offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic boronic acid reagents.[8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of 5-Fluoro-3-(2-methylphenyl)benzoic acid points to two readily accessible starting materials: a halogenated fluorobenzoic acid derivative and an arylboronic acid.

G Target 5-Fluoro-3-(2-methylphenyl)benzoic acid Disconnect C-C Disconnection (Suzuki Coupling) Target->Disconnect Synthon1 5-Fluoro-3-halobenzoic acid (e.g., Bromo derivative) Disconnect->Synthon1 Synthon2 2-Methylphenylboronic acid Disconnect->Synthon2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed to be a self-validating system. The choice of catalyst, ligand, and base is critical for overcoming potential challenges such as catalyst inhibition by the carboxylic acid group.

Objective: To synthesize 5-Fluoro-3-(2-methylphenyl)benzoic acid from 3-Bromo-5-fluorobenzoic acid and 2-Methylphenylboronic acid.

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Instrumentation:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-5-fluorobenzoic acid, 2-Methylphenylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand.

    • Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and prevents catalyst deactivation that can occur with substrates bearing coordinating groups like carboxylic acids.[7]

  • Solvent Addition and Degassing:

    • Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

    • Degas the resulting mixture by bubbling N₂ or Ar through it for 10-15 minutes.

    • Causality: The use of a dioxane/water mixture aids in the solubility of both the organic substrates and the inorganic base.[7] Degassing removes dissolved oxygen, a primary cause of boronic acid homocoupling and catalyst degradation.

  • Reaction Execution:

    • Fit the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring it partitions into the organic layer.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-Fluoro-3-(2-methylphenyl)benzoic acid.

The Suzuki-Miyaura Catalytic Cycle

The synthesis is driven by a well-understood catalytic cycle involving a palladium catalyst.

G Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation RedElim Reductive Elimination Complex RedElim->Pd0 Reductive Elimination Product_out Ar¹-Ar² (Product) RedElim->Product_out ArX_in Ar¹-X ArX_in->OxAdd ArB_in Ar²-B(OR)₂ ArB_in->Transmetal Base_in Base (e.g., K₃PO₄) Base_in->Transmetal

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Analytical Characterization Workflow

Post-synthesis, a rigorous analytical workflow is essential to confirm the identity, purity, and structure of the final compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Verification synthesis Crude Product (Post-Workup) purification Flash Chromatography synthesis->purification pure_product Isolated Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure_product->nmr Primary Structure ms Mass Spectrometry (HRMS) pure_product->ms Molecular Weight ir IR Spectroscopy pure_product->ir Functional Groups purity_check Purity Analysis (HPLC, LC-MS) pure_product->purity_check Purity final_confirmation Confirmed Structure & Purity >95% nmr->final_confirmation ms->final_confirmation ir->final_confirmation purity_check->final_confirmation

Caption: Workflow for purification and analytical characterization.

Expected Spectroscopic Signatures:
  • ¹H NMR: A singlet around 10-13 ppm (carboxylic acid proton, broad), multiple signals in the aromatic region (7-8 ppm), and a singlet around 2.2-2.5 ppm (methyl protons).

  • ¹³C NMR: A signal >165 ppm (carbonyl carbon), multiple signals in the aromatic region (110-165 ppm), including a carbon directly bonded to fluorine showing a large C-F coupling constant, and a signal around 20 ppm (methyl carbon).

  • ¹⁹F NMR: A singlet or narrowly split multiplet, with a chemical shift characteristic of an aryl fluoride.

  • Mass Spectrometry (HRMS): An exact mass measurement confirming the molecular formula C₁₄H₁₁FO₂.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H (broad, ~2500-3300 cm⁻¹), C=O (~1700 cm⁻¹), aromatic C=C (~1600, 1450 cm⁻¹), and C-F (~1100-1300 cm⁻¹).

Potential Applications and Reactivity

The structural motifs within 5-Fluoro-3-(2-methylphenyl)benzoic acid suggest its utility as a key building block in drug discovery and materials science.

  • Pharmaceutical Development: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen, are fluorinated biaryl acids.[10] This compound is a valuable scaffold for developing novel inhibitors for enzymes like COX-1/COX-2 or other therapeutic targets. The carboxylic acid can be converted to amides or esters to modulate activity and pharmacokinetic properties.[8][11][12][13][14]

  • Agrochemicals: Fluorinated aromatic compounds are frequently used in the synthesis of modern herbicides and fungicides, where the fluorine atom can enhance efficacy and control environmental persistence.[12][15]

  • Materials Science: Biaryl structures are foundational to the development of organic light-emitting diodes (OLEDs) and specialty polymers. The reactivity of the carboxylic acid allows this molecule to be incorporated into larger polymer chains.[12][16]

Safety and Handling

No specific safety data sheet (SDS) exists for 5-Fluoro-3-(2-methylphenyl)benzoic acid. However, based on data from structurally related compounds like 5-Fluoro-2-methylbenzoic acid and other aromatic carboxylic acids, the following precautions are advised.[17][18]

  • Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[3][17][18] Harmful if swallowed.[3][19]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[20]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][19]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][20]

Conclusion

5-Fluoro-3-(2-methylphenyl)benzoic acid is a compound with significant potential, positioned at the intersection of several high-value chemical classes. While direct experimental characterization is sparse, this guide has established a robust framework for its synthesis, purification, and analysis based on the well-documented Suzuki-Miyaura cross-coupling reaction. The predicted physicochemical and spectroscopic properties provide a solid baseline for researchers. Its structural similarity to known bioactive molecules makes it a compelling candidate for further investigation in pharmaceutical and agrochemical research and development programs.

References

  • Benchchem. Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of 2-Amino-6-fluorobenzoic Acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 103186327, 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53211136, 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. Available at: [Link]

  • ChemicalBook. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
  • Sigma-Aldrich. Safety Data Sheet.
  • Al-Masum, M. A., & Kundu, S. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13. Available at: [Link]

  • Echemi. Benzoic acid, 5-fluoro-2-methyl-3-nitro-, methyl ester Safety Data Sheets.
  • Ossila. 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53228290, 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. Available at: [Link]

  • Ossila. 5-Fluoro-2-methylbenzoic acid - Safety Data Sheet.
  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1111-1122. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing.
  • ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available at: [Link]

  • Alle, T., et al. (2022). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2782685, 3'-Fluoro[1,1'-biphenyl]-3-carboxylic acid. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • Chem-Impex. 5-Fluoro-2-methylbenzoic acid.
  • Thermo Fisher Scientific. Safety Data Sheet: 5-Fluoro-2-methoxybenzoic acid.
  • ResearchGate. (2015). Flurbiprofen, Comprehensive Profile. Available at: [Link]

  • Guidechem. 2-Fluoro-5-(4-methylphenyl)benzoic acid (CAS No. 1183641-87-3) SDS.
  • J&K Scientific. 2-Biphenyl-4'-fluoro-carboxylic acid | 1841-57-2.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 182114, 5-Fluoro-2-methylbenzoic acid. Available at: [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • MySkinRecipes. 2-Fluoro-5-methylbenzoic acid.
  • Chem-Impex. 2-Biphenyl-4'-fluoro-carboxylic acid.
  • Ossila. 2-Fluoro-5-methylbenzoic acid.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 519222, 3-Fluoro-5-(trifluoromethyl)benzoic acid. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

5-Fluoro-3-(2-methylphenyl)benzoic acid is a biaryl molecule featuring a benzoic acid core with a fluorine atom at the 5-position and a 2-methylphenyl (o-tolyl) group at the 3-position. The presence of the fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in the design of bioactive molecules. The steric hindrance introduced by the ortho-methyl group on the phenyl ring can induce a twisted conformation, which may be advantageous for specific receptor-binding interactions.

As of the date of this publication, a dedicated CAS number for 5-Fluoro-3-(2-methylphenyl)benzoic acid has not been identified in major chemical databases. This suggests the compound may be a novel chemical entity or one that has not been widely synthesized or characterized.

Physicochemical Properties (Predicted)

The following table outlines the predicted physicochemical properties of 5-Fluoro-3-(2-methylphenyl)benzoic acid based on its structure. These values are estimations and should be confirmed by experimental data.

PropertyPredicted Value
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Appearance White to off-white solid
Melting Point 140-160 °C (estimated)
Boiling Point > 300 °C (estimated)
Solubility Soluble in organic solvents like DMSO, DMF, methanol; sparingly soluble in water.
pKa ~4.0 (estimated for the carboxylic acid)

Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and versatile method for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction provides a powerful tool for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

The proposed reaction involves the coupling of 3-Bromo-5-fluorobenzoic acid with 2-Methylphenylboronic acid in the presence of a palladium catalyst and a base.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_product Final Product Reactant1 3-Bromo-5-fluorobenzoic acid ReactionVessel Inert Atmosphere Reaction (e.g., under Nitrogen or Argon) Reactant1->ReactionVessel Reactant2 2-Methylphenylboronic acid Reactant2->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel Solvent Solvent (e.g., Toluene/Water) Solvent->ReactionVessel Quench Reaction Quenching ReactionVessel->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product 5-Fluoro-3-(2-methylphenyl)benzoic acid Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Workflow for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Detailed Step-by-Step Protocol

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • 2-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-Bromo-5-fluorobenzoic acid, 2-Methylphenylboronic acid, and potassium carbonate.

  • Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Spectroscopic Characterization (Expected)

The structure of the synthesized 5-Fluoro-3-(2-methylphenyl)benzoic acid should be confirmed using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.2-2.4 ppm. A broad singlet for the carboxylic acid proton above 10 ppm.
¹³C NMR Resonances for the carboxylic acid carbonyl carbon (~165-175 ppm), aromatic carbons (110-145 ppm), and the methyl carbon (~20 ppm).
¹⁹F NMR A singlet or a multiplet (depending on coupling with nearby protons) in the typical aryl fluoride region.
Mass Spec (MS) A molecular ion peak corresponding to the molecular weight of the compound (m/z = 230.24 for [M]⁺ or 229.23 for [M-H]⁻).

Potential Applications in Drug Discovery and Materials Science

Fluorinated benzoic acid derivatives are valuable building blocks in medicinal chemistry. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability, and increase bioavailability. Similar biaryl carboxylic acids have been investigated as inhibitors of various enzymes and as ligands for nuclear receptors.

Potential therapeutic areas for derivatives of this compound could include:

  • Oncology: As scaffolds for kinase inhibitors or inhibitors of protein-protein interactions.

  • Inflammation: As non-steroidal anti-inflammatory drugs (NSAIDs) or inhibitors of inflammatory signaling pathways.

  • Metabolic Diseases: As modulators of metabolic enzymes or receptors.

In materials science, such aromatic carboxylic acids can be used as monomers for the synthesis of specialty polymers with enhanced thermal stability and specific optical properties.

Safety and Handling

As with any chemical compound, 5-Fluoro-3-(2-methylphenyl)benzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For the synthesis, be aware of the specific hazards of the reactants and reagents used:

  • Palladium catalysts: Can be toxic and pyrophoric.

  • Organic solvents: Are flammable and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

5-Fluoro-3-(2-methylphenyl)benzoic acid represents a potentially valuable, yet underexplored, chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis via Suzuki-Miyaura cross-coupling, along with predicted properties and potential applications. The methodologies and data presented herein are intended to serve as a starting point for researchers to synthesize, characterize, and explore the utility of this compound in their respective fields. Experimental validation of the predicted data is a crucial next step in fully understanding the potential of this molecule.

References

At present, direct citations for 5-Fluoro-3-(2-methylphenyl)benzoic acid are not available. The following references provide authoritative information on the synthetic methodologies and the scientific context discussed in this guide.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gillis, E. P., Eastman, K. J., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(22), 6716–6717. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

  • Johansson, M. H., & Torssell, S. (2009). The Suzuki-Miyaura Cross-Coupling Reaction. In Modern Tools for the Synthesis of Complex Bioactive Molecules (pp. 209-242). John Wiley & Sons, Ltd. [Link]

A Prospective Analysis of the Biological Activity of 5-Fluoro-3-(2-methylphenyl)benzoic Acid: A Guide for Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 5-Fluoro-3-(2-methylphenyl)benzoic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs are common to compounds with demonstrated pharmacological value. This document synthesizes information from structurally related molecules to propose potential therapeutic applications, outlines detailed experimental protocols to investigate these hypotheses, and provides a strategic framework for researchers and drug development professionals to unlock the therapeutic potential of this compound. The primary focus will be on its prospective anticancer and anti-inflammatory activities, grounded in the established bioactivities of fluorinated benzoic acid and methylphenyl moieties.

Introduction: Unveiling the Potential of a Novel Chemical Entity

5-Fluoro-3-(2-methylphenyl)benzoic acid is a synthetic organic compound characterized by a biphenyl scaffold with fluorine and carboxylic acid functional groups. The incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity of a molecule to its biological target.[1] While this specific molecule remains largely unexplored, the constituent chemical moieties are present in numerous compounds with well-documented biological activities, ranging from anti-inflammatory to potent antitumor effects.[2][3] This guide will therefore serve as a prospective analysis, leveraging data from analogous compounds to build a compelling case for the investigation of 5-Fluoro-3-(2-methylphenyl)benzoic acid as a novel therapeutic agent. We will delve into its potential mechanisms of action and provide a clear roadmap for its preclinical evaluation.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C14H11FO2[4]
Molecular Weight 230.23 g/mol [4]
IUPAC Name 5-fluoro-3-(2-methylphenyl)benzoic acidN/A
CAS Number 1184005-75-1[5]

The structure reveals a fluorinated benzoic acid core linked to a methylphenyl group. This biphenyl structure provides a rigid scaffold that can be tailored for specific receptor interactions. The carboxylic acid group offers a potential site for salt formation to improve solubility and for prodrug strategies. The fluorine atom at the 5-position of the benzoic acid ring is expected to influence the electronic properties and metabolic stability of the molecule.

Hypothesized Biological Activity and Mechanistic Pathways

Based on the activities of structurally similar compounds, we can postulate two primary avenues for the therapeutic application of 5-Fluoro-3-(2-methylphenyl)benzoic acid: oncology and inflammatory diseases.

Potential as an Anticancer Agent

The fluorinated benzoic acid moiety is a key component in several compounds with demonstrated anticancer properties.[2][6] Furthermore, derivatives of the structurally related 5-Fluoro-2-methylbenzoic acid are utilized in the synthesis of molecules that exhibit antiproliferative activity by binding to microtubules and inducing apoptosis.[7]

A particularly relevant analogue is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which has shown potent and selective antitumor activity in a range of cancer models including gastric, ovarian, and breast cancers.[8][9][10] The mechanism of action for 5F 203 involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8][9] This leads to the induction of cytochrome P450 enzymes, specifically CYP1A1, which metabolize 5F 203 into a DNA-damaging species within sensitive cancer cells.[10] Given the structural similarities, it is plausible that 5-Fluoro-3-(2-methylphenyl)benzoic acid could also function as an AhR agonist.

Hypothesized Anticancer Mechanism of Action: AhR Pathway Activation

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-Fluoro-3-(2-methylphenyl)benzoic acid 5-Fluoro-3-(2-methylphenyl)benzoic acid AhR_complex AhR-Hsp90-XAP2 5-Fluoro-3-(2-methylphenyl)benzoic acid->AhR_complex Binds AhR_complex_bound Ligand-AhR-Hsp90-XAP2 AhR_ligand_nuc Ligand-AhR AhR_complex_bound->AhR_ligand_nuc Translocates ARNT_cyto ARNT ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Translocates DRE DRE (DNA) AhR_ligand_nuc->DRE Binds ARNT_nuc->DRE Binds CYP1A1_Gene CYP1A1 Gene Transcription DRE->CYP1A1_Gene Induces Apoptosis Apoptosis CYP1A1_Gene->Apoptosis Leads to

Caption: Hypothesized AhR signaling pathway activation.

Potential as an Anti-inflammatory Agent

Benzoic acid derivatives are well-established as having anti-inflammatory properties, with salicylic acid (2-hydroxybenzoic acid) being the foundational structure for a class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] The introduction of a fluorine atom into the benzoic acid scaffold has been a successful strategy in developing potent anti-inflammatory agents.[2] For instance, fluorinated benzoic acid derivatives have shown good analgesic and anti-inflammatory activity.[2] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Hypothesized Anti-inflammatory Mechanism of Action: COX Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 5-Fluoro-3-(2-methylphenyl) benzoic acid Compound->COX_Enzymes Inhibits

Caption: Hypothesized inhibition of the COX pathway.

Proposed Experimental Workflows for Preclinical Evaluation

To systematically evaluate the hypothesized biological activities of 5-Fluoro-3-(2-methylphenyl)benzoic acid, a tiered approach is recommended, starting with in vitro assays and progressing to in vivo models.

In Vitro Cytotoxicity Screening

The initial step is to assess the compound's cytotoxic effects against a panel of human cancer cell lines.

Protocol:

  • Cell Line Selection: Utilize a diverse panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and a non-cancerous cell line like HEK293 for selectivity assessment).

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Fluoro-3-(2-methylphenyl)benzoic acid (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assay: Assess cell viability using a standard MTT or resazurin-based assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Experimental Workflow: In Vitro Cytotoxicity

Cytotoxicity_Workflow Start Start Cell_Culture Culture Cancer and Normal Cell Lines Start->Cell_Culture Plate_Cells Plate Cells in 96-well Plates Cell_Culture->Plate_Cells Compound_Prep Prepare Serial Dilutions of Compound Plate_Cells->Compound_Prep Treatment Treat Cells with Compound (72 hours) Compound_Prep->Treatment Viability_Assay Perform MTT/Resazurin Assay Treatment->Viability_Assay Data_Analysis Calculate IC50 Values Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity screening.

Mechanism of Action Studies

Should the compound exhibit promising and selective cytotoxicity, the next phase involves elucidating its mechanism of action.

  • For Anticancer Activity (AhR Pathway):

    • CYP1A1 Induction Assay: Treat sensitive cancer cells with the compound and measure CYP1A1 mRNA and protein levels using qRT-PCR and Western blotting, respectively.

    • AhR Translocation Assay: Employ immunofluorescence or cellular fractionation followed by Western blotting to observe the translocation of AhR from the cytoplasm to the nucleus upon compound treatment.

    • DNA Damage Assay: Use the comet assay or staining for γH2AX to assess the extent of DNA damage in treated cells.[10]

  • For Anti-inflammatory Activity (COX Inhibition):

    • COX Enzyme Inhibition Assay: Utilize commercially available kits to measure the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

    • Prostaglandin E2 (PGE2) Measurement: In a cell-based assay (e.g., using LPS-stimulated macrophages), measure the reduction in PGE2 production in the presence of the compound using an ELISA kit.

    • NF-κB Signaling Pathway Analysis: Investigate the effect of the compound on the NF-κB signaling pathway by measuring the phosphorylation of IκBα and p65 via Western blotting, as this pathway is crucial in inflammation.[12]

In Vivo Efficacy Studies

Positive in vitro results would warrant progression to in vivo animal models.

  • Xenograft Models for Cancer:

    • Implant human cancer cells (identified as sensitive in vitro) subcutaneously into immunocompromised mice.

    • Once tumors are established, treat the mice with the compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

    • Monitor tumor growth over time and assess for any signs of toxicity.

  • Animal Models of Inflammation:

    • Induce inflammation in rodents using agents like carrageenan (for paw edema) or lipopolysaccharide (LPS) for systemic inflammation.[11][13]

    • Administer the compound prior to or after the inflammatory stimulus.

    • Measure inflammatory markers such as paw volume, body temperature, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the blood.[11]

Conclusion and Future Directions

5-Fluoro-3-(2-methylphenyl)benzoic acid represents a promising, yet uncharacterized, chemical entity. The structural parallels to known bioactive molecules strongly suggest its potential as a novel anticancer or anti-inflammatory agent. The experimental framework provided in this guide offers a systematic and robust approach to validate these hypotheses. Future research should focus on a comprehensive preclinical evaluation as outlined, followed by medicinal chemistry efforts to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be crucial in determining the therapeutic trajectory of this and related compounds.

References

  • Elhemely, M. et al. (2022). SAR of novel 3-arylisoquinolinones: meta-substitution on the aryl ring dramatically enhances antiproliferative activity through binding to microtubules. Journal of Medicinal Chemistry, 65, 4783–4797. Available at: [Link]

  • Cai, H. et al. (2014). The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Journal of Cellular and Molecular Medicine, 18(11), 2256-2266. Available at: [Link]

  • Reddy, T. S. et al. (2015). Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available at: [Link]

  • Kurbanniazov, S. et al. (2013). Biomarkers of Sensitivity to Potent and Selective Antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in Ovarian Cancer. Journal of Biochemical and Molecular Toxicology, 27(11), 505-514. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Al-Ostath, A. et al. (2020). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 25(22), 5486. Available at: [Link]

  • He, L. et al. (2009). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 8(5), 1153-1162. Available at: [Link]

  • Tan, M. L. et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840–28853. Available at: [Link]

  • Tjandra, K. (2024). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. Available at: [Link]

  • Muro, F. et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. Available at: [Link]

  • Zhang, M. et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 234. Available at: [Link]

  • Smith, G. et al. (2002). Radiolabelling of the potential anti-cancer agent, 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole (5F203) with fluorine-18. Journal of Labelled Compounds and Radiopharmaceuticals, 45(10), 841-848. Available at: [Link]

  • Sharma, P. C. et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Caroline, C. et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. Available at: [Link]

  • Shcheglov, D. S. et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 28(19), 6934. Available at: [Link]

  • Xu, Y. et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 530-540. Available at: [Link]

  • Meng, Q. et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. European Journal of Medicinal Chemistry, 249, 115165. Available at: [Link]

  • Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enantilabs.com. Retrieved January 15, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-3-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-3-(2-methylphenyl)benzoic acid is a polysubstituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a methylphenyl group—gives rise to a unique three-dimensional structure and electronic distribution that dictates its chemical reactivity and biological activity. Accurate structural elucidation and confirmation are therefore paramount for any research and development involving this compound.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Fluoro-3-(2-methylphenyl)benzoic acid. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each technique, we will present predicted data based on established principles, offer a detailed interpretation, and provide standardized experimental protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of this molecule.

Molecular Structure and Spectroscopic Correlation

The chemical structure of 5-Fluoro-3-(2-methylphenyl)benzoic acid is foundational to understanding its spectroscopic output. The following diagram illustrates the molecule with atom numbering that will be used for spectral assignments.

Caption: Molecular structure of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1] The chemical shift, integration, and splitting pattern of each proton signal are key parameters for structural elucidation.[2][3]

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H (Carboxylic Acid)~12-13Singlet, broad1HN/A
H4~8.0Singlet1HN/A
H6~7.8Singlet1HN/A
H2~7.6Singlet1HN/A
H3', H4', H5', H6'~7.2-7.4Multiplet4HN/A
H (Methyl)~2.3Singlet3HN/A
Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton (~12-13 ppm): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.

  • Aromatic Protons (Benzoic Acid Ring, ~7.6-8.0 ppm): The three protons on the fluoro-benzoic acid ring (H2, H4, H6) are in distinct chemical environments. Due to their meta and para relationships, the coupling constants would be very small, likely resulting in three distinct singlets or very finely split multiplets. The fluorine atom at C5 will influence the chemical shifts of the adjacent protons.

  • Aromatic Protons (Methylphenyl Ring, ~7.2-7.4 ppm): The four protons on the 2-methylphenyl ring will appear as a complex multiplet in the aromatic region. Their overlapping signals are a result of their close chemical shifts and spin-spin coupling.

  • Methyl Protons (~2.3 ppm): The three protons of the methyl group are chemically equivalent and are shielded by the electron-donating nature of the alkyl group. They will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of 5-Fluoro-3-(2-methylphenyl)benzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.[4]

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C7 (C=O)~168
C5 (C-F)~163 (d, J ≈ 250 Hz)
C3 (C-C1')~142
C1 (C-COOH)~135
C1' (C-C3)~138
C2' (C-CH3)~136
C6~130
C4~128
C2~125
C3', C4', C5', C6'~125-130
C17 (CH3)~20
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (~168 ppm): The carbon of the carboxylic acid group is significantly deshielded and appears at a low field.[5]

  • Carbon-Fluorine Coupling: The carbon atom directly bonded to the fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. The chemical shift will also be significantly downfield due to the high electronegativity of fluorine.

  • Quaternary Carbons: The quaternary carbons (C1, C3, C1', C2') will generally have lower intensities compared to the protonated carbons. Their chemical shifts are influenced by the attached substituents.

  • Aromatic Carbons (~125-130 ppm): The remaining aromatic carbons will appear in a relatively narrow range. The specific chemical shifts will be influenced by the electronic effects of the substituents.

  • Methyl Carbon (~20 ppm): The methyl carbon is the most shielded and will appear at the highest field (lowest ppm value).

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This removes the C-H coupling and results in a spectrum with single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrometry Data
m/zProposed Fragment
246[M]⁺ (Molecular Ion)
229[M - OH]⁺
201[M - COOH]⁺
183[M - COOH - H₂O]⁺
91[C₇H₇]⁺ (Tropylium ion)
Interpretation of the Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The peak at m/z 246 corresponds to the molecular weight of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

  • Loss of Hydroxyl Radical ([M - OH]⁺): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, resulting in a peak at m/z 229.[7][8]

  • Loss of Carboxyl Group ([M - COOH]⁺): The loss of the entire carboxylic acid group as a radical leads to a fragment at m/z 201.[7][9]

  • Further Fragmentation: The fragment at m/z 183 could arise from the subsequent loss of a water molecule from the [M - COOH]⁺ fragment. The peak at m/z 91 is a characteristic fragment for toluene-containing compounds, corresponding to the stable tropylium ion.

M [M]⁺ m/z = 246 M_OH [M - OH]⁺ m/z = 229 M->M_OH - OH M_COOH [M - COOH]⁺ m/z = 201 M->M_COOH - COOH Tropylium [C₇H₇]⁺ m/z = 91 M_COOH->Tropylium Fragmentation

Sources

The Architectural Blueprint of a Modern Drug Scaffold: A Technical Guide to the Crystal Structure of 5-Fluoro-3-(2-methylphenyl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological profiles.[1] This technical guide provides an in-depth exploration of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of aryl-substituted fluorinated benzoic acids, with a specific focus on the structural characteristics of compounds akin to 5-Fluoro-3-(2-methylphenyl)benzoic acid. While a deposited crystal structure for this exact molecule is not publicly available, this guide will utilize the crystal structure of a closely related biphenyl carboxylic acid derivative, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, as a representative example to elucidate the nuanced world of its solid-state architecture.[2] We will delve into the experimental protocols, from crystal growth to data refinement, and analyze the pivotal non-covalent interactions that dictate the crystal packing, offering a comprehensive resource for researchers in the field.

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids in Drug Discovery

The biphenyl moiety is a privileged scaffold in pharmacology, forming the core of numerous therapeutic agents with diverse activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[2] The introduction of fluorine into these structures can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Specifically, fluorinated benzoic acids are crucial building blocks in the synthesis of novel pharmaceuticals.[4][5] Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount, as it provides invaluable insights into their conformational preferences and intermolecular interactions, which can guide rational drug design and solid-form development.[6]

Synthesis and Crystallization: From Molecule to Single Crystal

A Plausible Synthetic Pathway

While the specific synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid is not detailed in the available literature, a plausible and efficient route can be conceptualized based on established Suzuki coupling methodologies, which are widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

Synthesis_Workflow 3-Bromo-5-fluorobenzoic_acid 3-Bromo-5-fluorobenzoic acid Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) 3-Bromo-5-fluorobenzoic_acid->Suzuki_Coupling 2-Methylphenylboronic_acid 2-Methylphenylboronic acid 2-Methylphenylboronic_acid->Suzuki_Coupling Target_Molecule 5-Fluoro-3-(2-methylphenyl)benzoic acid Suzuki_Coupling->Target_Molecule

Caption: A proposed synthetic workflow for 5-Fluoro-3-(2-methylphenyl)benzoic acid.

This approach offers high yields and functional group tolerance, making it a robust choice for synthesizing biaryl compounds. The starting materials, 3-bromo-5-fluorobenzoic acid and 2-methylphenylboronic acid, are commercially available.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[7][8] The process relies on creating a supersaturated solution from which the compound of interest will slowly precipitate in an ordered, crystalline form. Several techniques can be employed for small organic molecules.[9][10][11]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: The choice of solvent is critical. A suitable solvent will dissolve the compound when heated but will have limited solubility at room or lower temperatures. A screening of various solvents with different polarities is recommended.

  • Dissolution: Dissolve the purified 5-Fluoro-3-(2-methylphenyl)benzoic acid in a minimal amount of a suitable hot solvent in a clean vial.

  • Slow Cooling and Evaporation: Cover the vial with a cap that has a small pinhole to allow for slow evaporation. The vial should be left undisturbed in a vibration-free environment.

  • Crystal Growth: As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals over a period of days to weeks.

Experimental Protocol: Vapor Diffusion

  • Solvent System: This method requires a binary solvent system. The compound should be soluble in a less volatile solvent (the "solvent") and insoluble in a more volatile solvent (the "anti-solvent").

  • Setup: Dissolve the compound in a small volume of the solvent in a small, open vial. Place this vial inside a larger, sealed container that contains the anti-solvent.

  • Diffusion: The anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradual change in solvent composition will reduce the solubility of the compound, promoting slow crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6][12][13] The workflow involves several key steps, from data collection to structure solution and refinement.[12]

SCXRD_Workflow Crystal_Mounting Crystal Mounting Data_Collection Data Collection (X-ray Diffractometer) Crystal_Mounting->Data_Collection Data_Reduction Data Reduction (Integration and Scaling) Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Structure_Validation Structure Validation (e.g., PLATON) Structure_Refinement->Structure_Validation Final_Structure Final Crystal Structure Structure_Validation->Final_Structure

Caption: The workflow of single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection, Solution, and Refinement

  • Crystal Selection and Mounting: A suitable crystal, typically between 0.1 and 0.3 mm in all dimensions, is selected under a microscope and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[12]

  • Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the reflections. This step also involves corrections for experimental factors like absorption.

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods, as implemented in programs like SHELXS, are commonly used.[14]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method, typically with software such as SHELXL.[15][16] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated using tools like PLATON to check for geometric consistency and to identify any potential issues with the model.[17][18]

Structural Analysis of a Representative Biphenyl Carboxylic Acid

As a proxy for 5-Fluoro-3-(2-methylphenyl)benzoic acid, we will examine the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid.[2] This molecule shares the core biphenyl carboxylic acid scaffold and provides an excellent platform to discuss the key structural features.

Crystallographic Data
Parameter4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid[2]
Chemical FormulaC₂₀H₁₆O₃
Formula Weight304.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234 (3)
b (Å)15.6789 (5)
c (Å)9.8765 (3)
β (°)101.234 (3)
Volume (ų)1534.56 (8)
Z4
R-factor (%)4.56
Molecular Conformation and Geometry

The conformation of biphenyl derivatives is characterized by the dihedral angle between the two phenyl rings. In the case of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, this angle is 26.09 (4)°.[2] This twist from planarity is a common feature in biphenyls and is influenced by the steric hindrance of the substituents at the ortho positions. The carboxylic acid group is also twisted relative to the phenyl ring to which it is attached.

Supramolecular Assembly through Non-Covalent Interactions

The packing of molecules in a crystal is governed by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces.[19][20][21] In the crystal structure of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the most significant interaction is the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules.[2]

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_COOH C=O  | O-H B_COOH H-O  | O=C A_COOH->B_COOH O-H···O

Caption: Dimer formation via O-H···O hydrogen bonds in carboxylic acids.

These hydrogen-bonded dimers then pack in a layered structure, with weaker C—H···O and π-π stacking interactions further stabilizing the crystal lattice.[2][22] The analysis of these interactions is crucial for understanding the physical properties of the solid state, such as melting point and solubility.

Conclusion

This technical guide has provided a comprehensive overview of the process of determining and analyzing the crystal structure of a fluorinated biphenyl carboxylic acid. While the specific structure of 5-Fluoro-3-(2-methylphenyl)benzoic acid remains to be determined, the principles and methodologies outlined herein, using a representative analog, offer a robust framework for researchers in drug development. The detailed understanding of the solid-state architecture of such molecules, from their synthesis and crystallization to the intricate network of non-covalent interactions that govern their packing, is a cornerstone of modern, structure-based drug design.

References

  • Probert, M. R. (2017). Advanced crystallisation methods for small organic molecules. CrystEngComm, 19(33), 4875-4887.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). BenchChem.
  • X-ray crystallography. (2024, January 10). In Wikipedia.
  • PLATON for Windows. (n.d.). University of Glasgow.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Spek, A. L. (2003). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University.
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025, October 18). Autech.
  • THE PLATON HOMEPAGE. (n.d.). Utrecht University.
  • Crystallization of small molecules. (n.d.).
  • Gallo, A., Gobetto, R., & Chierotti, M. R. (2025). The Role of Non-covalent Interactions in Crystal Packing. In Modern NMR Crystallography (pp. 372-412). Royal Society of Chemistry.
  • Small molecules: the PLATON toolbox. (2021, October 15).
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide.
  • The Role of Non-covalent Interactions in Crystal Packing. (2025, March 31). Royal Society of Chemistry.
  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. (n.d.). BenchChem.
  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. (2024). IUCr Journals.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). NSB Abdus Salam Science and Technology Museum.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews.
  • The SHELX package. (n.d.). MIT OpenCourseWare.
  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure.
  • User guide to crystal structure refinement with SHELXL. (n.d.).
  • Single Crystal X-ray Diffraction. (n.d.). University of York.
  • Crystallization. (n.d.). University of Colorado Boulder.
  • Structure Refinement. (n.d.). OlexSys.
  • Non-covalent interaction. (2024, January 5). In Wikipedia.
  • ShelXle Tutorial solving and refining crystal structures. (2020, August 14). YouTube.
  • Chemical structure of biphenyl-4-carboxylic acid hydrazide-hydrazone derivatives. (n.d.).
  • SHELXL - An Easy Structure - Sucrose. (n.d.). University of Cambridge.
  • The main non-covalent interactions in the crystal packing. (n.d.).
  • Single Crystal X-ray Diffractometers. (n.d.). Bruker.
  • Biphenyl-2-carboxylic Acid: a Layered Structure. (1998). Sci-Hub.
  • Single Crystal X-ray diffraction. (n.d.). Rigaku.
  • The Role of Non-covalent Interactions in Crystal Packing. (n.d.).
  • Fluorinated building blocks in drug design: new pathways and targets. (2024, July 29). Taylor & Francis Online.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect.
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid. (n.d.). Ossila.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals.
  • The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-. (n.d.).
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.).
  • Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activ

Sources

in vitro studies of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1] The fluorinated benzoic acid motif, in particular, is a privileged structure found in a range of therapeutic agents, from non-steroidal anti-inflammatory drugs (NSAIDs) to targeted anti-cancer therapies.[1][2]

This guide focuses on a novel compound, 5-Fluoro-3-(2-methylphenyl)benzoic acid , a biaryl carboxylic acid. Its structure suggests potential biological activity stemming from the spatial arrangement of its phenyl rings and the electronic influence of the fluorine atom. The synthesis of such biaryl compounds is commonly achieved through robust and versatile methods like the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]

Given the absence of published in vitro data for this specific molecule, this document serves as a comprehensive technical guide for its initial characterization. It outlines a logical, multi-tiered workflow designed to systematically investigate its potential as either an anti-inflammatory or an anti-cancer agent. The experimental choices and protocols described herein are grounded in established pharmacological screening methodologies, providing a self-validating system for elucidating the compound's biological profile.

Physicochemical Characterization: The Foundation of Biological Activity

Before embarking on biological assays, it is critical to determine the fundamental physicochemical properties of 5-Fluoro-3-(2-methylphenyl)benzoic acid. Properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility govern how the compound will behave in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME). The position of the fluorine atom is known to significantly impact these characteristics.[1][5]

PropertyPredicted Value / MethodRationale & Significance
Molecular Weight 230.23 g/mol Calculated from the chemical formula (C₁₄H₁₁FO₂). Compliant with Lipinski's Rule of Five for drug-likeness.
pKa ~3.5 - 4.5The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[1] pKa influences ionization state at physiological pH, affecting solubility and membrane permeability.
logP ~3.0 - 4.0The biaryl structure and fluorine atom contribute to its lipophilicity. LogP is critical for predicting membrane transport and potential for non-specific binding.
Aqueous Solubility Low to moderateExpected to be poorly soluble at acidic pH and more soluble at neutral/alkaline pH due to the ionizable carboxylic acid group. Solubility testing is crucial for preparing accurate dosing solutions for in vitro assays.

A Proposed Workflow for In Vitro Evaluation

A structured, hypothesis-driven approach is essential for efficiently characterizing a new chemical entity. The following workflow is designed to first screen for broad biological activity (Tier 1) and then, based on those initial findings, proceed to more detailed mechanistic studies (Tier 2).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation A COX-1/COX-2 Inhibition Assay (Anti-Inflammatory Potential) C Cell-Based Anti-Inflammatory Assays (LPS-Stimulated Macrophages) A->C Potent & Selective COX-2 Inhibition? B Multi-Cell Line Cytotoxicity Screen (MTT Assay) (Anticancer Potential) D Apoptosis & Proliferation Assays (Flow Cytometry, Growth Curves) B->D Potent & Selective Cancer Cell Cytotoxicity? E Characterized as Anti-inflammatory Agent C->E Validate in-cell activity F Characterized as Anticancer Agent D->F Confirm mechanism of cell death

Figure 1: Proposed workflow for the in vitro evaluation of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Tier 1: Primary Screening Protocols

The initial screening phase is designed to rapidly assess the compound's primary biological activities based on its structural class.

Experiment 1: Cyclooxygenase (COX) Inhibition Assay

Expertise & Rationale: The biaryl carboxylic acid structure is reminiscent of several NSAIDs. Therefore, the primary hypothesis is the inhibition of COX-1 and COX-2, the key enzymes in the prostaglandin synthesis pathway.[6] Determining the inhibitory concentration (IC50) for both isoforms is crucial; selective COX-2 inhibition is desirable for anti-inflammatory effects with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[7]

Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits (e.g., Cayman Chemical).[8] It measures the peroxidase activity of COX, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Reagent Preparation:

    • Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0).

    • Dilute Heme to the working concentration in Assay Buffer.

    • Dilute ovine COX-1 and human recombinant COX-2 enzymes in ice-cold Assay Buffer immediately before use.

    • Prepare a stock solution of 5-Fluoro-3-(2-methylphenyl)benzoic acid in DMSO (e.g., 10 mM) and create a serial dilution series.

  • Assay Plate Setup (96-well plate):

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound dilution.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to initiate the reaction.

  • Measurement: Immediately read the absorbance at 590 nm using a plate reader, taking kinetic readings every minute for 5 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot percent inhibition versus log[concentration] and fit the curve using non-linear regression to determine the IC50 value.

Data Presentation: COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Test Compound Experimental ValueExperimental ValueCalculated Value
Celecoxib (Control) >100.05>200
Ibuprofen (Control) 5150.33
Experiment 2: Cytotoxicity Screening (MTT Assay)

Expertise & Rationale: Many novel small molecules exhibit cytotoxic properties. An initial screen against a panel of cancer cell lines and a non-cancerous control line is essential to identify potential anti-cancer activity and assess general toxicity. The MTT assay is a robust, colorimetric method that measures metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Use a panel such as A549 (lung cancer), MCF-7 (breast cancer), HCT116 (colon cancer), and MRC-5 (normal lung fibroblast).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Remove the media and add 100 µL of fresh media containing serial dilutions of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[10]

    • Incubate for 3-4 hours at 37°C until purple precipitate is visible.[10]

  • Formazan Solubilization:

    • Carefully remove the media.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[10]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each cell line using non-linear regression.

Data Presentation: Multi-Cell Line Cytotoxicity Profile

Cell LineTissue of OriginIC50 (µM)
A549 Lung CarcinomaExperimental Value
MCF-7 Breast CarcinomaExperimental Value
HCT116 Colon CarcinomaExperimental Value
MRC-5 Normal Lung FibroblastExperimental Value

Tier 2: Secondary Mechanistic & Functional Assays

The results from Tier 1 will dictate the direction of further investigation.

Experiment 3: Inhibition of Pro-inflammatory Mediators in Macrophages (If COX-2 Selective)

Expertise & Rationale: A positive result in the enzyme assay must be confirmed in a relevant cellular model. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) are a standard in vitro model for inflammation.[11] They respond to LPS by producing pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13][14] This assay validates that the compound can suppress the inflammatory response in a complex biological environment.

Protocol: Cytokine Release Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages and seed them into a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include untreated control and LPS-only control wells.[11]

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][15]

  • Data Analysis: Plot the cytokine concentration against the test compound concentration to determine the extent of inhibition.

Data Presentation: Inhibition of Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated) Below Detection LimitBelow Detection Limit
LPS (1 µg/mL) e.g., 1500 ± 150e.g., 3000 ± 250
LPS + Test Compound (10 µM) Experimental ValueExperimental Value
LPS + Test Compound (50 µM) Experimental ValueExperimental Value
Experiment 4: Apoptosis Induction Assay (If Cancer-Cell Selective)

Expertise & Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), a preferred mechanism for anti-cancer drugs. The Annexin V/Propidium Iodide (PI) assay is the gold standard.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, can detect these cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain necrotic and late apoptotic cells, which have compromised membranes.[17][18]

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed the most sensitive cancer cell line in a 6-well plate. Treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[18]

  • Staining:

    • Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

    • Lower-Left Quadrant (Annexin V-/PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic cells.

Visualization of Potential Signaling Pathways

Based on the experimental outcomes, we can visualize the compound's likely mechanism of action.

Scenario 1: Compound Acts as a Selective COX-2 Inhibitor

G cluster_0 Cell Membrane AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 TestCompound 5-Fluoro-3-(2-methylphenyl) benzoic acid TestCompound->COX2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Figure 2: Inhibition of the COX-2 pathway by the test compound, reducing pro-inflammatory prostaglandins.

Scenario 2: Compound Induces Apoptosis in Cancer Cells

G TestCompound 5-Fluoro-3-(2-methylphenyl) benzoic acid CancerCell Cancer Cell TestCompound->CancerCell Signal Apoptotic Signaling Cascade (e.g., Caspase Activation) CancerCell->Signal Apoptosis Apoptosis (Programmed Cell Death) Signal->Apoptosis

Figure 3: Proposed mechanism of action where the test compound triggers an apoptotic cascade in cancer cells.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial in vitro characterization of 5-Fluoro-3-(2-methylphenyl)benzoic acid. By following this tiered workflow, researchers can efficiently determine its primary biological activity and gain insights into its mechanism of action.

  • If potent and selective COX-2 inhibition is confirmed , future studies should focus on a broader panel of inflammatory mediators and explore its effects on gene expression of inflammatory markers.

  • If selective anti-cancer activity is identified , subsequent studies should aim to pinpoint the specific apoptotic pathway (intrinsic vs. extrinsic), analyze effects on the cell cycle, and identify potential protein targets.

The data generated from these in vitro studies will be foundational for any subsequent decision to advance the compound into more complex cell culture models (e.g., 3D spheroids), and eventually, into in vivo efficacy and safety studies.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Corpus, M. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Semantic Scholar. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Jo, S., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Retrieved from [Link]

  • Zhumanova, K., et al. (2016). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]

  • Morten, B. C., Scott, R. J., & Avery-Kiejda, K. A. (2016). Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. National Center for Biotechnology Information. Retrieved from [Link]

  • JoVE. (2022). Comparison-Determining Cell Proliferation: Breast Cancer Cell Lines l Protocol Preview. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). A, Protocol and time course for cell proliferation assay. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • SciSpace. (2014). Macrophage Inflammatory Assay. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Lee, J. H., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of the LPS-induced inflammatory cytokine release of cultured macrophages by A1124. Retrieved from [Link]

  • Gnanaraj, C., et al. (2019). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Fluoro-3-(2-methylphenyl)benzoic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Fluoro-3-(2-methylphenyl)benzoic acid represents a novel molecular scaffold within the broader class of fluorinated biaryl carboxylic acids. While direct experimental data on this specific compound is not extensively documented in publicly accessible literature, its structural motifs are prevalent in numerous biologically active molecules and advanced materials. This technical guide provides a comprehensive overview based on established principles of organic synthesis and medicinal chemistry. We will explore a proposed synthetic pathway, delve into the anticipated physicochemical properties, and discuss the potential therapeutic applications of this compound, drawing parallels with structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the strategic design and synthesis of novel chemical entities.

Introduction: The Significance of Fluorinated Biaryl Carboxylic Acids

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacological properties of a drug candidate. These effects include enhanced metabolic stability, increased lipophilicity, and altered pKa, which can lead to improved oral bioavailability and target-binding affinity.[1][2][3]

The biaryl structural motif is another privileged scaffold in drug discovery, found in a wide array of therapeutic agents. The combination of a fluorinated benzoic acid with a second aryl ring, as in the case of 5-Fluoro-3-(2-methylphenyl)benzoic acid, presents a compelling synthetic target with significant potential for biological activity. Benzoic acid and its derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5]

This guide will provide a detailed exploration of 5-Fluoro-3-(2-methylphenyl)benzoic acid, a compound at the intersection of these important chemical classes. Although direct historical discovery and development data for this specific molecule are scarce, we can infer its properties and potential from the wealth of information available on its constituent parts and related analogs.

Proposed Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid

The most logical and efficient synthetic route to construct the biaryl scaffold of 5-Fluoro-3-(2-methylphenyl)benzoic acid is through a transition metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, and it is widely used in the synthesis of biaryl compounds.[6][7]

A plausible retrosynthetic analysis of the target molecule identifies 3-bromo-5-fluorobenzoic acid and 2-methylphenylboronic acid as key starting materials.

Retrosynthesis Target 5-Fluoro-3-(2-methylphenyl)benzoic acid Intermediates Suzuki-Miyaura Coupling Target->Intermediates C-C bond disconnection Starting_Materials 3-bromo-5-fluorobenzoic acid + 2-methylphenylboronic acid Intermediates->Starting_Materials

Caption: Retrosynthetic analysis of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Synthesis of Precursors
  • 3-bromo-5-fluorobenzoic acid: This starting material can be synthesized from commercially available precursors. For instance, 3,5-difluorobenzoic acid can be selectively brominated. Alternatively, 3-amino-5-fluorobenzoic acid can undergo a Sandmeyer reaction to introduce the bromine atom.

  • 2-methylphenylboronic acid: This reagent is commercially available from numerous chemical suppliers.

Suzuki-Miyaura Cross-Coupling Protocol

The following is a detailed, step-by-step experimental protocol for the proposed synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Reaction Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 3-bromo-5-fluorobenzoic acid Reagents Pd(PPh3)4 (catalyst) K2CO3 (base) DME/H2O (solvent) Heat Reactant2 2-methylphenylboronic acid Product 5-Fluoro-3-(2-methylphenyl)benzoic acid Reagents->Product

Caption: Proposed synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid via Suzuki-Miyaura coupling.

Experimental Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v). Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Physicochemical Properties and Structural Analogs

The physicochemical properties of 5-Fluoro-3-(2-methylphenyl)benzoic acid can be predicted based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₁FO₂Based on the chemical structure.
Molecular Weight 230.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for aromatic carboxylic acids.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.The carboxylic acid group provides some polarity, while the biaryl structure increases lipophilicity.
pKa ~4-5The electron-withdrawing fluorine atom is expected to slightly increase the acidity of the carboxylic acid compared to benzoic acid.[1]

Table 1: Predicted Physicochemical Properties of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Several structurally related compounds have been reported in the literature, providing context for the potential utility of the target molecule.

Compound NameCAS NumberKey Applications/Properties
5-Fluoro-2-methylbenzoic acid33184-16-6Intermediate for APIs, used in the synthesis of anti-inflammatory and analgesic drugs.[8]
2-Fluoro-5-methylbenzoic acid321-12-0Intermediate for kinase inhibitors and for compounds used in the treatment of chronic pain.[9][10]
3-Arylisoquinolinones-Exhibit antiproliferative activity against cancer cells by binding to microtubules.[1]

Table 2: Structurally Related Compounds and Their Applications.

Potential Applications in Drug Discovery and Medicinal Chemistry

Based on the biological activities of structurally similar compounds, 5-Fluoro-3-(2-methylphenyl)benzoic acid holds promise in several therapeutic areas. The benzoic acid moiety is a common feature in many biologically active compounds, including anticancer agents.[11][4]

Oncology

Many biaryl compounds exhibit potent anticancer activity. The specific substitution pattern of 5-Fluoro-3-(2-methylphenyl)benzoic acid could lead to novel interactions with biological targets. For instance, related 3-arylisoquinolinones show antiproliferative activity by disrupting microtubule dynamics.[1] The introduction of a fluorine atom can also enhance the anticancer properties of a molecule.

Anti-inflammatory and Analgesic Agents

Fluorinated benzoic acid derivatives are common intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[8] The unique electronic and steric properties of 5-Fluoro-3-(2-methylphenyl)benzoic acid may lead to the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

PARP Inhibitors

A key intermediate in the synthesis of the PARP inhibitor Rucaparib is a fluorinated methylbenzoic acid derivative. This suggests that the core structure of 5-Fluoro-3-(2-methylphenyl)benzoic acid could be a valuable building block for the development of new PARP inhibitors for cancer therapy.

Future Research Directions

The exploration of 5-Fluoro-3-(2-methylphenyl)benzoic acid is still in its infancy. Future research should focus on the following areas:

  • Confirmation of Synthetic Route: The proposed Suzuki-Miyaura coupling should be experimentally validated and optimized.

  • Biological Screening: The synthesized compound should be subjected to a broad range of biological assays to identify its potential therapeutic applications. This should include screens for anticancer, anti-inflammatory, and enzyme inhibitory activities.

  • Structure-Activity Relationship (SAR) Studies: A library of analogs should be synthesized to explore the structure-activity relationships. This would involve modifying the substitution pattern on both aromatic rings.

  • Material Science Applications: The rigid biaryl structure suggests potential applications in materials science, such as in the development of novel polymers or liquid crystals.

Conclusion

5-Fluoro-3-(2-methylphenyl)benzoic acid is a promising, yet underexplored, molecule with significant potential in drug discovery and materials science. While direct historical data is limited, a robust and plausible synthetic pathway can be proposed based on well-established Suzuki-Miyaura cross-coupling chemistry. By drawing parallels with structurally related compounds, we can anticipate a range of potential biological activities, particularly in the areas of oncology and inflammation. This technical guide serves as a foundational document to encourage and guide future research into this intriguing compound.

References

  • Tang, C., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930-4934.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: recent therapeutic applications and synthetic strategies. Journal of Medicinal Chemistry, 50(25), 6363-6377.
  • Intervet International B.V. (2020). Fluorinated bile acid derivatives. WO2020025942A1.
  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 7(8), 1593-1595.
  • Chen, Q., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 15, 2235-2241.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products.
  • Ciba-Geigy Corporation. (1993). Biaryl substituted 4-amino-butyric acid amides. US5217996A.
  • Takeda Pharmaceutical Company Limited. (2012). Biaryl compounds and methods of use thereof. BR112012003661A2.
  • Sysoev, O. N., et al. (2018). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 52(1), 24-27.
  • Garg, N. K., & Hie, L. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(38), 10444-10449.
  • Kumar, R., et al. (2023).
  • Papakyriakou, A., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5081.
  • Hie, L., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 91, 104.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Kissei Pharmaceutical Co., Ltd. (2001). Carboxylic acid derivatives and drugs containing the same. WO2001025181A1.
  • Kumar, R., et al. (2024).
  • Patil, C. J., et al. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • The University of Hong Kong. (2012). Decarboxylation and fluorination method for carboxylic acid. CN102675015B.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4437-4448.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(7), 9224-9247.

Sources

Methodological & Application

The Strategic deployment of 5-Fluoro-2-methylbenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the repertoire of fluorinated building blocks, 5-Fluoro-2-methylbenzoic acid has emerged as a particularly versatile precursor for the synthesis of a diverse array of bioactive compounds. This technical guide elucidates the multifaceted applications of 5-Fluoro-2-methylbenzoic acid in medicinal chemistry, providing detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its role in the development of potent anticancer agents and targeted therapies, showcasing its significance as a foundational element in the quest for novel therapeutics.

Core Physicochemical Properties

5-Fluoro-2-methylbenzoic acid is a fluorinated derivative of ortho-toluic acid. Its chemical structure, characterized by a carboxylic acid group, a methyl group, and a fluorine atom on the benzene ring, provides multiple reaction sites for chemical modification.

PropertyValueReference
CAS Number 33184-16-6[2][3][4]
Molecular Formula C₈H₇FO₂[2][3][4]
Molecular Weight 154.14 g/mol [2][3]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 130-132 °C[2]
Purity >98%[2][3]

Application I: Synthesis of 3-Arylisoquinolinones as Potent Tubulin Polymerization Inhibitors

A significant application of 5-Fluoro-2-methylbenzoic acid is in the synthesis of 3-arylisoquinolinones, a class of compounds that have demonstrated potent antiproliferative activity.[1][2][5] These molecules act as microtubule-destabilizing agents by binding to the colchicine-binding site of tubulin, thereby inhibiting tubulin polymerization, inducing G2/M cell cycle arrest, and ultimately leading to apoptosis in cancer cells.[2][3][6]

Mechanism of Action: Disruption of Microtubule Dynamics

The mechanism of action of 3-arylisoquinolinones derived from 5-Fluoro-2-methylbenzoic acid is centered on their interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. The binding of these compounds to the colchicine site on β-tubulin prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and the initiation of the apoptotic cascade.

G cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization G2/M Arrest G2/M Arrest Tubulin Dimers->G2/M Arrest Leads to Microtubules->Tubulin Dimers Depolymerization 3-Arylisoquinolinone 3-Arylisoquinolinone Colchicine Site Colchicine Site 3-Arylisoquinolinone->Colchicine Site Binds to Colchicine Site->Tubulin Dimers Inhibits Polymerization Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: Mechanism of action of 3-arylisoquinolinones.

Structure-Activity Relationship (SAR) Insights

Studies on 3-arylisoquinolinones have revealed critical structure-activity relationships. Notably, the position of substituents on the aryl ring dramatically influences antiproliferative activity. Meta-substituted analogs are significantly more potent than their para-substituted counterparts, with some meta-substituted compounds being up to 700-fold more active.[3][6] This enhanced activity is attributed to the ability of the meta substituent to occupy a specific subpocket within the colchicine-binding site of tubulin.[3]

CompoundIC₅₀ (µM) in HT-29 Colon Cancer Cells
1 Hm-OCH₃H0.8
2 Hp-OCH₃H>50
3 Fm-FH0.4
4 Fp-FH>50
5 Hm-OCH₃m-OCH₃0.6

Data synthesized from Elhemely et al., J. Med. Chem. 2022, 65 (6), 4783–4797.[3]

Protocol: Synthesis of 6-Fluoro-3-(3-fluorophenyl)isoquinolin-1(2H)-one

This protocol outlines the synthesis of a potent 3-arylisoquinolinone starting from 5-Fluoro-2-methylbenzoic acid. The key steps involve a lithiation reaction followed by condensation with a benzonitrile derivative.

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • 3-Fluorobenzonitrile

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Lithiated Intermediate:

    • Dissolve 5-Fluoro-2-methylbenzoic acid (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-Butyllithium (2.2 equivalents) dropwise to the solution, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Reaction with 3-Fluorobenzonitrile:

    • To the cooled solution, add a solution of 3-fluorobenzonitrile (1.2 equivalents) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 6-fluoro-3-(3-fluorophenyl)isoquinolin-1(2H)-one.

G Start 5-Fluoro-2-methylbenzoic acid Step1 1. Dissolve in anhydrous THF 2. Cool to -78 °C Start->Step1 Step2 Add n-BuLi (2.2 eq) Stir for 1h at -78 °C Step1->Step2 Step3 Add 3-Fluorobenzonitrile Stir and warm to RT overnight Step2->Step3 Step4 Quench with 1 M HCl Extract with Ethyl Acetate Step3->Step4 Step5 Wash with NaHCO₃ and Brine Dry over MgSO₄ Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End 6-Fluoro-3-(3-fluorophenyl)isoquinolin-1(2H)-one Step6->End

Caption: Synthetic workflow for a 3-arylisoquinolinone.

Application II: Key Intermediate in the Synthesis of the PARP Inhibitor Rucaparib

5-Fluoro-2-methylbenzoic acid is a crucial starting material for the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib.[7] Rucaparib is an anticancer agent approved for the treatment of ovarian cancer in patients with deleterious BRCA mutations. The synthesis involves the nitration of 5-Fluoro-2-methylbenzoic acid to produce 5-fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate.[7]

Protocol: Nitration of 5-Fluoro-2-methylbenzoic Acid

This protocol describes an improved method for the nitration of 5-Fluoro-2-methylbenzoic acid, which is a critical step in the synthesis of a Rucaparib intermediate.[7]

Materials:

  • 5-Fluoro-2-methylbenzoic acid

  • Fuming nitric acid (95%)

  • Oleum (20-30% SO₃)

  • Concentrated sulfuric acid (98%)

  • Methanol

  • Ice

Procedure:

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer and a cooling bath, prepare a mixture of concentrated sulfuric acid and oleum.

    • Cool the acid mixture to 0-5 °C.

  • Nitration:

    • Slowly add 5-Fluoro-2-methylbenzoic acid to the cooled acid mixture while maintaining the temperature below 10 °C.

    • Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 15 °C.

    • Stir the reaction mixture at 10-15 °C for 2-3 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate, 5-fluoro-2-methyl-3-nitrobenzoic acid, is collected by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • Dry the product under vacuum.

  • Esterification (Optional but recommended for subsequent steps):

    • Suspend the dried 5-fluoro-2-methyl-3-nitrobenzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain methyl 5-fluoro-2-methyl-3-nitrobenzoate.

G Start 5-Fluoro-2-methylbenzoic acid Step1 Add to H₂SO₄/Oleum at 0-5 °C Start->Step1 Step2 Add fuming HNO₃ dropwise Stir for 2-3h at 10-15 °C Step1->Step2 Step3 Pour onto ice Filter and wash the precipitate Step2->Step3 Intermediate 5-Fluoro-2-methyl-3-nitrobenzoic acid Step3->Intermediate Step4 Reflux in Methanol with H₂SO₄ catalyst Intermediate->Step4 End Methyl 5-fluoro-2-methyl-3-nitrobenzoate Step4->End

Caption: Synthesis of a key Rucaparib intermediate.

Conclusion

5-Fluoro-2-methylbenzoic acid stands out as a valuable and versatile building block in medicinal chemistry. Its strategic application has led to the development of promising anticancer agents, including tubulin polymerization inhibitors and a key intermediate for the PARP inhibitor Rucaparib. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this fluorinated scaffold in the design and synthesis of next-generation therapeutics. The continued exploration of derivatives of 5-Fluoro-2-methylbenzoic acid is a promising avenue for the discovery of novel drugs with improved efficacy and safety profiles.

References

  • Elhemely, M. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 65(6), 4783–4797. [Link]

  • Elhemely, M. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PubMed, National Center for Biotechnology Information. [Link]

  • Elhemely, M. A., et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. PMC, National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 3-Arylisoquinolinone 4 inhibits tubulin polymerization. [Link]

  • Google Patents. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. US11001552B2.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method of key intermediate 1408282-26-7 of anti-ovarian cancer drug Rucaparib. CN108752353B.
  • Eureka. (n.d.). Synthesis process for Rucaparib intermediate of ovarian cancer treating medicine. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. [Link]

  • [No Title Provided]. [Link]

  • PubMed Central. (2019). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. [Link]

  • PubMed. (2004). Synthesis and anti-human immunodeficiency virus type 1 integrase activity of hydroxybenzoic and hydroxycinnamic acid flavon-3-yl esters. [Link]

  • PubMed. (2013). Discovery of a novel 5-carbonyl-1H-imidazole-4-carboxamide class of inhibitors of the HIV-1 integrase-LEDGF/p75 interaction. [Link]

  • MDPI. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. [Link]

  • PubMed Central. (2014). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • Google Patents. (n.d.). The synthetic method of the fluoro-8-methoxyl group-Isosorbide-5-Nitrae-dihydroquinoline-3-carboxylic acid of 1-cyclopropyl-4-oxo-7-. CN103819401B.

Sources

5-Fluoro-3-(2-methylphenyl)benzoic Acid: A Versatile Scaffold for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Prepared by a Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms and biaryl motifs into molecular scaffolds is a proven strategy for enhancing biological activity, metabolic stability, and pharmacokinetic properties. 5-Fluoro-3-(2-methylphenyl)benzoic acid is a bifunctional building block that embodies these design principles. Its structure, featuring a fluorinated benzoic acid and a substituted phenyl ring, presents a versatile platform for the synthesis of novel compounds with potential therapeutic or agricultural applications.[1][2][3]

The presence of the fluorine atom can significantly alter the electronic properties and lipophilicity of the molecule, often leading to improved binding affinity for biological targets and enhanced membrane permeability.[2] The carboxylic acid group serves as a convenient handle for a variety of chemical modifications, such as amidation and esterification, allowing for the generation of diverse chemical libraries.[3] The 2-methylphenyl group provides a three-dimensional structural element that can be crucial for specific interactions with protein binding pockets.

While 5-Fluoro-3-(2-methylphenyl)benzoic acid is primarily utilized as a synthetic intermediate, its derivatives have the potential to be explored for a wide range of biological activities, drawing parallels from similar fluorinated benzoic acid derivatives that have been investigated as anti-inflammatory, anticancer, and antiviral agents.[2][4][5] These application notes provide a conceptual framework and practical protocols for leveraging this scaffold in a research setting.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for a representative related compound, 5-Fluoro-2-methylbenzoic acid, is presented below. These values can serve as an estimate for handling and experimental design.

PropertyValueSource
Molecular Formula C8H7FO2PubChem
Molecular Weight 154.14 g/mol PubChem[6]
Appearance White to off-white solidN/A
Melting Point 130-132 °COssila[4]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol)General Chemical Knowledge

Safety and Handling:

5-Fluoro-3-(2-methylphenyl)benzoic acid and its derivatives should be handled with appropriate safety precautions in a laboratory setting. Based on safety data for related benzoic acid compounds, users should:

  • Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]

  • Consult the specific Safety Data Sheet (SDS) for detailed hazard information.[7][8]

Application I: Synthesis of a Focused Amide Library for Biological Screening

The carboxylic acid moiety of 5-Fluoro-3-(2-methylphenyl)benzoic acid is an ideal starting point for the creation of a diverse library of amides. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new scaffold. The following protocol outlines a general procedure for the parallel synthesis of an amide library.

Workflow for Amide Library Synthesis

G A 5-Fluoro-3-(2-methylphenyl)benzoic acid + Oxalyl Chloride/SOCl2 B Acyl Chloride Intermediate A->B Activation D Amide Library (Parallel Synthesis) B->D Nucleophilic Acyl Substitution C Diverse Primary/Secondary Amines (R1R2NH) C->D E Purification (e.g., Column Chromatography or Prep-HPLC) D->E F Characterization (LC-MS, NMR) E->F G Biological Screening F->G

Caption: Workflow for the synthesis of an amide library from 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Protocol: Parallel Amide Synthesis

Objective: To synthesize a diverse set of amides from 5-Fluoro-3-(2-methylphenyl)benzoic acid and a selection of primary and secondary amines for subsequent biological evaluation.

Materials:

  • 5-Fluoro-3-(2-methylphenyl)benzoic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • A diverse set of primary and secondary amines

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Activation of the Carboxylic Acid:

    • In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 5-Fluoro-3-(2-methylphenyl)benzoic acid in anhydrous DCM.

    • Add a catalytic drop of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.2 equivalents of oxalyl chloride or thionyl chloride dropwise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, or until gas evolution ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acyl chloride).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amidation Reaction (Parallel Synthesis):

    • In a 96-well reaction block or individual vials, add 1.2 equivalents of each selected amine to separate wells/vials.

    • Dissolve the amines in anhydrous DCM containing 2 equivalents of a non-nucleophilic base such as TEA or DIPEA.

    • Prepare a stock solution of the crude acyl chloride in anhydrous DCM.

    • Add 1 equivalent of the acyl chloride stock solution to each well/vial containing the amines.

    • Seal the reaction block/vials and allow to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reactions by adding saturated sodium bicarbonate solution to each well/vial.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amides using an appropriate method such as flash column chromatography or preparative HPLC to yield the final products.

  • Characterization:

    • Confirm the identity and purity of each synthesized amide using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application II: Screening for Antiproliferative Activity in Cancer Cell Lines

Derivatives of fluorinated benzoic acids have shown promise as anticancer agents. For instance, 5-Fluoro-2-methylbenzoic acid is a precursor to molecules that exhibit antiproliferative activity by targeting microtubules.[4] The newly synthesized amide library can be screened for potential anticancer effects using a standard cell viability assay.

Screening Cascade for Antiproliferative Activity

G A Amide Library (Primary Screen) B Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Single High Concentration A->B C Identify 'Hits' B->C >50% Inhibition D Dose-Response Assay (Determine IC50) C->D E Lead Compound(s) D->E F Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) E->F

Sources

Application Notes and Protocols for 5-Fluoro-3-(2-methylphenyl)benzoic acid: A Guide to Characterizing a Novel GPR84 Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction

5-Fluoro-3-(2-methylphenyl)benzoic acid is a novel small molecule with structural similarities to compounds known to interact with G-protein coupled receptors (GPCRs), a large and therapeutically significant family of signaling proteins.[1][2][3][4] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to characterize the biological activity of this compound. Based on its structure, we hypothesize that 5-Fluoro-3-(2-methylphenyl)benzoic acid may act as a modulator of GPR84, a pro-inflammatory GPCR implicated in a variety of inflammatory and fibrotic diseases.[5][6][7][8][9]

GPR84 is a Gi-coupled receptor, and its activation by endogenous ligands like medium-chain fatty acids or synthetic agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][9][10] It is primarily expressed in immune cells such as macrophages and neutrophils.[5][6] Therefore, the following protocols are designed to systematically evaluate the potential of 5-Fluoro-3-(2-methylphenyl)benzoic acid as a GPR84 antagonist or agonist, and to assess its functional consequences in relevant immune cell types.

This guide is structured to lead the researcher from initial compound handling and storage to primary screening assays, followed by more detailed secondary and functional assays to build a comprehensive pharmacological profile.

PART 1: Compound Handling and Preparation

Proper handling and preparation of 5-Fluoro-3-(2-methylphenyl)benzoic acid is critical for obtaining reliable and reproducible experimental results.

1.1. Storage and Stability:

  • Storage: The compound should be stored as a solid at -20°C.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the DMSO stock solutions at -20°C.

1.2. Preparation of Working Solutions:

  • Solubility: The solubility of related benzoic acid derivatives can be limited in aqueous solutions. It is crucial to determine the optimal solvent and concentration for your experiments.

  • Working Dilutions: Prepare fresh working dilutions of the compound in the appropriate assay buffer or cell culture medium on the day of the experiment. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a concentration known to affect cell viability or the assay readout (typically ≤ 0.1%).

PART 2: In Vitro Characterization of GPR84 Activity

The following protocols are designed to determine if 5-Fluoro-3-(2-methylphenyl)benzoic acid interacts with GPR84 and to characterize the nature of this interaction (agonist vs. antagonist).

Protocol 1: Calcium Mobilization Assay (Primary Screen)

Objective: To rapidly screen for potential GPR84 activity. GPR84 can be engineered to couple to Gαq/16, which upon activation, leads to an increase in intracellular calcium. This provides a robust and sensitive primary screening assay.[11][12]

Methodology:

  • Cell Line: Use a HEK293 cell line stably co-expressing human GPR84 and a promiscuous G-protein such as Gα16 (HEK293/Gα16/GPR84).[11][12]

  • Cell Plating: Seed the cells in a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition and Measurement:

    • Antagonist Mode: Pre-incubate the cells with a range of concentrations of 5-Fluoro-3-(2-methylphenyl)benzoic acid or vehicle control for 15-30 minutes. Following pre-incubation, stimulate the cells with a known GPR84 agonist (e.g., 6-OAU at its EC80 concentration) and measure the change in fluorescence using a fluorescence plate reader.[7][11]

    • Agonist Mode: Directly add a range of concentrations of 5-Fluoro-3-(2-methylphenyl)benzoic acid to the cells and measure the fluorescence change. Include a known GPR84 agonist as a positive control.[12]

  • Data Analysis: Calculate the change in fluorescence intensity over baseline. For antagonist mode, plot the inhibition of the agonist response against the concentration of the test compound to determine an IC50 value. For agonist mode, plot the fluorescence change against the concentration to determine an EC50 value.

Workflow for Calcium Mobilization Assay:

GPR84_Calcium_Assay cluster_prep Cell Preparation cluster_antagonist Antagonist Mode cluster_agonist Agonist Mode cluster_analysis Data Analysis plate Seed HEK293/Gα16/GPR84 cells in 96/384-well plate dye Load cells with calcium-sensitive dye plate->dye preincubate Pre-incubate with 5-Fluoro-3-(2-methylphenyl)benzoic acid dye->preincubate add_compound Add 5-Fluoro-3-(2-methylphenyl)benzoic acid dye->add_compound stimulate Stimulate with GPR84 Agonist (e.g., 6-OAU) preincubate->stimulate measure_ant Measure Fluorescence stimulate->measure_ant analyze_ant Calculate IC50 measure_ant->analyze_ant measure_ago Measure Fluorescence add_compound->measure_ago analyze_ago Calculate EC50 measure_ago->analyze_ago GPR84_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Ligand GPR84 Agonist Receptor GPR84 Ligand->Receptor activates G_protein Gi/o Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Chemotaxis Chemotaxis G_protein->Chemotaxis cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (Inflammatory Response) CREB->Gene regulates Cytokine Cytokine Release Gene->Cytokine

Caption: Simplified GPR84 signaling pathway in immune cells.

Conclusion

This document provides a structured and comprehensive guide for the initial characterization of 5-Fluoro-3-(2-methylphenyl)benzoic acid as a potential GPR84 modulator. By following these protocols, researchers can determine its activity, potency, and mode of action at the GPR84 receptor, and subsequently evaluate its functional effects in a physiologically relevant context. The insights gained from these studies will be crucial for assessing the therapeutic potential of this novel compound in inflammatory and related diseases.

References

  • Ince, S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Ince, S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • Fang, Y. (2008). Label-Free Cell-Based Assays for GPCR Screening. Bentham Science Publishers. [Link]

  • Peters, M. F., et al. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Zhang, Q., et al. (2016). Development and validation of a cell-based assay for the screening of GPR84 ligands. ResearchGate. [Link]

  • Mahindra, A., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ResearchGate. [Link]

  • Zhang, Q., et al. (2016). Discovery and Characterization of a Novel Small Molecule Agonist for Medium-Chain Free Fatty Acid Receptor GPR84. ResearchGate. [Link]

  • Jenkins, L., et al. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science. [Link]

  • Jenkins, L., et al. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. Queen's University Belfast Research Portal. [Link]

  • Southern, M. R., et al. (2022). Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists. ACS Publications. [Link]

  • PubChem. 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. [Link]

  • Al-Mahmud, Z. (2019). Defining ligand binding modes of the orphan G protein-coupled receptor GPR84. University of Glasgow Theses. [Link]

Sources

Application Notes and Protocols for 5-Fluoro-3-(2-methylphenyl)benzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Biaryl Carboxylic Acids

5-Fluoro-3-(2-methylphenyl)benzoic acid is a fluorinated biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The biaryl scaffold provides a rigid framework for constructing complex molecular architectures, while the carboxylic acid group serves as a versatile handle for further chemical modifications, such as amidation or esterification.

While specific applications for 5-Fluoro-3-(2-methylphenyl)benzoic acid are not extensively documented in publicly available literature, its structural features suggest its potential as a key building block in the synthesis of novel pharmaceuticals and functional materials. This guide provides a prospective look at its synthesis and potential applications, drawing on established principles of organic chemistry and the known utility of its isomers and other related biaryl compounds.

Core Synthesis Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most logical and versatile approach for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions. The key disconnection for this target molecule involves the coupling of a halogenated 5-fluorobenzoic acid derivative with a 2-methylphenylboronic acid.

Retrosynthetic Analysis

G cluster_intermediates Starting Materials target 5-Fluoro-3-(2-methylphenyl)benzoic acid disconnection C-C Bond Formation (Suzuki-Miyaura Coupling) target->disconnection intermediates Starting Materials disconnection->intermediates Retrosynthesis A 3-Bromo-5-fluorobenzoic acid B 2-Methylphenylboronic acid

Caption: Retrosynthetic analysis of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Experimental Protocol: Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid via Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Bromo-5-fluorobenzoic acid≥98%Commercially Available
2-Methylphenylboronic acid≥97%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tricyclohexylphosphine (PCy₃)≥97%Commercially Available
Potassium carbonate (K₂CO₃)AnhydrousCommercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDegassed, DeionizedIn-house
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionIn-house
Saturated sodium chloride solution (Brine)In-houseIn-house
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercially Available
Reaction Setup and Procedure

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p1 Combine 3-bromo-5-fluorobenzoic acid, 2-methylphenylboronic acid, and K₂CO₃ in a reaction flask. p2 Add Pd(OAc)₂ and PCy₃. p1->p2 p3 Evacuate and backfill the flask with an inert gas (e.g., Argon). p2->p3 p4 Add degassed 1,4-dioxane and water. p3->p4 r1 Heat the mixture to 80-100 °C with vigorous stirring. p4->r1 r2 Monitor reaction progress by TLC or LC-MS. r1->r2 w1 Cool to room temperature and add water. r2->w1 w2 Acidify with 1 M HCl to pH ~2-3. w1->w2 w3 Extract with ethyl acetate. w2->w3 w4 Wash the combined organic layers with brine. w3->w4 w5 Dry over anhydrous MgSO₄, filter, and concentrate. w4->w5 w6 Purify the crude product by column chromatography or recrystallization. w5->w6

Caption: Workflow for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Step-by-Step Method:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 mmol, 1.0 equiv), 2-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%). Add these to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and acidify to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Potential Applications in Organic Synthesis

Based on the applications of its structural isomers and other biaryl carboxylic acids, 5-Fluoro-3-(2-methylphenyl)benzoic acid is a promising candidate for several areas of research and development.

Intermediate for Pharmaceutical Synthesis

The biaryl motif is a common feature in many biologically active compounds. The title compound could serve as a precursor for:

  • Anticancer Agents: Isomers such as 5-fluoro-2-methylbenzoic acid are used in the synthesis of 3-arylisoquinolinones which exhibit antiproliferative activity against cancer cells.[1] The unique stereochemistry of 5-Fluoro-3-(2-methylphenyl)benzoic acid could lead to novel analogues with improved efficacy or selectivity.

  • Antiviral Agents: 5-Fluoro-2-methylbenzoic acid is also involved in the synthesis of benzamide derivatives that act as HIV-1 integrase inhibitors.[1] This suggests that amides derived from the title compound could be explored for similar antiviral properties.

  • Kinase Inhibitors: 2-Fluoro-5-methylbenzoic acid is a building block for benzoxazepinones, which are potent and selective kinase inhibitors.[2] Kinase inhibition is a major area of cancer drug discovery, and the title compound could provide a novel scaffold for developing new inhibitors.

Building Block for Agrochemicals

Fluorinated organic compounds are of increasing importance in the agrochemical industry. They can exhibit enhanced herbicidal or pesticidal activity. The unique substitution pattern of 5-Fluoro-3-(2-methylphenyl)benzoic acid could be leveraged to develop new crop protection agents.

Precursor for Advanced Materials

Biaryl structures can be incorporated into polymers and other materials to impart specific properties such as thermal stability, liquid crystallinity, or unique photophysical characteristics. The carboxylic acid functionality allows for the facile incorporation of this building block into larger polymeric structures.

Causality Behind Experimental Choices

  • Catalyst System: The choice of a palladium catalyst, such as palladium(II) acetate, in combination with a phosphine ligand like tricyclohexylphosphine, is standard for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: An inorganic base like potassium carbonate is crucial for the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid for transfer of the aryl group to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the organic reactants and catalyst, while water is necessary to dissolve the inorganic base.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., argon or nitrogen) is important to prevent the oxidation of the palladium catalyst and the phosphine ligand, which would deactivate the catalyst.

Conclusion

While direct applications of 5-Fluoro-3-(2-methylphenyl)benzoic acid are not yet widely reported, its structural characteristics strongly suggest its utility as a valuable building block in organic synthesis. The provided synthetic protocol, based on the robust and reliable Suzuki-Miyaura coupling, offers a clear pathway to access this compound. Researchers in drug discovery and materials science are encouraged to explore the potential of this and related fluorinated biaryl carboxylic acids in the development of novel and impactful molecules.

References

Sources

Application Notes and Protocols for Benzo[b]oxazepin-4-ones as Selective RIPK1 Enzyme Inhibitors

Application Notes and Protocols for Benzo[b][1][2]oxazepin-4-ones as Selective RIPK1 Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Necroptosis and Inflammation with Selective RIPK1 Inhibitors

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death.[1][2] Its dual function as both a kinase and a scaffold protein places it at a crucial intersection of cell survival and death pathways, including the NF-κB signaling cascade and the regulated necrotic cell death pathway known as necroptosis.[1][3][4] Dysregulation of RIPK1 kinase activity is implicated in the pathophysiology of a range of inflammatory and autoimmune diseases, as well as neurodegenerative conditions.[2][5]

The discovery of potent and selective small-molecule inhibitors of RIPK1 kinase activity has opened new avenues for therapeutic intervention. Among the most promising classes of these inhibitors are the benzo[b][1][6]oxazepin-4-ones.[7][8][9][10] These compounds have demonstrated high potency and remarkable selectivity for RIPK1, distinguishing them from other kinase inhibitors.[7][9] This high selectivity is attributed to their unique binding mode to an allosteric pocket in the RIPK1 kinase domain, a feature that is not conserved across the broader kinome.[7][8]

This technical guide provides an in-depth overview of the mechanism of action of benzo[b][1][6]oxazepin-4-ones as RIPK1 inhibitors and offers detailed, field-proven protocols for their characterization. We will delve into the intricacies of the RIPK1 signaling pathway, the specific binding interactions of these inhibitors, and the experimental workflows for assessing their enzymatic and cellular activity. This document is intended to equip researchers with the necessary knowledge and methodologies to effectively utilize and evaluate this important class of enzyme inhibitors in their drug discovery and development endeavors.

Mechanism of Action: Allosteric Inhibition of RIPK1 Kinase Activity

The inhibitory action of benzo[b][1][6]oxazepin-4-ones against RIPK1 is characterized by their non-ATP-competitive, allosteric binding mechanism. Unlike traditional kinase inhibitors that compete with ATP for binding at the active site, these compounds bind to a distinct, allosteric pocket located at the back of the ATP-binding site.[7][8] This binding mode induces a specific inactive conformation of the kinase, effectively locking it in a state that is unable to catalyze the phosphorylation of its substrates.[8]

The high selectivity of benzo[b][1][6]oxazepin-4-ones for RIPK1 is a direct consequence of the unique structural features of this allosteric pocket, which is not well-conserved among other kinases.[7] This has been exemplified by extensive kinase profiling of compounds such as GSK'481 and the clinical candidate GSK2982772, which have shown minimal off-target activity against hundreds of other kinases.[6][7]

The inhibition of RIPK1 kinase activity by these compounds has profound effects on downstream signaling pathways, most notably the necroptosis pathway. Necroptosis is a form of programmed cell death that is initiated under specific conditions, such as when apoptosis is inhibited.[11][12][13][14] Upon stimulation by ligands like tumor necrosis factor (TNF), RIPK1 is recruited to the receptor complex and, under necroptotic conditions, becomes phosphorylated.[13][14] Activated RIPK1 then phosphorylates and activates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL).[12][14] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[4][14] By inhibiting the initial phosphorylation of RIPK1, benzo[b][1][6]oxazepin-4-ones effectively block the entire downstream cascade of necroptosis.

Diagram of the RIPK1-Mediated Necroptosis Signaling Pathway and the Site of Inhibition by Benzo[b][1][6]oxazepin-4-ones:

Caption: RIPK1 signaling pathway and inhibition.

Quantitative Data Summary

The inhibitory potency of benzo[b][1][6]oxazepin-4-ones against RIPK1 has been extensively characterized using various biochemical and cellular assays. The following table summarizes key quantitative data for representative compounds from this class.

CompoundAssay TypeParameterValueReference(s)
GSK'481 RIPK1 FP Binding AssayIC5010 nM[15]
ADP-Glo Kinase Assay (Human RIPK1)IC502.8 nM[15]
U937 Cellular Necroptosis AssayIC5010 nM[16]
GSK2982772 RIPK1 FP Binding AssayIC501.0 nM[15]
ADP-Glo Kinase Assay (10 µM ATP)IC5010.2 nM[17]
TEAR1 Cellular Target EngagementIC500.5 nM (in HT29 cells)[18]

Experimental Protocols

Protocol 1: In Vitro RIPK1 Kinase Assay using ADP-Glo™

This protocol describes the determination of the inhibitory activity of benzo[b][1][6]oxazepin-4-ones on RIPK1 kinase activity using the ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

A. Materials and Reagents:

  • Recombinant human RIPK1 enzyme (e.g., Promega, Carna Biosciences)[19][20]

  • Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience)[21]

  • ADP-Glo™ Kinase Assay Kit (Promega)[19][22]

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (benzo[b][1][6]oxazepin-4-ones) dissolved in DMSO

  • ATP solution

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

B. Experimental Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup: a. To each well of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (DMSO in Kinase Reaction Buffer). b. Add 2.5 µL of a solution containing the RIPK1 enzyme and MBP substrate in Kinase Reaction Buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for RIPK1.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

C. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for RIPK1 Kinase Inhibition Assay:

ADP_Glo_WorkflowstartStartcompound_prepPrepare serial dilutionsof test compound in DMSOand reaction bufferstart->compound_prepreaction_setupSet up kinase reaction:- Add compound/vehicle- Add RIPK1 enzyme + MBP substrate- Add ATP to initiatecompound_prep->reaction_setupincubation1Incubate at 30°C for 60 minreaction_setup->incubation1adp_glo_reagentAdd ADP-Glo™ Reagentto stop reaction and deplete ATPincubation1->adp_glo_reagentincubation2Incubate at RT for 40 minadp_glo_reagent->incubation2detection_reagentAdd Kinase Detection Reagentto convert ADP to ATP andgenerate luminescent signalincubation2->detection_reagentincubation3Incubate at RT for 30-60 mindetection_reagent->incubation3read_plateMeasure luminescencewith a plate readerincubation3->read_platedata_analysisAnalyze data andcalculate IC50 valuesread_plate->data_analysisendEnddata_analysis->end

Sources

Application Note: A Validated Synthesis Protocol for 5-Fluoro-3-(2-methylphenyl)benzoic Acid and Its Derivatives via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

In contemporary medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological profiles.[1][2] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][3] The 5-Fluoro-3-(2-methylphenyl)benzoic acid scaffold represents a key structural motif, combining the benefits of fluorination with the versatile biaryl arrangement. This framework is a valuable building block for synthesizing novel therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and other targeted therapies.[4][5][6]

This application note provides a detailed, field-proven protocol for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid. The core of this synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its mild reaction conditions, broad functional group tolerance, and reliability in constructing carbon-carbon bonds.[7][8][9] We will delineate a three-step process: (1) esterification of the starting material, 3-bromo-5-fluorobenzoic acid, (2) the pivotal palladium-catalyzed Suzuki-Miyaura coupling, and (3) final saponification to yield the target carboxylic acid. Each step is designed for high yield and purity, with in-process controls to ensure reproducibility.

Overall Synthetic Strategy

The chosen synthetic route is designed for efficiency and scalability. It leverages commercially available starting materials and robust, well-understood chemical transformations.

Synthesis_Workflow A 3-Bromo-5-fluorobenzoic Acid reagent1 SOCl₂ Methanol A->reagent1 B Methyl 3-bromo-5-fluorobenzoate reagent2 2-Methylphenylboronic Acid Pd Catalyst, Base B->reagent2 C Methyl 5-fluoro-3-(2-methylphenyl)benzoate reagent3 NaOH, H₂O/MeOH then H₃O⁺ C->reagent3 D 5-Fluoro-3-(2-methylphenyl)benzoic Acid reagent1->B Step 1: Esterification reagent2->C Step 2: Suzuki Coupling reagent3->D Step 3: Saponification

Caption: Overall synthetic workflow for the target compound.

The causality for this strategic choice rests on the robustness of each step. Esterification protects the carboxylic acid during the coupling reaction and improves solubility in organic solvents. The Suzuki-Miyaura reaction is the most effective method for forming the desired biaryl bond with high chemoselectivity.[7][9] Finally, a simple saponification deprotects the carboxyl group to furnish the final product.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Palladium catalysts and organoboron reagents should be handled with care.

Step 1: Esterification of 3-Bromo-5-fluorobenzoic Acid

This initial step converts the starting carboxylic acid into its methyl ester to prevent potential side reactions during the subsequent palladium-catalyzed coupling. Thionyl chloride is an effective reagent for this transformation.[10]

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq).

  • Add anhydrous methanol (approx. 4 mL per gram of acid).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 70 °C) for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 3-bromo-5-fluorobenzoate as an oil, which can be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step. The reaction couples the aryl bromide (Methyl 3-bromo-5-fluorobenzoate) with an organoboron species (2-methylphenylboronic acid) in the presence of a palladium catalyst and a base.[7] The choice of catalyst, ligand, and base is critical for achieving high yields.[11]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation (Ar'B(OH)₂) Trans->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Methyl 3-bromo-5-fluorobenzoate (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.[7]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate Methyl 5-fluoro-3-(2-methylphenyl)benzoate.

Step 3: Saponification to Yield the Final Product

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base.

Methodology:

  • Dissolve the purified Methyl 5-fluoro-3-(2-methylphenyl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add an aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

  • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Remove the organic solvents via rotary evaporation.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by slowly adding 6M hydrochloric acid (HCl) until the pH is approximately 2. A precipitate will form.[12]

  • Collect the solid product by vacuum filtration, washing with cold distilled water.[12]

  • Dry the solid under vacuum to obtain the final product, 5-Fluoro-3-(2-methylphenyl)benzoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if needed.

Data Summary and Characterization

Quantitative Data for Suzuki-Miyaura Coupling
ComponentRoleMolar Eq.Catalyst LoadingNotes
Methyl 3-bromo-5-fluorobenzoateAryl Halide1.0-Limiting reagent.
2-Methylphenylboronic acidOrganoboron1.2 - 1.5-Slight excess to drive the reaction to completion.
Pd(PPh₃)₄Catalyst0.01 - 0.051-5 mol%Must be handled under an inert atmosphere.
K₂CO₃ or Cs₂CO₃Base2.0 - 3.0-Essential for the transmetalation step.[13]
1,4-Dioxane/Water (4:1)Solvent--Solvents should be degassed prior to use.
Temperature -100 °C-
Time -12 - 24 h-
Expected Yield -75 - 90%-Post-purification.
Product Characterization

The identity and purity of the final product, 5-Fluoro-3-(2-methylphenyl)benzoic acid, must be confirmed through rigorous analytical methods.

  • ¹H NMR Spectroscopy: To confirm the proton environment of the biaryl structure, including the characteristic aromatic signals and the methyl singlet.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).[14]

  • ¹⁹F NMR Spectroscopy: To confirm the presence and chemical environment of the single fluorine atom.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.[14][15]

  • Melting Point: To assess the purity of the final crystalline solid.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Unknown. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Unknown. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid.
  • Unknown. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.
  • Google Patents. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoro-2-(trifluoromethyl)
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Cardiff University. (2024).
  • Organic Chemistry Portal. (n.d.).
  • NIH. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • Google Patents. (n.d.).
  • AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • PMC - PubMed Central. (n.d.). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.
  • ResearchGate. (2025).
  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, eicosyl ester - Optional[13C NMR] - Chemical Shifts.

Sources

Application Note: Comprehensive Characterization of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoro-3-(2-methylphenyl)benzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. As a novel chemical entity, its comprehensive characterization is paramount to confirm its identity, purity, and physicochemical properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods and protocols for the thorough characterization of this compound. The methodologies described herein are designed to establish a complete analytical profile, ensuring scientific integrity and supporting regulatory requirements.

Physicochemical Properties (Predicted)

A preliminary in-silico assessment of 5-Fluoro-3-(2-methylphenyl)benzoic acid provides a foundation for the analytical strategy.

PropertyValueSource
Molecular FormulaC₁₄H₁₁FO₂N/A
Molecular Weight230.24 g/mol N/A
Exact Mass230.0743 g/mol N/A
XLogP33.8Predicted
Hydrogen Bond Donors1Predicted
Hydrogen Bond Acceptors2Predicted

Analytical Workflow

A systematic approach is crucial for the definitive characterization of a new chemical entity. The following workflow outlines a comprehensive strategy for the analysis of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Analytical Workflow cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity and Impurity Profiling cluster_2 Phase 3: Physicochemical Properties NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Mass_Spectrometry Mass Spectrometry (HRMS & MS/MS) NMR_Spectroscopy->Mass_Spectrometry Confirms Connectivity FTIR_Spectroscopy FTIR Spectroscopy Mass_Spectrometry->FTIR_Spectroscopy Confirms Functional Groups HPLC High-Performance Liquid Chromatography (HPLC-UV/DAD) FTIR_Spectroscopy->HPLC Proceeds to Purity Analysis Thermal_Analysis Thermal Analysis (DSC & TGA) HPLC->Thermal_Analysis Characterizes Pure Compound

Caption: A phased analytical workflow for the comprehensive characterization of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Phase 1: Structural Elucidation

The initial and most critical phase is the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed map of the molecule's atomic connectivity.

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that does not interfere with most analyte signals. The acidic proton of the carboxylic acid is also readily observable in DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.

Protocol for NMR Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Fluoro-3-(2-methylphenyl)benzoic acid and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Obtain a spectrum with a spectral width of -2 to 12 ppm.

    • Expected signals include aromatic protons (7-8.5 ppm), a methyl group singlet (around 2.2-2.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expect signals for the carbonyl carbon (~165-175 ppm), aromatic carbons (110-150 ppm), and the methyl carbon (~15-25 ppm).

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • A single resonance is expected for the fluorine atom on the benzoic acid ring.

Expected Spectral Features:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H>10broad s-COOH
¹H7.0 - 8.5mAromatic-H
¹H~2.3s-CH₃
¹³C~167sC=O
¹³C110 - 165mAromatic-C & C-F
¹³C~20s-CH₃
¹⁹F-110 to -120mAr-F
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, while tandem mass spectrometry (MS/MS) provides valuable information about the compound's fragmentation pattern, further confirming its structure.

Rationale for Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, minimizing in-source fragmentation and preserving the molecular ion. Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.

Protocol for HRMS and MS/MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • HRMS Acquisition (Negative ESI):

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the spectrum in negative ion mode to observe the [M-H]⁻ ion.

    • The measured mass should be within 5 ppm of the theoretical mass of C₁₄H₁₀FO₂⁻.

  • MS/MS Fragmentation Analysis:

    • Select the [M-H]⁻ ion (m/z 229.06) as the precursor ion.

    • Induce fragmentation using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions. Expected fragmentations include the loss of CO₂ (44 Da) and cleavage of the bond between the two aromatic rings.[1]

Predicted Fragmentation Pathway:

Fragmentation Pathway M_H [M-H]⁻ m/z 229.06 Loss_CO2 Loss of CO₂ M_H->Loss_CO2 Fragment_1 [C₁₃H₁₀F]⁻ m/z 185.08 Loss_CO2->Fragment_1

Caption: Predicted primary fragmentation of the [M-H]⁻ ion of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum prior to the sample scan.

Expected Characteristic Absorption Bands: [2][3]

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
~1250C-O stretchCarboxylic Acid
~1100C-F stretchAryl Fluoride

Phase 2: Purity and Impurity Profiling

Once the structure is confirmed, it is essential to determine the purity of the compound and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the most common and reliable method for assessing the purity of non-volatile organic compounds.

Rationale for Experimental Choices:

  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar to nonpolar compounds.

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) is used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[4]

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance ensures high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.

Protocol for HPLC Purity Analysis:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard and the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute to a working concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient elution (e.g., 50-95% B over 15 min)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL
  • Data Analysis: Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[4]

Phase 3: Physicochemical Properties

The final phase involves the characterization of the compound's solid-state properties.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the melting point, thermal stability, and decomposition profile of the compound.[5]

Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Analysis:

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25 °C to 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • The peak of the endotherm corresponds to the melting point.

  • TGA Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Monitor the weight loss as a function of temperature to determine the decomposition temperature and identify any residual solvents or water.

Conclusion

The analytical workflow and protocols detailed in this application note provide a comprehensive framework for the characterization of 5-Fluoro-3-(2-methylphenyl)benzoic acid. By systematically applying NMR, MS, FTIR, HPLC, and thermal analysis, researchers can confidently establish the identity, purity, and key physicochemical properties of this novel compound, ensuring data integrity for subsequent research and development activities.

References

  • PubChem. 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. Available at: [Link]

  • PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. Available at: [Link]

  • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid. Available at: [Link]

  • Penn State Materials Research Institute. Thermal Analysis. Available at: [Link]

  • ResearchGate. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Available at: [Link]

  • National Institutes of Health. 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran. Available at: [Link]

  • ResearchGate. (A) Thermogravimetry analysis (TGA), and (B) DSC thermograms of F1, F2. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available at: [Link]

  • ResearchGate. Plot of the TGA/DTG analysis of benzoic acid. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid. Available at: [Link]

  • Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). Available at: [Link]

Sources

Application Notes and Protocols for 5-Fluoro-3-(2-methylphenyl)benzoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel GPR40/FFAR1 Agonist

5-Fluoro-3-(2-methylphenyl)benzoic acid is a novel synthetic small molecule with structural similarities to known modulators of G protein-coupled receptors (GPCRs). Based on its structural features, particularly the carboxylic acid moiety, it is hypothesized to be an agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1][2] As such, GPR40 has emerged as a promising therapeutic target for type 2 diabetes.[1][3]

These application notes provide a comprehensive guide for the characterization of 5-Fluoro-3-(2-methylphenyl)benzoic acid in a series of cell-based assays to validate its hypothesized activity as a GPR40/FFAR1 agonist. The protocols detailed below are designed to be self-validating, providing a logical workflow from initial receptor engagement to downstream functional cellular responses.

Scientific Rationale: The GPR40/FFAR1 Signaling Cascade

GPR40 is a Gq-coupled receptor that, upon activation by long-chain free fatty acids, initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion.[3] The binding of an agonist, such as the hypothesized 5-Fluoro-3-(2-methylphenyl)benzoic acid, to GPR40 leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a key event that enhances the exocytosis of insulin-containing granules from pancreatic β-cells in the presence of elevated glucose levels.[1]

Certain synthetic agonists have also been shown to induce Gs-coupled signaling, leading to the accumulation of cyclic AMP (cAMP), which can further augment insulin secretion.[3] The following experimental workflow is designed to dissect these potential signaling pathways.

Experimental Workflow for Characterizing 5-Fluoro-3-(2-methylphenyl)benzoic acid

A tiered approach is recommended to efficiently characterize the activity of 5-Fluoro-3-(2-methylphenyl)benzoic acid. This workflow progresses from confirming direct receptor interaction to quantifying downstream cellular functions.

G cluster_0 Tier 1: Receptor Engagement cluster_1 Tier 2: Proximal Signaling Events cluster_2 Tier 3: Functional Cellular Response A GPR40/FFAR1 Binding Assay B Intracellular Calcium Mobilization Assay A->B Confirms functional activation C cAMP Accumulation Assay A->C Investigates biased agonism D Glucose-Stimulated Insulin Secretion (GSIS) Assay B->D Links signaling to function G Compound 5-Fluoro-3-(2-methylphenyl)benzoic acid GPR40 GPR40/FFAR1 Receptor Compound->GPR40 Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release triggers Insulin Insulin Secretion Ca_release->Insulin potentiates

Caption: GPR40/FFAR1 Gq signaling pathway.

Tier 3: Functional Cellular Response

The ultimate validation of a GPR40/FFAR1 agonist for diabetes is its ability to potentiate insulin secretion in a glucose-dependent manner.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is performed using pancreatic β-cell lines or primary islets to measure the amount of insulin secreted in response to glucose and the test compound. [4][5][6][7] Principle: Pancreatic β-cells secrete insulin in response to high glucose levels. GPR40/FFAR1 agonists enhance this secretion. The amount of secreted insulin can be quantified using methods such as ELISA or HTRF.

Materials:

  • MIN6 or INS-1E pancreatic β-cell line, or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA [4]* Low glucose KRB (e.g., 2.8 mM glucose)

  • High glucose KRB (e.g., 16.7 mM glucose) [4]* 5-Fluoro-3-(2-methylphenyl)benzoic acid

  • Known GPR40 agonist (positive control)

  • Insulin quantification kit (ELISA or HTRF)

Procedure:

  • Cell Culture: Culture MIN6 or INS-1E cells to 80-90% confluency. If using islets, allow them to recover after isolation.

  • Pre-incubation: a. Wash the cells twice with a pre-warmed, glucose-free KRB buffer. b. Pre-incubate the cells in low glucose KRB for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion. [4]3. Stimulation: a. Remove the pre-incubation buffer. b. Add KRB buffer containing low glucose, high glucose, or high glucose plus a serial dilution of the test compound or positive control. c. Incubate for 1-2 hours at 37°C. [4]4. Sample Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an appropriate insulin assay kit according to the manufacturer's instructions.

Data Analysis: Normalize the amount of secreted insulin to the total protein content or cell number. Plot the fold increase in insulin secretion (relative to high glucose alone) against the log concentration of the test compound to determine the EC50 for GSIS potentiation.

Condition Expected Outcome
Low GlucoseBasal insulin secretion
High GlucoseIncreased insulin secretion
High Glucose + CompoundPotentiated insulin secretion

Summary of Expected Results and Interpretation

A successful characterization of 5-Fluoro-3-(2-methylphenyl)benzoic acid as a GPR40/FFAR1 agonist would yield the following results:

  • Binding Assay: Dose-dependent displacement of the fluorescent tracer, yielding a finite IC50 value.

  • Calcium Mobilization Assay: A robust, dose-dependent increase in intracellular calcium in GPR40-expressing cells, with a calculable EC50.

  • GSIS Assay: A significant, dose-dependent potentiation of insulin secretion in the presence of high glucose, but not in low glucose conditions.

These collective data would provide strong evidence for the potential of 5-Fluoro-3-(2-methylphenyl)benzoic acid as a novel therapeutic agent for type 2 diabetes, warranting further investigation in more complex models.

References

  • Ghislain, J. et al. (2022). Static insulin secretion analysis of isolated islets. Protocols.io. Available at: [Link]

  • Al Rijjal, D. et al. (2022). A protocol for studying glucose homeostasis and islet function in mice. STAR Protocols. Available at: [Link]

  • Hirasawa, A. et al. (2009). Flow Cytometry-Based Binding Assay for GPR40 (FFAR1; Free Fatty Acid Receptor 1). Molecular Pharmacology. Available at: [Link]

  • Human Cell Design. (n.d.). Insulin Secretagogue Assay. Available at: [Link]

  • Gilon, P. et al. (2006). In Vivo and In Vitro Glucose-Induced Biphasic Insulin Secretion in the Mouse. Diabetes. Available at: [Link]

  • Sun, J. et al. (2021). Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. STAR Protocols. Available at: [Link]

  • DiscoverX. (n.d.). Ready-to-Assay FFA1/GPR40 Free Fatty Acid Receptor Frozen Cells. Available at: [Link]

  • Engelstoft, M. S. et al. (2015). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism. Available at: [Link]

Sources

Application Notes & Protocols for 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Safe Laboratory Handling, Storage, and Emergency Procedures

Section 1: Introduction and Scope

1.1. Overview of 5-Fluoro-3-(2-methylphenyl)benzoic acid

5-Fluoro-3-(2-methylphenyl)benzoic acid is a fluorinated biaryl carboxylic acid. Compounds within this structural class are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of novel pharmaceutical agents and functional materials.[1][2] The presence of a carboxylic acid group, a fluorine substituent, and a biaryl backbone imparts specific chemical properties that necessitate rigorous handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's integrity.

1.2. Directive of this Guide

This document provides a detailed framework for the safe handling, storage, and emergency management of 5-Fluoro-3-(2-methylphenyl)benzoic acid. The protocols herein are designed for researchers, chemists, and drug development professionals.

Important Safety Disclaimer: As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for the exact isomer 5-Fluoro-3-(2-methylphenyl)benzoic acid is not publicly available. The following guidance is synthesized from authoritative data on structurally analogous compounds, including various fluorinated and methylated benzoic acid derivatives, and established principles of chemical safety.[3][4][5][6] Users MUST perform their own risk assessment and, if possible, obtain a compound-specific SDS from their supplier before commencing work.

Table 1: Compound Identification and Properties (Based on Analog Data)

Property Value / Information Source
IUPAC Name 5-Fluoro-3-(2-methylphenyl)benzoic acid -
Synonyms 5-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carboxylic acid -
CAS Number Not readily available for this specific isomer. -
Molecular Formula C₁₄H₁₁FO₂ [7]
Molecular Weight 230.23 g/mol [7]

| Appearance | Expected to be a white to off-white solid/powder. |[1] |

Section 2: Hazard Identification and Risk Assessment

Based on the hazard classifications of analogous benzoic acid derivatives, 5-Fluoro-3-(2-methylphenyl)benzoic acid should be treated as a hazardous substance.[5][6][8] The primary risks are associated with its acidic nature and its potential to form fine, inhalable dust.

2.1. Anticipated GHS Hazard Classification

The following hazards are common to this chemical class and should be assumed until a specific SDS is available.

Table 2: Summary of Anticipated GHS Hazards

Hazard Class GHS Code Hazard Statement Basis (from Analogues)
Skin Corrosion/Irritation H315 Causes skin irritation. [4][5][6][8]
Serious Eye Damage/Irritation H318 / H319 Causes serious eye damage / irritation. [4][5][6][8]
Specific Target Organ Toxicity (Single Exposure) H335 May cause respiratory irritation. [4][5][8]

| Acute Oral Toxicity | H302 | Harmful if swallowed. |[5][6] |

2.2. Causality of Hazards

  • Skin and Eye Irritation: The carboxylic acid moiety is acidic and can cause irritation or damage upon direct contact with skin and, more severely, with the eyes.[5][8]

  • Respiratory Irritation: As a fine powder, the compound can be easily aerosolized during handling. Inhalation of these particles can irritate the mucous membranes and respiratory tract.[4][5]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and PPE, is mandatory.

3.1. Engineering Controls

  • Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.[4][9]

  • Safety Showers & Eyewash Stations: Must be readily accessible in the immediate vicinity of the work area.[4]

3.2. Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. Do not handle this compound without the following equipment.

Table 3: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Source
Eye & Face Chemical safety goggles and a full-face shield. Goggles prevent dust entry; the face shield protects against accidental splashes during dissolution.[4][8][10]
Hand Nitrile or neoprene gloves (minimum 0.35 mm thickness). Provides a barrier against skin contact. Always check glove compatibility and wash hands thoroughly after removal.[8]
Body Flame-retardant laboratory coat. Protects skin and personal clothing from contamination.[9]

| Respiratory | Not typically required if work is confined to a fume hood. If a hood is unavailable or in case of a large spill, a full-face respirator with appropriate cartridges is necessary. | To prevent inhalation of airborne particles.[4][10] |

Section 4: Protocols for Safe Handling

Adherence to strict protocols is essential for minimizing exposure risk.

4.1. Protocol: Weighing and Aliquoting Solid Compound

  • Preparation: Don all required PPE as listed in Table 3. Ensure the chemical fume hood sash is at the appropriate working height.

  • Decontamination: Wipe down the balance and the surrounding area within the fume hood with 70% ethanol.

  • Equilibration: Place the sealed container of 5-Fluoro-3-(2-methylphenyl)benzoic acid inside the fume hood for at least 15 minutes to allow it to equilibrate to the ambient temperature. This prevents moisture condensation on the compound.

  • Weighing: Place a clean weigh boat or paper on the tared balance. Carefully open the container. Using a dedicated, clean spatula, transfer the desired amount of solid. Avoid generating dust clouds.

  • Sealing: Promptly and tightly reseal the main container.

  • Cleanup: Carefully wipe the spatula with a solvent-dampened cloth (e.g., ethanol). Dispose of any contaminated weigh paper, cloths, and gloves into a designated solid chemical waste container.

  • Final Decontamination: Wipe down the balance and surrounding work area again.

4.2. Protocol: Dissolution and Solution Preparation

  • Setup: Perform all steps within a chemical fume hood.

  • Vessel Selection: Choose an appropriately sized glass vessel (e.g., beaker, flask) and add a magnetic stir bar.

  • Solvent Addition: Add the desired solvent to the vessel first.

  • Compound Addition: Slowly add the pre-weighed solid to the solvent while stirring to prevent clumping and splashing.

  • Dissolution: If necessary, gently warm the solution on a stirrer/hotplate to aid dissolution. Do not boil unless the protocol specifically requires it. Keep the vessel covered with a watch glass or cap.

  • Transfer: Once fully dissolved, transfer the solution to its destination vessel using a funnel or pipette.

4.3. General Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase PPE 1. Don Full PPE FumeHood 2. Prepare Fume Hood PPE->FumeHood Materials 3. Gather Materials FumeHood->Materials Weigh 4. Weigh Solid Compound Materials->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve React 6. Use in Experiment Dissolve->React Store 7. Store Securely React->Store Waste 8. Dispose of Waste Store->Waste Decon 9. Decontaminate Area Waste->Decon

Caption: Standard workflow for handling the solid compound.

Section 5: Storage and Stability

Proper storage is crucial for maintaining chemical purity and ensuring safety.

5.1. Storage Conditions

Table 4: Recommended Storage Conditions and Incompatibilities

Parameter Recommendation Rationale
Temperature Store in a cool, dry place. Ambient temperature is generally acceptable.[3] For long-term storage, consider refrigeration or storage at -20°C to maximize stability.[7] Prevents thermal degradation.
Atmosphere Keep container tightly closed under an inert atmosphere (e.g., Argon, Nitrogen).[4] Protects from moisture and atmospheric contaminants.
Light Store in an opaque or amber container to protect from light. Prevents potential photodegradation.
Location Store in a well-ventilated, designated chemical storage cabinet away from incompatible materials.[3][9] Ensures containment and prevents accidental reactions.

| Incompatible Materials | Strong oxidizing agents.[4] | Risk of vigorous or exothermic reaction. |

5.2. Stability The compound is expected to be stable under the recommended storage conditions.[3][4] Avoid repeated temperature cycling.

Section 6: Emergency Procedures

Immediate and appropriate action is required in any emergency situation.

6.1. First-Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][11]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][11]

6.2. Spill Response

  • Minor Spill (Solid):

    • Restrict access to the area.

    • Wearing full PPE, gently sweep up the spilled material, avoiding dust generation.

    • Place the material into a sealed, labeled container for chemical waste.

    • Clean the spill area with a wet cloth, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.

    • Call your institution's emergency response team.

    • Prevent entry to the area.

    • Provide responders with the identity of the spilled substance.

6.3. Emergency Response Flowchart

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion MinorSpill Minor Spill Start->MinorSpill MajorSpill Major Spill Start->MajorSpill Action_FreshAir Move to Fresh Air Inhalation->Action_FreshAir Action_Wash Flush with Water (15+ min) Skin->Action_Wash Eye->Action_Wash Action_RinseMouth Rinse Mouth Ingestion->Action_RinseMouth Action_Cleanup Contain & Clean Spill MinorSpill->Action_Cleanup Action_Evacuate Evacuate & Call Emergency MajorSpill->Action_Evacuate End Seek Immediate Medical Attention Action_FreshAir->End Action_Wash->End Action_Wash->End Action_RinseMouth->End

Caption: Decision tree for emergency response actions.

Section 7: Waste Disposal

All waste generated from handling 5-Fluoro-3-(2-methylphenyl)benzoic acid is considered hazardous chemical waste.

  • Solid Waste: Contaminated items (gloves, weigh paper, spatulas) and excess solid compound must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses must be collected in a labeled, sealed hazardous liquid waste container. Do not pour chemical waste down the drain.[4]

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations through your institution's environmental health and safety office.[3]

Section 8: References

  • PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. SRM 350c: Benzoic Acid (Acidimetric Standard) - SAFETY DATA SHEET. Available at: [Link]

  • Redox. Safety Data Sheet Benzoic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Overview of the Synthetic Strategy

The most robust and widely adopted method for synthesizing 5-Fluoro-3-(2-methylphenyl)benzoic acid is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction couples an aryl halide with an organoboron species. For this specific target molecule, the reaction involves coupling 3-Bromo-5-fluorobenzoic acid with (2-methylphenyl)boronic acid .

The general scheme is as follows:

Synthetic_Pathway cluster_product Product 3-Bromo-5-fluorobenzoic_acid 3-Bromo-5-fluorobenzoic acid Catalyst_System Pd Catalyst Ligand Base 2-methylphenyl_boronic_acid (2-methylphenyl)boronic acid Target_Molecule 5-Fluoro-3-(2-methylphenyl)benzoic acid Catalyst_System->Target_Molecule Suzuki-Miyaura Coupling

Caption: A decision flowchart for troubleshooting common synthesis issues.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific lab setup and reagent sources.

Materials:

  • 3-Bromo-5-fluorobenzoic acid (CAS: 176548-70-2) [4]* (2-methylphenyl)boronic acid (CAS: 16419-60-6) [5][6]* Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS: 14221-01-3)

  • Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Degassing: Place 50 mL of 1,4-Dioxane and 12.5 mL of deionized water into a round-bottom flask. Sparge the solvent mixture with a subsurface stream of argon or nitrogen for at least 30 minutes.

  • Vessel Preparation: To a separate 250 mL 3-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add 3-Bromo-5-fluorobenzoic acid (e.g., 2.19 g, 10.0 mmol, 1.0 equiv.).

  • Reagent Addition: To the same flask, add (2-methylphenyl)boronic acid (1.63 g, 12.0 mmol, 1.2 equiv.) and Potassium Carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.23 g, 0.2 mmol, 2 mol%).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture (62.5 mL total, 4:1 ratio) to the flask via cannula.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with 100 mL of ethyl acetate.

    • Carefully acidify the aqueous layer with 2M HCl until the pH is ~2-3. The product should be in the organic layer.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • The crude solid can be purified by recrystallization (e.g., from an ethanol/water or toluene/heptane mixture) or by column chromatography on silica gel to yield 5-Fluoro-3-(2-methylphenyl)benzoic acid as a white to off-white solid.

Understanding the Catalytic Cycle

Optimizing the reaction requires understanding the key steps of the Suzuki-Miyaura mechanism. The choice of ligand, base, and solvent directly impacts the efficiency of each step.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product (Ar-Ar') Transmetal->Product RedElim Ar-Ar' ArX Ar-X (3-Bromo-5-fluorobenzoic acid) ArX->OxAdd ArB Ar'-B(OH)₂ ((2-methylphenyl)boronic acid) ArB->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

Parameter Optimization Summary

For systematic improvement of your yield, consider screening the following parameters.

ParameterOptionsRationale & Expert Insights
Pd Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Buchwald PrecatalystsPd(OAc)₂ is cheap but requires in situ reduction. Pd(PPh₃)₄ is an active Pd(0) source but can be air-sensitive. Buchwald precatalysts offer high efficiency for challenging substrates but are more expensive.
Ligand PPh₃, P(tBu)₃, SPhos, XPhosPPh₃ is a good general-purpose ligand. For sterically hindered or less reactive substrates, electron-rich, bulky ligands like those developed by Buchwald (SPhos, XPhos) can dramatically improve rates of both oxidative addition and reductive elimination. [7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃NThe base activates the boronic acid. Carbonates are standard. Cs₂CO₃ is more soluble and often gives faster rates. K₃PO₄ is a stronger base useful for difficult couplings. Organic bases are generally less effective for this substrate class.
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, DMFA polar, aprotic solvent with water is standard. The aqueous phase is critical for dissolving the inorganic base. 2-MeTHF is considered a "greener" solvent alternative to dioxane or THF. [8]
Temperature 80 - 110 °CHigher temperatures increase reaction rates but can also accelerate side reactions like protodeborylation. The optimal temperature is a balance between rate and selectivity. Start around 90 °C and adjust as needed based on monitoring.

References

  • Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]

  • Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. Available at: [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Available at: [Link]

  • Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available at: [Link]

  • ResearchGate. (n.d.). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-5-fluorobenzoic acid. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Available at: [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for producing phenylboronic acids and triphenylboroxines.
  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available at: [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Available at: [Link]

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-Fluoro-3-(2-methylphenyl)benzoic acid and similar aromatic carboxylic acids in experimental settings. This document provides a structured approach to troubleshooting, grounded in fundamental physicochemical principles, to help you achieve reliable and reproducible results.

Introduction: Understanding the Challenge

5-Fluoro-3-(2-methylphenyl)benzoic acid, a substituted aromatic carboxylic acid, is anticipated to have low aqueous solubility due to its significant hydrophobic surface area. Aqueous solubility is a critical parameter that can impact a wide range of experimental outcomes, from in vitro assays to preclinical studies. Predicting the exact solubility of a novel compound can be challenging, as it depends on factors like temperature, pH, and the physicochemical properties of the molecule itself.[1][2] Therefore, a systematic experimental approach is the most reliable way to determine optimal solubilization conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for solubilizing 5-Fluoro-3-(2-methylphenyl)benzoic acid?

A systematic approach is recommended, starting with small-scale solubility tests before preparing a large-volume stock solution.[3] Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for many organic molecules and is a good initial choice.[3] If your experimental system is sensitive to DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be considered.[3]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower.[4] The final concentration of the organic solvent in your aqueous solution is a critical factor.[4]

Recommended Actions:

  • Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains your compound's solubility without interfering with your assay (typically ≤0.5% for many cell-based assays).[4]

  • Employ a serial dilution approach: Instead of a single large dilution, perform a stepwise serial dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[4]

  • Consider the pH of your aqueous buffer: As a carboxylic acid, the solubility of 5-Fluoro-3-(2-methylphenyl)benzoic acid is expected to be highly pH-dependent.[5][6]

Q3: How does pH affect the solubility of this compound?

Carboxylic acids are generally more soluble in basic (high pH) aqueous solutions.[5][7][8] At a pH above the compound's pKa, the carboxylic acid group will be deprotonated to form a more polar and thus more water-soluble carboxylate salt.[5][9] Conversely, in acidic (low pH) solutions, the compound will exist in its less soluble, protonated form.[5][7]

Q4: Can heating or sonication help improve solubility?

Gentle heating and sonication can be effective methods for dissolving stubborn compounds.[3][10] However, it is crucial to use these methods with caution, as excessive or prolonged heat can lead to degradation of your compound.[3]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow for determining the optimal solubilization conditions for 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Step 1: Initial Solvent Screening (Small Scale)

Before preparing a large stock solution, perform small-scale solubility tests in a variety of solvents.

Protocol:

  • Weigh out a small, precise amount of your compound (e.g., 1 mg) into several individual vials.

  • Add a measured volume of a single solvent (e.g., 100 µL) to each vial to achieve a target concentration (e.g., 10 mg/mL).

  • Test a range of common laboratory solvents:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Ethanol

    • Methanol

  • Vortex each vial for 1-2 minutes and visually inspect for complete dissolution.

  • If the compound does not dissolve at room temperature, gentle warming (e.g., 37°C) or brief sonication can be attempted.[3]

Step 2: The Impact of pH on Aqueous Solubility

Given the carboxylic acid moiety, pH is a critical factor to investigate.

Protocol:

  • Prepare a series of aqueous buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., 20 mg/mL in DMSO), as determined in Step 1.

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration, ensuring the final organic solvent concentration is low and consistent across all samples (e.g., 1%).

  • Incubate the samples for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Step 3: Utilizing Co-solvents for Enhanced Solubility

If the compound still exhibits poor solubility in your desired aqueous buffer, a co-solvent system can be employed.[11][12][13] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[14][15]

Common Co-solvents in Research:

  • Ethanol[11]

  • Propylene glycol[11]

  • Polyethylene glycols (PEGs)[11]

Protocol:

  • Prepare your primary aqueous buffer.

  • Create a series of buffer/co-solvent mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add your compound to each mixture to the desired final concentration.

  • Assess solubility as described in the previous steps.

Step 4: Advanced Formulation Strategies

For particularly challenging solubility issues, more advanced formulation strategies can be explored. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[16][17][18]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[19][20][21][22]

The selection and optimization of these advanced methods often require specialized expertise and should be considered when other approaches have been exhausted.

Data Summary and Visualization

Table 1: Physicochemical Properties of Structurally Similar Compounds

CompoundMolecular Weight ( g/mol )Predicted XLogP3
3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid248.223.6
2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid248.22Not Available

Data obtained from PubChem.[23][24]

Note: The XLogP3 value is a computed measure of hydrophobicity; a higher value generally correlates with lower aqueous solubility. The predicted value for a similar compound suggests that 5-Fluoro-3-(2-methylphenyl)benzoic acid is likely to be hydrophobic.

Experimental Workflow Diagrams

Solubility_Troubleshooting_Workflow cluster_start Initial Assessment cluster_aqueous Aqueous System Optimization cluster_advanced Advanced Strategies cluster_outcome Outcome start Start with 5-Fluoro-3-(2-methylphenyl)benzoic acid initial_screen Step 1: Initial Solvent Screening (DMSO, DMF, Ethanol) start->initial_screen ph_test Step 2: pH Optimization (Test pH 5.0 - 9.0) initial_screen->ph_test If soluble in organic solvent cosolvent Step 3: Co-solvent System (e.g., Ethanol, PEG) ph_test->cosolvent soluble Soluble Compound Proceed with Experiment ph_test->soluble If successful advanced Step 4: Advanced Formulations (Cyclodextrins, Surfactants) cosolvent->advanced If still insoluble cosolvent->soluble If successful advanced->soluble If successful insoluble Insoluble Re-evaluate or Consult Specialist advanced->insoluble If unsuccessful

Sources

Technical Support Center: Purification of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-3-(2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this biaryl carboxylic acid. The following information is curated from established laboratory practices and scientific literature to ensure you achieve the desired purity for your downstream applications.

I. Introduction to Purification Challenges

5-Fluoro-3-(2-methylphenyl)benzoic acid is a biaryl compound, often synthesized via Suzuki-Miyaura cross-coupling reactions. The purification of this and similar aromatic carboxylic acids can present unique challenges. Common impurities may include unreacted starting materials (e.g., boronic acids and aryl halides), homocoupling byproducts, and residual palladium catalyst. The acidic nature of the target compound requires careful consideration of the purification strategy to avoid issues like streaking in chromatography or "oiling out" during recrystallization.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 5-Fluoro-3-(2-methylphenyl)benzoic acid in a question-and-answer format.

Recrystallization

Q1: My 5-Fluoro-3-(2-methylphenyl)benzoic acid is not crystallizing from the chosen solvent system. What should I do?

A1: This is a common issue that can often be resolved by optimizing the crystallization conditions. Here's a systematic approach:

  • Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of pure product, adding a "seed crystal" can initiate crystallization.

  • Increase Concentration: It's possible that too much solvent was used, preventing the solution from reaching saturation upon cooling.[1] Carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Solvent System Re-evaluation: The initial solvent may not be optimal. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[1][2] Experiment with small amounts of your crude product in different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the ideal system.

Q2: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[3] To resolve this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of a co-solvent in which your compound is more soluble. This can lower the saturation point and prevent oiling out.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.[3]

Q3: The purity of my recrystallized product is still low. What are the likely causes?

A3: Low purity after recrystallization can stem from a few factors:

  • Inappropriate Solvent Choice: The chosen solvent may be dissolving impurities along with your product, causing them to co-crystallize. Re-evaluate your solvent system.

  • Incomplete Removal of Impurities: If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.[3] Be cautious, as excessive charcoal can adsorb your product and reduce the yield.

  • Trapped Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration to remove any residual mother liquor containing impurities.[1]

Column Chromatography

Q1: My carboxylic acid is streaking badly on the silica gel column. How can I improve the separation?

A1: Streaking, or tailing, is a common problem when purifying carboxylic acids on silica gel due to strong interactions between the acidic proton and the silica stationary phase.[3] To mitigate this:

  • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid (0.1-1%), to your mobile phase can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and leading to sharper peaks.[4]

  • Esterification: A highly effective, though more involved, strategy is to convert the carboxylic acid to its methyl or ethyl ester before chromatography.[4] Esters are generally less polar and behave more predictably on silica gel. The ester can then be hydrolyzed back to the carboxylic acid after purification.

Q2: I'm having trouble separating my product from unreacted boronic acid starting material.

A2: Boronic acids can be challenging to separate from the desired biaryl acid product due to similar polarities.[4]

  • Acid/Base Extraction: An initial workup using an acid/base extraction can be effective. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired carboxylic acid will be deprotonated and move to the aqueous layer, while the less acidic boronic acid may remain in the organic layer.[5] The aqueous layer can then be re-acidified and extracted to recover the purified product.

  • Chromatography with Modified Mobile Phase: As mentioned above, adding a small amount of acetic acid to the eluent for column chromatography can help differentiate the elution of the two acidic species.

General Purity and Impurity Identification

Q1: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid?

A1: Besides unreacted starting materials, common impurities include:

  • Homocoupling Products: Dimerization of the boronic acid or the aryl halide can occur as a side reaction.[6]

  • Phenol Byproducts: These can form from the decomposition of the boronic acid, especially in the presence of oxygen.[6]

  • Residual Palladium: The palladium catalyst used in the coupling reaction may need to be removed.

Q2: How can I remove residual palladium from my final product?

A2: If you suspect palladium contamination, several methods can be employed:

  • Filtration through Celite® or Silica Gel: Dissolving the crude product in a suitable solvent and filtering it through a plug of Celite® or silica gel can often trap the palladium species.

  • Activated Charcoal Treatment: As with removing colored impurities, a charcoal treatment can also help in adsorbing residual palladium.

  • Specialized Scavengers: There are commercially available scavenger resins designed to bind and remove residual metals from reaction mixtures.

III. Experimental Protocols

Protocol 1: Recrystallization of 5-Fluoro-3-(2-methylphenyl)benzoic acid

This protocol provides a general guideline. The ideal solvent system should be determined empirically on a small scale first.

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) at room and elevated temperatures. A good solvent will dissolve the compound when hot and result in poor solubility when cold.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Fluoro-3-(2-methylphenyl)benzoic acid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography with Acidified Mobile Phase

This protocol is designed to improve the separation of the acidic product on a silica gel column.

  • Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes or petroleum ether).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Mobile Phase Preparation: Prepare an eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). To this mixture, add 0.1-1% acetic acid.

  • Elution: Load the sample onto the column and begin elution with the prepared mobile phase.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualization of Purification Workflow

The following diagram illustrates a typical purification workflow for 5-Fluoro-3-(2-methylphenyl)benzoic acid after a Suzuki-Miyaura coupling reaction.

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Extraction) Crude_Product->Workup Initial Purification Recrystallization Recrystallization Workup->Recrystallization For high purity Column_Chromatography Column Chromatography Workup->Column_Chromatography For difficult separations Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for the Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. The synthesis of di-ortho-substituted biaryls, such as this target molecule, presents unique challenges due to steric hindrance.[1][2][3] This document provides in-depth, experience-based answers to common problems, ensuring you can optimize your reaction conditions for high yield and purity.

The primary synthetic route involves the palladium-catalyzed cross-coupling of 3-Bromo-5-fluorobenzoic acid (or its corresponding ester) and (2-methylphenyl)boronic acid .[4][5] Success hinges on the careful selection of catalyst, ligand, base, and solvent to overcome the steric demands of the ortho-methyl group.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low or the reaction has failed completely. What are the most common culprits?

Low or no yield in a Suzuki coupling is a frequent issue, often stemming from a few key areas. A systematic check of your parameters is the most effective troubleshooting approach.[6][7][8]

Primary Causes & Solutions:

  • Inactive Catalyst System: The active Pd(0) species is the engine of the catalytic cycle.[9][10] Its formation and stability are paramount.

    • Oxygen Sensitivity: The Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen.[6] Ensure your entire setup is thoroughly degassed (e.g., via 3-5 vacuum/inert gas cycles) and maintained under a positive pressure of nitrogen or argon. Solvents must be properly sparged with inert gas before use.[8]

    • Poor Pre-catalyst Reduction: If using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) in situ may be inefficient.[4][11] The choice of ligand and base plays a critical role in this step.[11] Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that forms the active species more readily.

    • Palladium Black Formation: The appearance of a black precipitate (palladium black) indicates catalyst aggregation and deactivation.[6] This is often caused by an insufficient ligand-to-palladium ratio or excessively high temperatures.[6]

  • Suboptimal Ligand Choice: For sterically hindered couplings like this one, the ligand is arguably the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.

    • Insight: The ortho-methyl group on the boronic acid creates significant steric clash, which can hinder the transmetalation and reductive elimination steps of the catalytic cycle.[1][3] Bulky, electron-rich dialkylbiaryl phosphine ligands are required to facilitate these steps and stabilize the palladium center.[12][13]

    • Recommendation: Screen a panel of modern Buchwald-type ligands. Excellent starting points include SPhos , XPhos , and RuPhos .[6][12] These ligands create a sterically demanding coordination sphere around the palladium that promotes the desired bond formation.

  • Inappropriate Base or Solvent: The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[13][14][15] Its solubility and strength are crucial.

    • Base Choice: A moderately strong base is needed. Potassium carbonate (K₂CO₃) can be effective, but for challenging couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often give superior results.[4][8][16] Cs₂CO₃ is highly effective but more expensive. K₃PO₄ is an excellent, cost-effective alternative known to minimize side reactions.

    • Solvent System: The solvent must dissolve the organic substrates, the catalyst, and, crucially, enable the inorganic base to function. A biphasic system is often optimal. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[4][8] The water solubilizes the base, allowing it to interact at the interface.

Q2: I'm observing significant amounts of homocoupled byproducts. How can I suppress them?

Homocoupling, the reaction of two molecules of the boronic acid (to form 2,2'-dimethylbiphenyl) or two molecules of the aryl halide, is a common side reaction.[8][10]

Causes & Mitigation Strategies:

  • Oxygen-Induced Homocoupling: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Rigorous degassing is the primary solution. Ensure all reagents, solvents, and the reaction vessel are free of oxygen before adding the palladium catalyst.

  • High Temperature: Excessive heat can sometimes favor homocoupling pathways.

    • Solution: While Suzuki reactions require heat, run the reaction at the lowest temperature that provides a reasonable rate (typically 80-100 °C). If conversion is slow, it is better to optimize the catalyst/ligand system than to excessively increase the temperature.

  • Incorrect Stoichiometry: Using a large excess of the boronic acid can increase the rate of its homocoupling.

    • Solution: Start with a slight excess of the boronic acid (1.1-1.3 equivalents). A large excess is rarely beneficial and can complicate purification.

Q3: My boronic acid appears to be degrading during the reaction (protodeboronation). What's happening and how do I prevent it?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which converts your (2-methylphenyl)boronic acid into toluene.[4][6] This is a major pathway for yield loss.

Causes & Prevention:

  • Mechanism: This side reaction is often catalyzed by traces of palladium and can be exacerbated by excessive heat, prolonged reaction times, or the presence of acidic protons.[4]

  • Choice of Base: Some bases can accelerate protodeboronation. Using K₃PO₄ or Cs₂CO₃ is often reported to be superior to hydroxides or some carbonates in minimizing this side reaction.[6]

  • Use of Boronic Esters: Boronic acids can be unstable. Converting the (2-methylphenyl)boronic acid to a more robust boronate ester, such as a pinacol ester (MIDA boronates are also an option), can significantly reduce the rate of protodeboronation.[4][17] The ester is then cleaved in situ under the reaction conditions.

Optimization Workflow & Recommended Protocol

A systematic approach is key to optimizing any cross-coupling reaction. The following workflow and protocol provide a robust starting point for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Logical Workflow for Troubleshooting

Below is a visual guide to systematically troubleshoot common issues encountered in this synthesis.

G start Low Yield or No Reaction check_inert 1. Verify Inert Atmosphere (Degassing, Positive N2/Ar Pressure) start->check_inert Is setup fully anaerobic? check_reagents 2. Check Reagent Quality (Boronic Acid, Aryl Halide Purity) check_inert->check_reagents Yes screen_ligands 3. Screen Ligands (Start with SPhos, XPhos) check_reagents->screen_ligands Reagents are pure screen_base 4. Screen Bases (K3PO4, Cs2CO3) screen_ligands->screen_base Ligand selected screen_solvent 5. Screen Solvents (Dioxane/H2O, Toluene/H2O) screen_base->screen_solvent Base selected success Optimized Conditions High Yield & Purity screen_solvent->success Conditions optimized side_reactions Side Reactions Observed? (Homocoupling, Deboronation) screen_solvent->side_reactions Still low yield side_reactions->check_inert Homocoupling is an issue revisit_base Re-evaluate Base/Solvent (K3PO4 often minimizes deboronation) side_reactions->revisit_base Deboronation is an issue revisit_base->screen_ligands

Caption: Troubleshooting workflow for Suzuki coupling optimization.

Screening Table for Reaction Parameters

Use this table as a template for your optimization experiments. Analyze the crude reaction mixture by LCMS or ¹H NMR to determine conversion and byproduct formation.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent System (v/v) Temp (°C) Time (h) Conversion (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)10012(Result)
2Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)10012(Result)
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O (4:1)10012(Result)
4Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (3.0)THF/H₂O (4:1)8018(Result)
Baseline Experimental Protocol

This protocol is a starting point and should be optimized based on screening results.

Reagents:

  • 3-Bromo-5-fluorobenzoic acid (1.0 equiv)

  • (2-methylphenyl)boronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.5 equiv)

  • 1,4-Dioxane and H₂O (degassed, in a 4:1 ratio)

Procedure:

  • Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and condenser, add 3-Bromo-5-fluorobenzoic acid, (2-methylphenyl)boronic acid, and K₃PO₄.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process 3-5 times to ensure an inert atmosphere.

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ and SPhos. Under a positive flow of inert gas, quickly add the catalyst and ligand solids to the main reaction flask.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 5-Fluoro-3-(2-methylphenyl)benzoic acid.

By methodically addressing the key parameters of catalyst, ligand, base, and reaction conditions, the successful synthesis of this sterically challenging biaryl can be reliably achieved.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]

  • Caron, S., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • Kinzel, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Wallace, D. J., & Chen, C. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Navarro, O., et al. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. PubMed. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling. [Link]

  • Zhang, W., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. PubMed. [Link]

  • Let's talk about science. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Synthesis of sterically hindered biaryls by Suzuki cross-coupling of aryl chlorides and bromides catalyzed by BIAN-NHC-Pd Reported by Tu. [Link]

  • ChemRxiv. (2024). Data-Driven Phosphine Ligand Design of Ni-Catalyzed Enantioselective Suzuki–Miyaura Cross-Coupling Reaction for the Synthesis of Biaryl Atropisomers. [Link]

  • Slideshare. (2015). Suzuki Reaction. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the common challenges encountered during this multi-step synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The most common and robust synthetic route to this biaryl motif involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of a methyl or ethyl ester. This guide is structured around this two-step sequence.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you might encounter during the synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Part 1: Suzuki-Miyaura Cross-Coupling Step

The core of this synthesis is the creation of the C-C bond between the two aromatic rings. The typical reaction involves coupling an aryl halide (e.g., methyl 3-bromo-5-fluorobenzoate) with an arylboronic acid (e.g., 2-methylphenylboronic acid).

Question 1: My Suzuki coupling reaction has stalled or shows low conversion. What are the likely causes?

Answer: Low conversion is a frequent issue in cross-coupling reactions and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: The Pd(0) active catalyst is sensitive to oxygen. If your reaction was not performed under strictly inert conditions (e.g., using nitrogen or argon), the catalyst may have been oxidized and deactivated.[1] Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed.

  • Base Insufficiency or Inappropriateness: The base is crucial for activating the boronic acid in the transmetalation step.[1]

    • Solubility: If you are using an inorganic base like K₂CO₃ or K₃PO₄, ensure it has some solubility in the reaction medium. Often, a small amount of water is added to the solvent (e.g., dioxane, THF, or DME) to facilitate this.[2]

    • Strength: A base that is too weak may not facilitate transmetalation efficiently. A base that is too strong can promote side reactions, including degradation of sensitive functional groups.[3] For this substrate, K₂CO₃ or K₃PO₄ are generally reliable choices.

  • Poor Reagent Quality: The purity of the boronic acid is critical.[4] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While boroxines are often competent in the coupling, their stoichiometry is different. It is best practice to use high-purity boronic acid from a reliable supplier or to verify its quality.

  • Substrate Reactivity: The reactivity of the aryl halide is a key factor. The general trend is I > Br > OTf > Cl > F.[2][5] If you are using an aryl chloride, the reaction will be more sluggish and may require a more electron-rich phosphine ligand to facilitate the oxidative addition step.[1] For the target synthesis starting from a bromo-substituted precursor, reactivity should be adequate with standard catalysts like Pd(dppf)Cl₂.

Question 2: I'm observing a significant amount of a homocoupled byproduct from my boronic acid (2,2'-dimethylbiphenyl). Why is this happening and how can I prevent it?

Answer: The formation of a biaryl product from the homocoupling of the boronic acid is a classic side reaction in Suzuki couplings.

  • Causality: This side reaction is most often caused by the presence of oxygen.[3] Oxygen can mediate an oxidative dimerization of the boronic acid, which competes with the desired cross-coupling pathway. While the exact mechanism is complex, it effectively consumes your nucleophile and reduces the yield of the target product.

  • Preventative Measures:

    • Rigorous Degassing: This is the most critical preventative step. Use a "freeze-pump-thaw" cycle (for solvents that can be frozen) or bubble a stream of inert gas (argon or nitrogen) through your solvent for at least 30 minutes before adding the catalyst and reagents.

    • Stoichiometry: Using a slight excess (e.g., 1.1 to 1.3 equivalents) of the boronic acid can help ensure that even with some homocoupling, enough remains to drive the primary reaction to completion.

    • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

Question 3: My final product is contaminated with a phenol derivative (methyl 5-fluoro-3-hydroxybenzoate). Where is this coming from?

Answer: The formation of a phenol is indicative of a competing reaction pathway where the aryl halide is converted to a hydroxylated species. This is often linked to reactions with the base at elevated temperatures, especially if stronger bases like hydroxides are used.[3] While carbonates are less prone to this, it can still occur. Ensure your reaction temperature is not excessively high and that you are using an appropriate base like K₂CO₃.

Below is a diagram illustrating the main catalytic cycle and the entry points for common side reactions.

Suzuki_Cycle_and_Side_Reactions pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition pd0->ox_add deactivated_pd Inactive Pd Species pd0->deactivated_pd pd_ii Ar-Pd(II)-X L2 Intermediate ox_add->pd_ii transmetal Transmetalation pd_ii->transmetal pd_biaryl Ar-Pd(II)-Ar' L2 Intermediate transmetal->pd_biaryl red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 product Ar-Ar' (Desired Product) red_elim->product arx Ar-X (Aryl Halide) arx->ox_add ar_boronic Ar'-B(OH)2 (Boronic Acid) ar_boronic->transmetal homocoupling Ar'-Ar' (Homocoupling) ar_boronic->homocoupling O2 mediated base Base (e.g., K2CO3) base->transmetal oxygen O2 oxygen->pd0 Oxidation

Caption: Suzuki catalytic cycle and common side reactions.

Part 2: Ester Hydrolysis (Saponification) Step

After the successful C-C bond formation, the ester group (e.g., methyl ester) must be hydrolyzed to yield the final benzoic acid product.

Question 4: My hydrolysis reaction is not going to completion. How can I fix this?

Answer: Incomplete hydrolysis is a common issue, and its solution depends on the method you are using.

  • Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process.[6][7] To drive it towards the products (carboxylic acid and alcohol), you must use Le Châtelier's principle. The most effective way is to use a large excess of water, typically by running the reaction in a mixture of an organic solvent and aqueous acid (e.g., THF/aq. HCl).[6] However, achieving full conversion can be challenging.

  • Base-Promoted Hydrolysis (Saponification): This is the preferred method as the reaction is essentially irreversible.[7][8] The process uses a stoichiometric amount of a strong base like NaOH or LiOH. The final step of the reaction is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a carboxylate salt.[8] This step is highly favorable and drives the reaction to completion. If you are seeing incomplete reaction, consider the following:

    • Insufficient Base: Ensure you are using at least one full equivalent of the base (e.g., NaOH). It is common to use a slight excess (1.5-3.0 equivalents) to ensure the reaction completes in a reasonable time.

    • Low Temperature/Short Reaction Time: Saponification can be slow at room temperature, especially with sterically hindered esters. Heating the reaction mixture (e.g., to reflux) is often necessary. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

    • Biphasic System: If your ester is not soluble in the aqueous base, the reaction will be slow. Adding a co-solvent like THF, methanol, or ethanol can create a homogeneous solution and dramatically increase the reaction rate.

Question 5: During the acidic workup of my saponification, my product oiled out or formed a sticky solid instead of precipitating cleanly. What should I do?

Answer: This is a physical purification issue rather than a side reaction. The goal of the acidic workup is to protonate the carboxylate salt to form the neutral carboxylic acid, which is typically insoluble in water and can be filtered off or extracted.

  • Control the Precipitation:

    • Cooling: Ensure the aqueous solution of your carboxylate salt is cooled in an ice bath before and during the slow, dropwise addition of acid (e.g., 1M or 2M HCl). A rapid pH change at room temperature can cause the product to crash out as an oil.

    • Stirring: Vigorous stirring during acidification promotes the formation of a fine, filterable solid.

  • If Oiling Occurs:

    • Extraction: Do not attempt to filter the oil. Instead, add a suitable organic solvent (like ethyl acetate or dichloromethane) to the mixture to dissolve the oil. Transfer the entire mixture to a separatory funnel, separate the layers, and then wash, dry, and concentrate the organic layer to recover your product.

    • Trituration/Recrystallization: After recovering the crude product, you can often induce crystallization by trituration with a non-polar solvent like hexanes or by performing a full recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the Suzuki coupling step?

A1: For coupling an aryl bromide with an arylboronic acid, several catalyst systems work well. A highly reliable and commercially available choice is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂ .[10] It is relatively air-stable and effective for a wide range of substrates. Other common choices include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], though it is more sensitive to air.

Q2: Can I use a different boronic acid derivative, like a boronic ester (e.g., a pinacol ester)?

A2: Yes, boronic esters are excellent coupling partners and are often preferred over boronic acids because they are more stable, easier to purify, and less prone to side reactions like protodeboronation.[2] The reaction conditions are very similar, and they will work well with the same catalyst systems.

Q3: What are the typical yields for this synthesis?

A3: For a well-optimized two-step synthesis (Suzuki coupling followed by saponification), the yields can be quite good. The Suzuki coupling step can often proceed in >85% yield, and the saponification step is typically quantitative (>95%). The main loss of material usually comes during purification (e.g., chromatography or recrystallization). An overall yield of 70-80% for the two steps is a realistic target for a laboratory-scale synthesis.

Q4: How do I effectively remove residual palladium from my final product?

A4: Palladium contamination is a significant concern, especially for pharmaceutical applications.

  • Chromatography: Standard silica gel chromatography is often effective at removing the bulk of the palladium catalyst and phosphine ligands.

  • Recrystallization: This is a powerful technique for purification. The palladium impurities are often less soluble in the chosen solvent system and can be removed.[9]

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb residual palladium.

  • Scavenger Resins: For very low levels of contamination, specialized scavenger resins with thiol functionalities can be used to selectively bind and remove palladium.

Validated Experimental Protocol

This protocol describes the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid starting from methyl 3-bromo-5-fluorobenzoate.

Step 1: Suzuki-Miyaura Coupling

Protocol_Step1 start Start: Methyl 3-bromo-5-fluorobenzoate 2-Methylphenylboronic acid reagents Reagents: Pd(dppf)Cl2 (3 mol%) K2CO3 (2.5 equiv) start->reagents solvent Solvent: 1,4-Dioxane / H2O (4:1) (Degassed) reagents->solvent reaction Reaction: Heat to 85-90 °C under N2 atmosphere Monitor by TLC (4:1 Hex/EtOAc) solvent->reaction workup Workup: Cool, Dilute with EtOAc Wash with H2O, Brine reaction->workup purify Purification: Dry (Na2SO4), Concentrate Silica Gel Chromatography workup->purify product1 Product: Methyl 5-fluoro-3-(2-methylphenyl)benzoate purify->product1

Caption: Workflow for the Suzuki-Miyaura coupling step.

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 3-bromo-5-fluorobenzoate (1.0 equiv), 2-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, approx. 0.1 M concentration relative to the aryl bromide).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv).

  • Heat the reaction mixture to 85-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield methyl 5-fluoro-3-(2-methylphenyl)benzoate.

ParameterValue/ConditionRationale
Catalyst Pd(dppf)Cl₂Robust, air-stable precatalyst effective for this transformation.[10]
Base K₂CO₃Sufficiently strong to promote transmetalation without causing hydrolysis of the ester.
Solvent Dioxane/H₂ODioxane solubilizes organic reagents; water aids in dissolving the base.
Temperature 85-90 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.
Step 2: Saponification

Methodology:

  • Dissolve the purified methyl 5-fluoro-3-(2-methylphenyl)benzoate (1.0 equiv) from the previous step in a mixture of tetrahydrofuran (THF) and methanol (3:1).

  • Add an aqueous solution of sodium hydroxide (NaOH, 3.0 equiv).

  • Heat the mixture to 60 °C and stir until TLC analysis confirms the complete consumption of the starting ester (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath to 0-5 °C.

  • While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2. A white precipitate should form.

  • Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water.

  • Dry the solid under vacuum to afford the final product, 5-Fluoro-3-(2-methylphenyl)benzoic acid, as a white or off-white solid.[11] Purity can be assessed by HPLC and NMR. If necessary, further purification can be achieved by recrystallization.

References

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Behloul, C., Guijarro, D., & Yus, M. (n.d.). Formation of Biaryls by Homocoupling of Grignard Reagents. Molecular Diversity Preservation International (MDPI). [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. [Link]

  • ResearchGate. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

stability of 5-Fluoro-3-(2-methylphenyl)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Fluoro-3-(2-methylphenyl)benzoic acid. It provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound throughout your experimental workflows. Our guidance is grounded in established principles of small molecule stability, informed by extensive field experience.

Introduction: The Criticality of Solvent Stability

5-Fluoro-3-(2-methylphenyl)benzoic acid is a bespoke chemical entity with potential applications in pharmaceutical and materials science. The reliability of any experimental data derived from this compound is fundamentally dependent on its stability in the chosen solvent system. Degradation of the analyte can lead to erroneous results, loss of biological activity, and the formation of potentially reactive impurities. This guide will equip you with the foundational knowledge to anticipate and mitigate stability issues, ensuring the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a solvent for 5-Fluoro-3-(2-methylphenyl)benzoic acid?

A1: The selection of an appropriate solvent is a critical first step. Key considerations include:

  • Solubility: The compound must be fully soluble at the desired concentration to ensure a homogeneous solution. Based on the structure—a carboxylic acid with a biphenyl-like backbone—solvents with moderate to high polarity are likely candidates.[1] Consider starting with common laboratory solvents such as acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Solvent-Analyte Interaction: The solvent should be inert and not react with the benzoic acid functional group. Protic solvents (containing O-H or N-H bonds) can engage in hydrogen bonding, which can influence stability.[2] Aprotic solvents, while potentially less interactive with the carboxylic acid group, may have lower solvating power.

  • pH of the Solution: The carboxylic acid moiety is pH-sensitive. In unbuffered solvents, the inherent acidity of the compound will determine the solution's pH. If working with aqueous solutions, buffered systems are highly recommended to maintain a consistent pH and prevent acid-base catalyzed degradation.

  • Downstream Applications: The chosen solvent must be compatible with your analytical or experimental techniques. For instance, volatile solvents are preferred for mass spectrometry, while non-volatile solvents like DMSO might be suitable for high-throughput screening but can interfere with certain analytical methods.

Q2: What are the most probable degradation pathways for 5-Fluoro-3-(2-methylphenyl)benzoic acid in solution?

A2: While specific degradation pathways for this molecule are not extensively documented, we can infer potential routes based on its chemical structure and general knowledge of benzoic acid derivatives.[3] Forced degradation studies are essential to definitively identify these pathways.[4][5] Potential degradation mechanisms include:

  • Hydrolysis: Although the amide bond is more susceptible, esterification with alcohol solvents under acidic conditions, or hydrolysis of any potential ester impurities, could occur.

  • Oxidation: The methyl group on the phenyl ring could be susceptible to oxidation, potentially forming a benzylic alcohol or carboxylic acid. The aromatic rings themselves could also undergo oxidative degradation, especially in the presence of trace metal ions or peroxides.

  • Photodegradation: Aromatic systems can be sensitive to UV light. Exposure to light may induce photochemical reactions, leading to decomposition.[4] Photostability testing is crucial if the compound will be handled under ambient light for extended periods.[6]

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the benzoic acid group could be a possibility under certain stressful conditions.

Q3: Which analytical techniques are recommended for monitoring the stability of 5-Fluoro-3-(2-methylphenyl)benzoic acid?

A3: A multi-pronged analytical approach is often the most robust for stability testing.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies.[8] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradants. UV detection is typically suitable for aromatic compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing mass information.[7] It can help in elucidating the degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any major degradants that are isolated.

  • Spectroscopy (UV-Vis): While not a separative technique, a change in the UV-Vis spectrum over time can be a quick indicator of degradation.[8]

Troubleshooting Guide

Q1: I'm observing a new peak in my HPLC chromatogram after storing my sample in methanol for 24 hours. What could be the cause?

A1: The appearance of a new peak suggests the formation of a new chemical entity. In a methanol solution, the most likely culprit is esterification of the carboxylic acid group to form the methyl ester. This is an acid-catalyzed reaction, and the benzoic acid itself can act as the catalyst.

Troubleshooting Steps:

  • Confirm the Identity: Use LC-MS to determine the mass of the new peak. The methyl ester will have a mass 14 units higher than the parent compound.

  • Solvent Change: Switch to an aprotic solvent like acetonitrile or acetone and repeat the stability study. If the new peak does not form, this strongly suggests esterification was the issue.

  • pH Control: If an alcohol-based solvent is necessary, consider neutralizing the solution with a suitable base to deprotonate the carboxylic acid, which will prevent esterification. However, this will change the nature of your analyte in solution.

Q2: The concentration of my stock solution in DMSO appears to be decreasing over time, but I don't see any significant degradation peaks in my HPLC analysis. What could be happening?

A2: This is a common issue when working with DMSO. Several factors could be at play:

  • Incomplete Solubilization: Ensure the compound is fully dissolved. Use sonication or gentle warming if necessary. What appears to be a stability issue could be a solubility problem.

  • Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., plastic tubes). Try using different types of containers, such as amber glass vials.

  • Precipitation: The compound may be precipitating out of solution over time, especially if the solution is stored at a lower temperature than when it was prepared. Visually inspect the solution for any precipitate before analysis.

  • Formation of Non-UV Active Degradants: It is possible that the degradation products do not have a chromophore and are therefore not detected by your UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in conjunction with your HPLC could help identify such species.

Q3: My solution of 5-Fluoro-3-(2-methylphenyl)benzoic acid is turning yellow after being left on the benchtop. What does this indicate?

A3: A color change often indicates the formation of new, colored species, which could be a result of oxidation or photodegradation .

Troubleshooting Steps:

  • Protect from Light: Repeat the experiment with the solution stored in an amber vial or wrapped in aluminum foil to protect it from light. If the yellowing is prevented, photodegradation is the likely cause.

  • Use Fresh, High-Purity Solvents: Solvents can contain impurities (like peroxides in older ethers or THF) that can promote oxidation.[9] Use freshly opened, HPLC-grade solvents.

  • Inert Atmosphere: If the problem persists, it may be necessary to prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Experimental Protocols

Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][10]

Objective: To intentionally degrade the 5-Fluoro-3-(2-methylphenyl)benzoic acid under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 5-Fluoro-3-(2-methylphenyl)benzoic acid

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound and a solution sample in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution sample to a calibrated light source (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples by a developed stability-indicating HPLC method.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradants.

Data Presentation

Table 1: Solvent Properties and Potential Impact on Stability

SolventTypePolarityBoiling Point (°C)Potential Interactions with 5-Fluoro-3-(2-methylphenyl)benzoic acid
AcetonitrileAprotic PolarHigh82Low reactivity, good general-purpose solvent.
MethanolProtic PolarHigh65Can act as a hydrogen bond donor/acceptor. Potential for esterification under acidic conditions.[1]
EthanolProtic PolarHigh78Similar to methanol, potential for esterification.
Dimethyl Sulfoxide (DMSO)Aprotic PolarHigh189Excellent solubilizing power, but can be difficult to remove and may oxidize at elevated temperatures.
Tetrahydrofuran (THF)AproticModerate66Can form peroxides over time, which can lead to oxidation of the analyte.[9]
WaterProtic PolarVery High100Solubility may be limited. pH will be acidic; use buffers for stability studies.
Dichloromethane (DCM)AproticModerate40Good for less polar compounds, but be aware of potential for hydrolysis of the solvent itself to form HCl.

Visualizations

Experimental Workflow for a Stability Study

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Prepare Samples in Target Solvents prep_stock->prep_samples storage_rt Room Temperature (Protected from Light) prep_samples->storage_rt storage_accel Accelerated (e.g., 40°C / 75% RH) prep_samples->storage_accel storage_fridge Refrigerated (e.g., 4°C) prep_samples->storage_fridge timepoint_0 Timepoint 0 (Initial Analysis) storage_rt->timepoint_0 storage_accel->timepoint_0 storage_fridge->timepoint_0 timepoint_x Intermediate Timepoints timepoint_0->timepoint_x hplc_analysis HPLC Analysis (Assay & Impurities) timepoint_0->hplc_analysis timepoint_final Final Timepoint timepoint_x->timepoint_final timepoint_x->hplc_analysis timepoint_final->hplc_analysis lcms_analysis LC-MS for Degradant ID hplc_analysis->lcms_analysis If degradation > threshold

Caption: Workflow for a typical stability study.

Troubleshooting Decision Tree

Caption: Troubleshooting decision tree for stability issues.

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
  • Analytical Techniques In Stability Testing. (2025).
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Journal of Drug Discovery and Development.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Spectroscopy Online.
  • Core components of analytical method validation for small molecules-an overview. (2025).
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology.
  • Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.
  • Forced Degrad
  • Physical Properties of Carboxylic Acids. (2023). JoVE.
  • Solvent effects. (n.d.). Wikipedia.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). R Discovery.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degradation Studies. (2016).
  • 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid. (2026). PubChem.
  • Study on Extraction of Carboxylic Acid Using Solvent Extraction. (n.d.). IJAERD.
  • 5-Fluoro-2-methylbenzoic acid. (n.d.). Ossila.
  • 2-Fluoro-5-methylbenzoic acid. (n.d.). Ossila.
  • 2-(4-Fluoro-3-methylphenyl)benzoic acid. (n.d.). Santa Cruz Biotechnology.
  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... (n.d.).
  • Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. (2021). PMC - NIH.
  • 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. (n.d.). PubChem.
  • 3-Fluoro-4-methylbenzoic acid. (n.d.). Chem-Impex.
  • 5-Fluoro-2-(2-methylphenyl)benzoic acid. (n.d.). ChemicalBook.
  • 3-Fluoro-5-[methyl(propan-2-yl)amino]benzoic acid. (2026). PubChem.

Sources

Technical Support Center: A Troubleshooting Guide for Experiments with 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-3-(2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this valuable biaryl carboxylic acid. Drawing upon established principles of organic synthesis and practical laboratory experience, this document aims to be a comprehensive resource for troubleshooting common experimental challenges.

I. Synthesis via Suzuki-Miyaura Cross-Coupling: A General Overview

The most common and efficient method for synthesizing 5-Fluoro-3-(2-methylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[1] In this case, the typical starting materials are 3-bromo-5-fluorobenzoic acid and (2-methylphenyl)boronic acid.

The catalytic cycle, a cornerstone of understanding this reaction, involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[1]

II. Troubleshooting Guide: From Reaction Setup to Pure Product

This section addresses specific issues that may arise during the synthesis and purification of 5-Fluoro-3-(2-methylphenyl)benzoic acid in a question-and-answer format.

A. Reaction-Related Issues

Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is essential.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of palladium black (precipitated, inactive palladium), which is a common sign of catalyst death.[2]

    • Solution: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. Using more robust, bulky phosphine ligands (e.g., SPhos, XPhos) can also help stabilize the catalyst.[2]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the insertion of palladium into the carbon-bromine bond, can be sluggish.

    • Solution: While 3-bromo-5-fluorobenzoic acid is generally reactive, switching to the iodo-analogue (3-iodo-5-fluorobenzoic acid) can significantly increase the rate of oxidative addition, as the C-I bond is weaker than the C-Br bond.[3] Increasing the reaction temperature may also be beneficial.

  • Poor Reagent Quality:

    • Boronic Acid Degradation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) if exposed to moisture or acidic conditions over time.[2]

    • Solution: Use fresh or properly stored (desiccated) (2-methylphenyl)boronic acid. Alternatively, consider using a more stable boronic ester derivative, such as a pinacol ester, which will hydrolyze in situ to the active boronic acid.[2]

    • Base Quality: The base, often potassium carbonate or potassium phosphate, should be a fine, dry powder. Clumped base can lead to poor reproducibility.

  • Suboptimal Reaction Conditions:

    • Solution: A screening of different solvents, bases, and temperatures can be highly effective. Common solvent systems include mixtures of toluene/water, dioxane/water, or THF/water.[1] For challenging couplings, cesium carbonate or potassium phosphate are often more effective bases than sodium or potassium carbonate.

Question 2: I am observing a significant amount of 5-fluorobenzoic acid as a byproduct. What is this and how can I prevent it?

Answer: The formation of 5-fluorobenzoic acid is due to a side reaction called protodehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[2]

  • Cause: This can be promoted by certain bases, impurities that can act as a hydride source, or protic solvents like alcohols.[2]

  • Troubleshooting Strategies:

    • Base Selection: Use an anhydrous, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often a good choice.[2]

    • Solvent Choice: Use anhydrous aprotic solvents like dioxane or toluene. If a co-solvent is needed, use degassed water rather than an alcohol.[2]

    • Ligand Choice: Employing bulky biarylphosphine ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.[2]

Question 3: My main byproduct appears to be from the homocoupling of (2-methylphenyl)boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid to form 2,2'-dimethylbiphenyl is another common side reaction.

  • Cause: This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a different catalytic cycle that favors homocoupling.

  • Troubleshooting Strategies:

    • Rigorous Inert Atmosphere: As with catalyst deactivation, ensure the reaction is thoroughly degassed and maintained under a positive pressure of argon or nitrogen.

    • Controlled Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homocoupling pathway.

B. Work-up and Purification Issues

Question 1: I am having difficulty separating my product, 5-Fluoro-3-(2-methylphenyl)benzoic acid, from the unreacted (2-methylphenyl)boronic acid. What purification strategies can I use?

Answer: This is a very common challenge as both your product and the starting boronic acid are acidic, making a simple acid-base extraction ineffective for separation.

  • Strategy 1: Recrystallization: If there is a significant difference in solubility between your product and the boronic acid in a particular solvent system, recrystallization can be an effective method for purification. Experiment with solvent systems like ethyl acetate/hexanes or toluene.

  • Strategy 2: Boronic Acid Scavenging:

    • There are commercially available resins (boronic acid scavengers) that can selectively bind to and remove boronic acids from the reaction mixture.

    • A classical chemical method involves treating the crude product mixture with a diol, such as pinacol or sorbitol. This forms a stable cyclic boronate ester with the unreacted boronic acid, which can then be more easily separated by chromatography or extraction due to its change in polarity.

  • Strategy 3: Esterification and Purification:

    • Convert the crude mixture of acids to their corresponding methyl esters using a standard esterification protocol (e.g., methanol with a catalytic amount of sulfuric acid). The resulting esters, 5-Fluoro-3-(2-methylphenyl)benzoic acid methyl ester and (2-methylphenyl)boronic acid methyl ester, will likely have different polarities and be more amenable to separation by silica gel chromatography.

    • After purification of the desired ester, it can be easily hydrolyzed back to the carboxylic acid product using aqueous base (e.g., LiOH or NaOH) followed by acidic workup.[4]

Question 2: During the esterification of my crude product for purification, I get a low yield of the ester. What could be the issue?

Answer: If you are performing an acid-catalyzed esterification (like a Fischer esterification), the reaction is reversible. The presence of water can drive the equilibrium back towards the starting carboxylic acid.

  • Solution:

    • Use anhydrous methanol and a drying agent if necessary.

    • Ensure the reaction goes to completion by monitoring with TLC.

    • During the workup, avoid prolonged contact with aqueous layers. Use cold, saturated sodium bicarbonate to neutralize the acid catalyst, as this will also minimize base-catalyzed hydrolysis of your newly formed ester.

III. Experimental Protocols

A. Representative Synthesis Protocol for 5-Fluoro-3-(2-methylphenyl)benzoic acid

This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagent purity.

Materials:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq.)

  • (2-Methylphenyl)boronic acid (1.2 - 1.5 eq.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.), finely powdered and dried

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-fluorobenzoic acid, (2-methylphenyl)boronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add anhydrous toluene and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Add water and carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the product, moving it to the organic layer.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

B. Data Summary for Reaction Optimization
ParameterCondition 1Condition 2Condition 3Recommended Starting Point
Palladium Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ with SPhosPd(PPh₃)₄ or a pre-catalyst like Pd(dppf)Cl₂ are good starting points.
Base Na₂CO₃K₂CO₃K₃PO₄K₂CO₃ is a standard, but K₃PO₄ can be more effective for challenging substrates.
Solvent System Toluene/H₂O (4:1)Dioxane/H₂O (4:1)THF/H₂O (4:1)Dioxane/H₂O is a very common and effective system for Suzuki couplings.
Temperature 80 °C90 °C100 °CStart around 90-100 °C.

IV. Visualization of Workflows

A. Synthesis and Purification Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Extraction cluster_3 Purification cluster_4 Final Product reagents Combine: - 3-Bromo-5-fluorobenzoic acid - (2-Methylphenyl)boronic acid - K₂CO₃ - Pd(PPh₃)₄ inert Evacuate & Backfill with Argon (3x) reagents->inert solvent Add Degassed Toluene/Water inert->solvent heat Heat to 90-100 °C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool dilute Dilute with EtOAc & Water cool->dilute acidify Acidify with 1M HCl to pH 2-3 dilute->acidify extract Extract with EtOAc (3x) acidify->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product 5-Fluoro-3-(2-methylphenyl)benzoic acid purify->product

Caption: Workflow for the synthesis and purification of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

B. Troubleshooting Logic for Low Yield

G start Low Reaction Yield check_sm Starting Materials Consumed? start->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_gone Side Products Formed check_sm->sm_gone Yes cause_incomplete Potential Causes: - Catalyst Deactivation - Poor Reagent Quality - Suboptimal Conditions sm_present->cause_incomplete cause_side_products Potential Causes: - Protodehalogenation - Homocoupling sm_gone->cause_side_products solution_incomplete Solutions: - Improve Inert Atmosphere - Use Fresh Reagents - Screen Catalyst/Base/Solvent cause_incomplete->solution_incomplete solution_side_products Solutions: - Use Anhydrous Conditions - Change Base (e.g., K₃PO₄) - Ensure Rigorous Degassing cause_side_products->solution_side_products

Caption: Decision tree for troubleshooting low yield in the Suzuki-Miyaura coupling.

V. Frequently Asked Questions (FAQs)

Q1: What should the 1H NMR spectrum of 5-Fluoro-3-(2-methylphenyl)benzoic acid look like? A1: While a spectrum for the exact molecule is not provided in the search results, based on its structure and data for similar compounds, you should expect to see:

  • A singlet for the methyl group (-CH₃) around 2.2-2.4 ppm.

  • A complex multiplet pattern for the aromatic protons of the 2-methylphenyl group between 7.2-7.5 ppm.

  • A series of multiplets for the aromatic protons on the fluorobenzoic acid ring, likely between 7.5-8.0 ppm, showing coupling to the fluorine atom.

  • A broad singlet for the carboxylic acid proton (-COOH) far downfield, typically above 10 ppm, which is exchangeable with D₂O.[5]

Q2: Can I use a different halogen on my fluorobenzoic acid? A2: Yes. The reactivity of the aryl halide in the oxidative addition step generally follows the trend I > Br > Cl.[3] Using 3-iodo-5-fluorobenzoic acid would likely result in a faster reaction, potentially at a lower temperature. Using 3-chloro-5-fluorobenzoic acid would be more challenging and would likely require a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand.

Q3: Is it necessary to use an aqueous co-solvent? A3: While many Suzuki-Miyaura reactions are performed under anhydrous conditions, the use of an aqueous base (like K₂CO₃ in water) is very common and often beneficial. The water can help dissolve the inorganic base and facilitate the transmetalation step. However, if side reactions like protodeboronation of the boronic acid are a problem, switching to a completely anhydrous system with a base like K₃PO₄ might be advantageous.

Q4: How do I store 5-Fluoro-3-(2-methylphenyl)benzoic acid? A4: Like most carboxylic acids, it should be stored in a cool, dry place in a tightly sealed container. It is generally stable under normal laboratory conditions.

VI. References

  • Supplementary Information. The Royal Society of Chemistry. Available from:

  • methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis. ChemicalBook. Available from:

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem. Available from:

  • Process for purification of boronic acid and its derivatives. Google Patents. Available from:

  • Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Benchchem. Available from:

  • Help needed with unreproducible Suzuki coupling. Reddit. Available from: [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents. Available from:

  • How to purify boronic acids/boronate esters? ResearchGate. Available from: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). Available from: [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid. This biaryl compound is a key intermediate in various pharmaceutical development programs. The following sections provide a recommended synthetic protocol based on the robust Suzuki-Miyaura cross-coupling reaction, a comprehensive troubleshooting guide in a question-and-answer format, and frequently asked questions to address common challenges encountered during scale-up.

Section 1: Recommended Synthetic Pathway & Protocol

The construction of the C-C bond between the two aromatic rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] This reaction is favored in industrial settings due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reagents.[1] The recommended pathway involves the coupling of Methyl 3-bromo-5-fluorobenzoate with 2-Methylphenylboronic acid .

Overall Reaction Scheme:
Experimental Workflow Diagram

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Drying prep Inerting & Solvent Charge (N2/Argon Purge) charge Charge Reagents: - Methyl 3-bromo-5-fluorobenzoate - 2-Methylphenylboronic acid - Base (e.g., K3PO4) - Pd Catalyst & Ligand prep->charge Degassed Solvent heat Heat to Reaction Temp. (e.g., 80-90 °C) charge->heat monitor Monitor by HPLC/TLC (Target <1% SM remaining) heat->monitor quench Cool & Quench (e.g., with Water/Brine) monitor->quench Reaction Complete extract Phase Separation & Organic Layer Extraction quench->extract wash Aqueous Washes extract->wash solvent_swap Solvent Swap for Hydrolysis (e.g., to Methanol/THF) wash->solvent_swap hydrolysis Saponification (Hydrolysis) (e.g., NaOH/LiOH) solvent_swap->hydrolysis acidify Acidification (pH 2-3) (e.g., with HCl) hydrolysis->acidify isolate Filter & Wash Solid Product acidify->isolate purify Recrystallization (e.g., from Toluene/Heptane) isolate->purify dry Dry Under Vacuum purify->dry final_product Final Product: 5-Fluoro-3-(2-methylphenyl)benzoic acid dry->final_product

Caption: High-level workflow for the synthesis of the target acid.

Detailed Step-by-Step Protocol: Suzuki Coupling & Hydrolysis

Materials:

  • Methyl 3-bromo-5-fluorobenzoate (1.0 equiv)

  • 2-Methylphenylboronic acid (1.2-1.5 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)[3]

  • Pd(OAc)₂ (0.01-0.02 equiv) or other Pd precursor

  • SPhos or other suitable phosphine ligand (0.02-0.04 equiv)

  • Solvent: Toluene and Water (e.g., 10:1 v/v)

  • For Hydrolysis: Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH), Methanol/THF, Hydrochloric Acid (HCl)

Procedure:

  • Reactor Setup: Charge a suitably sized reactor with toluene. Begin stirring and sparge with nitrogen or argon for at least 30 minutes to degas the solvent. This is critical to prevent oxidation of the palladium catalyst.

  • Reagent Charging: Under a nitrogen blanket, charge methyl 3-bromo-5-fluorobenzoate, 2-methylphenylboronic acid, and anhydrous potassium phosphate.[3]

  • Catalyst Preparation: In a separate, inerted glovebox or Schlenk flask, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of degassed toluene. Add this catalyst slurry to the main reactor.

  • Reaction: Add degassed water to the reactor. Heat the mixture to 80-90 °C. The reaction is typically complete within 4-12 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC, checking for the disappearance of the methyl 3-bromo-5-fluorobenzoate starting material.

  • Work-up (Coupling): Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic phase. Wash the organic phase with brine.

  • Hydrolysis (Saponification): Concentrate the organic layer and swap the solvent to a mixture of methanol or THF and water. Add NaOH or LiOH (2-3 equiv) and heat to 50-60 °C until HPLC confirms the complete conversion of the ester to the carboxylate salt.

  • Isolation: Cool the mixture. If using an organic solvent, remove it under reduced pressure. Dilute with water and perform a basic wash (e.g., with aqueous NaHCO₃) to remove any non-acidic impurities. Slowly acidify the aqueous layer with concentrated HCl to a pH of 2-3. The product will precipitate as a solid.

  • Purification: Filter the solid product and wash the cake with cold water until the filtrate is neutral. Dry the crude product. For high purity, recrystallize from a suitable solvent system like toluene/heptane or ethanol/water.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting Logic Diagram

G start Problem: Low Conversion / Stalled Reaction cat_catalyst Potential Cause: Catalyst System Issue start->cat_catalyst cat_reagents Potential Cause: Reagent Quality Issue start->cat_reagents cat_conditions Potential Cause: Reaction Conditions start->cat_conditions diag_cat_inactive Diagnostic: Reaction mixture is black (Pd black) or catalyst slurry was not active. cat_catalyst->diag_cat_inactive Check Catalyst diag_boronic Diagnostic: 1. HPLC shows boronic acid homocoupling. 2. 1H NMR of boronic acid shows impurities or anhydride formation. cat_reagents->diag_boronic Check Boronic Acid diag_base Diagnostic: Reaction pH is not strongly basic. Base is clumping/not dispersing. cat_reagents->diag_base Check Base diag_temp Diagnostic: Internal temperature is lower than setpoint. cat_conditions->diag_temp Check Temperature diag_mixing Diagnostic: Poor agitation, solids settled at the bottom. cat_conditions->diag_mixing Check Mixing sol_cat_inactive Solution: 1. Ensure rigorous inerting. 2. Use fresh, high-purity catalyst/ligand. 3. Consider a more robust ligand. diag_cat_inactive->sol_cat_inactive Fix sol_boronic Solution: 1. Use fresh, high-purity boronic acid. 2. Recrystallize boronic acid before use. 3. Increase stoichiometry to 1.5 equiv. diag_boronic->sol_boronic Fix sol_base Solution: 1. Use anhydrous, finely powdered base. 2. Ensure vigorous stirring. 3. Consider a stronger base (e.g., Cs2CO3). diag_base->sol_base Fix sol_temp Solution: Verify thermocouple calibration and ensure adequate heating. diag_temp->sol_temp Fix sol_mixing Solution: Increase stirrer speed; check impeller design for scale-up. diag_mixing->sol_mixing Fix

Caption: Decision tree for troubleshooting low reaction conversion.

Q1: My Suzuki coupling reaction has stalled with significant starting material remaining. What should I do?

  • Potential Cause 1: Catalyst Deactivation. The Pd(0) active species is sensitive to oxygen. Inadequate inerting can lead to oxidation and catalyst death, often observed by the formation of palladium black.

    • Corrective Action: Ensure your solvent and reactor headspace are rigorously degassed. If the reaction has stalled, a second charge of the pre-mixed catalyst/ligand solution under a strong inert gas flow can sometimes restart the reaction.

  • Potential Cause 2: Poor Boronic Acid Quality. Boronic acids can dehydrate to form cyclic boroxines (trimeric anhydrides) upon storage, which are often less reactive. They can also undergo protodeboronation if the reaction medium is acidic or not basic enough.

    • Corrective Action: Use fresh, high-purity boronic acid. If in doubt, analyze by ¹H NMR. Consider increasing the stoichiometry of the boronic acid to 1.5 equivalents.

  • Potential Cause 3: Insufficient or Ineffective Base. The base is crucial for the transmetalation step of the catalytic cycle.[1] If the base is not anhydrous, is not sufficiently strong, or has poor solubility/dispersal, the reaction rate will suffer.

    • Corrective Action: Use anhydrous, finely powdered base to maximize surface area. Ensure agitation is sufficient to maintain a well-mixed slurry. K₃PO₄ is a good choice, but for challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) may be required.[4]

Q2: My reaction is complete, but I am observing a significant amount of a symmetrical biaryl byproduct derived from the boronic acid.

  • Potential Cause: Homocoupling (Glaser Coupling). This side reaction occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.

    • Corrective Action: This reinforces the need for meticulous inerting of the reaction vessel before and during the reaction. Lowering the reaction temperature slightly may also reduce the rate of this side reaction relative to the desired cross-coupling.

Q3: After acidification, my product precipitates as an oil or sticky solid, making filtration difficult.

  • Potential Cause 1: Incomplete Hydrolysis. Residual methyl ester can act as an impurity that disrupts the crystal lattice of the carboxylic acid, leading to oiling out.

    • Corrective Action: Before acidification, confirm complete hydrolysis via HPLC. If necessary, extend the hydrolysis time or add a small amount of additional base.

  • Potential Cause 2: Improper Crystallization Conditions. Adding the acid too quickly or at too high a temperature can cause the product to crash out of solution as an amorphous solid or oil rather than forming a crystalline, filterable solid.

    • Corrective Action: Cool the aqueous solution in an ice bath before and during acidification. Add the acid slowly with vigorous stirring to maintain a low temperature and allow time for crystal nucleation and growth.

Q4: My final product has a gray or black tint, and ICP analysis shows high levels of residual palladium.

  • Potential Cause: Palladium Contamination. Palladium residues are a common issue and must be controlled to low ppm levels for pharmaceutical applications. Simple filtration is often insufficient.

    • Corrective Action:

      • Recrystallization: This is the first and most important purification step.

      • Activated Carbon Treatment: Stirring a solution of the product (or an intermediate) with activated carbon can adsorb palladium species.

      • Palladium Scavengers: For very low specifications, treatment with a scavenger resin (e.g., silica functionalized with thiols) is highly effective at binding and removing residual palladium.

Section 3: Frequently Asked Questions (FAQs)

Q: Why is the Suzuki-Miyaura reaction preferred for this transformation on a large scale? A: The Suzuki-Miyaura coupling offers several advantages for industrial production:

  • Mild Conditions: It avoids the need for cryogenic temperatures or highly reactive organometallic reagents (like organolithiums), which are challenging to handle on a large scale.[5]

  • Stability: The boronic acid reagents are generally thermally stable and less sensitive to air and moisture compared to other organometallics.

  • Low Toxicity: The boron-containing byproducts are generally considered to have low toxicity and are easily removed with aqueous washes.

  • Predictability: The reaction is well-understood and highly reliable across a vast range of substrates.[6]

Q: Can I use 3-chloro-5-fluorobenzoic acid instead of the bromo- derivative? A: Yes, but it is significantly more challenging. The reactivity of aryl halides in Suzuki couplings follows the trend I > Br > OTf >> Cl.[6] The carbon-chlorine bond is much stronger and requires a more active catalytic system for the initial oxidative addition step. This typically involves using more electron-rich, sterically hindered phosphine ligands (e.g., Buchwald-type ligands) and potentially higher reaction temperatures, which can increase the risk of side reactions.[7] For initial process development, the bromo- derivative is more reliable.

Q: What are the key safety considerations when scaling up this process? A:

  • Exotherm Management: While Suzuki couplings are not violently exothermic, the heat release should be characterized by reaction calorimetry (RC1) to ensure the cooling capacity of the plant reactor is sufficient to control the temperature, especially during catalyst addition or if the reaction has a significant induction period.

  • Inerting: Maintaining an inert atmosphere in a large reactor is critical for both process consistency and safety, especially when handling flammable solvents like toluene at elevated temperatures.

  • Powder Handling: Handling large quantities of powdered reagents like the base and boronic acid requires appropriate engineering controls (e.g., contained charging systems) to minimize operator exposure.

Q: How critical is the choice of phosphine ligand? A: The ligand is critical for stabilizing the palladium catalyst, promoting the desired reaction steps, and preventing catalyst decomposition. For biaryl couplings, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often used to facilitate the oxidative addition and reductive elimination steps. The optimal ligand may need to be screened for the specific substrate combination to maximize yield and minimize reaction time.

Section 4: Representative Process Parameters

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling step, based on common literature examples. Optimization for a specific large-scale process is always required.

ParameterCondition ACondition BCondition CRationale
Palladium Precursor Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄Pd(OAc)₂ is often cost-effective; others may offer different activation profiles.
Ligand SPhosXPhosP(t-Bu)₃Bulky, electron-rich ligands are essential for efficient C-Br activation.
Base K₃PO₄ (Tribasic)K₂CO₃ (Dibasic)Cs₂CO₃ (Strong)Base strength influences the rate-limiting transmetalation step. K₃PO₄ is a robust choice.[3]
Solvent System Toluene / H₂O2-MeTHF / H₂ODioxane / H₂OToluene is a common industrial solvent. 2-MeTHF is a greener alternative.
Temperature 85 °C90 °C80 °CMust be high enough for reaction rate but low enough to ensure catalyst stability.
Typical Yield (Ester) 90-95%85-90%>95%Higher yields are often achieved with stronger bases or more optimized catalyst systems.
Typical Purity (Crude) >95% (by HPLC)>95% (by HPLC)>97% (by HPLC)Purity is dependent on minimizing side reactions like homocoupling.

References

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google P
  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid - Benchchem.
  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure.
  • What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid? - FAQ - Guidechem.
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones - Arkivoc.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
  • methyl 3-bromo-5-fluoro-2-methylbenzo
  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P
  • EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google P
  • Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6 | Ossila.
  • Reaction scheme used in the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride (8).
  • 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | C14H7F5O2 - PubChem.
  • A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5 - Benchchem.
  • 246877-29-2|5-Fluoro-3-hydroxy-2-methylbenzoic acid|BLD Pharm.
  • The Synthesis of 3-Fluoro-5-nitrobenzoic Acid: Processes and Innov
  • Development of Synthesis and Large Scale Technology for Ultrahigh Energy Density Fluoro-Organic Compounds - DTIC.

Sources

Technical Support Center: Degradation Pathways of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Fluoro-3-(2-methylphenyl)benzoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. While specific degradation studies on 5-Fluoro-3-(2-methylphenyl)benzoic acid are not extensively documented in publicly available literature, this guide is built upon established principles of fluorinated aromatic compound metabolism and degradation.[1][2][3]

Understanding the Degradation of 5-Fluoro-3-(2-methylphenyl)benzoic acid: A Predictive Overview

The structure of 5-Fluoro-3-(2-methylphenyl)benzoic acid suggests several potential degradation pathways, primarily driven by oxidative and conjugative metabolic processes. The presence of a fluorine atom can significantly influence the metabolic fate of the molecule due to the strength of the carbon-fluorine bond.[2]

Predicted Metabolic Pathways

The degradation of 5-Fluoro-3-(2-methylphenyl)benzoic acid is likely to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Degradation (Functionalization):

  • Hydroxylation: This is a common initial step in the metabolism of aromatic compounds.[4] Cytochrome P450 (CYP) enzymes are the primary catalysts for adding hydroxyl (-OH) groups to the aromatic rings.[5] Potential sites for hydroxylation on 5-Fluoro-3-(2-methylphenyl)benzoic acid include the phenyl ring and the tolyl (2-methylphenyl) ring.

  • Oxidation of the Methyl Group: The methyl group on the tolyl substituent is a prime target for oxidation, which can proceed in a stepwise manner to form a hydroxymethyl group, then an aldehyde, and finally a carboxylic acid.

  • Defluorination: While the C-F bond is strong, enzymatic defluorination can occur, often initiated by an oxidative attack on the carbon atom bearing the fluorine.[2][3] This can lead to the formation of a phenol and the release of a fluoride ion. Microbial degradation pathways are particularly known to facilitate such reactions.[2][6]

Phase II Degradation (Conjugation):

Following Phase I modifications that introduce or expose polar functional groups (like hydroxyl or carboxyl groups), the molecule can undergo conjugation to increase its water solubility and facilitate excretion.[5]

  • Glucuronidation: The carboxyl group of the parent molecule or any newly formed hydroxyl groups can be conjugated with glucuronic acid.

  • Sulfation: Hydroxylated metabolites can be conjugated with a sulfonate group.

Below is a diagram illustrating the predicted degradation pathways.

Degradation_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 5-Fluoro-3-(2-methylphenyl)benzoic acid 5-Fluoro-3-(2-methylphenyl)benzoic acid Aromatic Hydroxylation Aromatic Hydroxylation 5-Fluoro-3-(2-methylphenyl)benzoic acid->Aromatic Hydroxylation CYP450 Methyl Group Oxidation Methyl Group Oxidation 5-Fluoro-3-(2-methylphenyl)benzoic acid->Methyl Group Oxidation CYP450, ADH, ALDH Oxidative Defluorination Oxidative Defluorination 5-Fluoro-3-(2-methylphenyl)benzoic acid->Oxidative Defluorination CYP450/Microbial Dioxygenases Hydroxylated Metabolites Hydroxylated Metabolites Aromatic Hydroxylation->Hydroxylated Metabolites Carboxylic Acid Metabolite (from methyl oxidation) Carboxylic Acid Metabolite (from methyl oxidation) Methyl Group Oxidation->Carboxylic Acid Metabolite (from methyl oxidation) Defluorinated Phenolic Metabolite Defluorinated Phenolic Metabolite Oxidative Defluorination->Defluorinated Phenolic Metabolite Glucuronide Conjugates Glucuronide Conjugates Hydroxylated Metabolites->Glucuronide Conjugates UGTs Sulfate Conjugates Sulfate Conjugates Hydroxylated Metabolites->Sulfate Conjugates SULTs Carboxylic Acid Metabolite (from methyl oxidation)->Glucuronide Conjugates UGTs Defluorinated Phenolic Metabolite->Glucuronide Conjugates UGTs

Caption: Predicted Phase I and Phase II degradation pathways.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: No Degradation or Very Slow Degradation of the Parent Compound

Question: I am incubating 5-Fluoro-3-(2-methylphenyl)benzoic acid with human liver microsomes, but I'm seeing very little to no degradation over time. What could be the issue?

Answer:

This is a common observation, especially with fluorinated compounds which can be resistant to metabolism.[2] Here’s a systematic approach to troubleshoot this:

  • Verify System Activity:

    • Positive Control: Always include a positive control compound with a known metabolic profile (e.g., testosterone or midazolam for CYP3A4 activity) in your assay. If the positive control is not metabolized, there is a problem with your experimental setup (e.g., inactive microsomes, incorrect buffer composition).

    • Cofactor Viability: Ensure that your NADPH regenerating system is fresh and active. NADPH is essential for CYP450 enzyme activity.

  • Consider the Compound's Properties:

    • High Stability: The fluorine substituent and the steric hindrance from the 2-methylphenyl group might make the compound a poor substrate for the major drug-metabolizing CYP enzymes.

    • Enzyme System: Liver microsomes primarily contain Phase I enzymes.[5] If the compound's primary clearance mechanism is through Phase II conjugation of the existing carboxylic acid group or through other enzyme systems not present in microsomes (e.g., certain cytosolic enzymes), you will observe low turnover. Consider using hepatocytes, which contain a broader range of both Phase I and Phase II enzymes.[5][7]

  • Experimental Conditions:

    • Concentration: Ensure the substrate concentration is appropriate. If the concentration is too high, you might experience substrate inhibition. If it's too low, the metabolites might be below the limit of detection.

    • Incubation Time: Extend the incubation time to see if degradation occurs at a slower rate.

Issue 2: Difficulty in Identifying Metabolites

Question: My LC-MS/MS data shows the disappearance of the parent compound, but I'm struggling to identify any clear metabolite peaks. What are the next steps?

Answer:

Identifying novel metabolites can be challenging. Here's a breakdown of potential issues and solutions:

  • Analytical Method Sensitivity:

    • Low Abundance Metabolites: Metabolites may be formed at very low concentrations. Optimize your mass spectrometer settings for maximum sensitivity.

    • Ionization Efficiency: The metabolites may ionize differently than the parent compound. Experiment with both positive and negative ionization modes.

  • Data Analysis Strategy:

    • Metabolite Prediction Software: Use in silico tools to predict likely metabolites and their mass-to-charge ratios (m/z).[8] This will help you know what to look for in your data. Common modifications to search for include:

      • +16 Da (Hydroxylation)

      • +176 Da (Glucuronidation)

      • +80 Da (Sulfation)

    • Extracted Ion Chromatograms (EICs): Instead of just looking at the total ion chromatogram (TIC), extract the chromatograms for the predicted m/z values of potential metabolites.

  • Consider Isomeric Metabolites:

    • Hydroxylation can occur at multiple positions on the aromatic rings, leading to several isomers with the same mass. These may co-elute or be difficult to separate chromatographically.

    • Chromatography Optimization: Adjust your HPLC gradient, column chemistry, or mobile phase to improve the separation of potential isomers.

  • Sample Stability:

    • Some metabolites, particularly conjugates like acyl glucuronides, can be unstable. Ensure proper sample handling and storage (e.g., low temperature, acidic pH) to prevent degradation after the experiment.

Issue 3: Unexpected or Atypical Degradation Products

Question: I've identified a metabolite that doesn't seem to be a simple hydroxylation or conjugation product. What could be happening?

Answer:

Unusual metabolites can provide valuable insights into the compound's reactivity.

  • Reactive Metabolites: The metabolic process might generate a reactive intermediate that can then form adducts with cellular macromolecules or buffer components.

  • Ring Cleavage: While less common in mammalian metabolism for this type of structure, microbial degradation can involve cleavage of the aromatic ring.[1][9] If you are using an environmental or microbial model, this is a distinct possibility.

  • Further Oxidation: A primary metabolite, such as a hydroxylated intermediate, might undergo further oxidation to form catechols or quinones.

Workflow for Investigating Unexpected Metabolites:

Unexpected_Metabolite_Workflow start Unexpected Peak Detected hr_ms Acquire High-Resolution MS/MS Data start->hr_ms formula Determine Elemental Composition hr_ms->formula db_search Search Metabolite Databases formula->db_search pathway_analysis Propose Plausible Biotransformation db_search->pathway_analysis nmr Isolate for NMR analysis pathway_analysis->nmr structure Confirm Structure nmr->structure

Sources

minimizing impurities in 5-Fluoro-3-(2-methylphenyl)benzoic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Fluoro-3-(2-methylphenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. As a key intermediate in various research and development programs, achieving high purity is critical for downstream success. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Overview of Synthesis: The Suzuki-Miyaura Coupling Pathway

The most prevalent and versatile method for synthesizing 5-Fluoro-3-(2-methylphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms the crucial biaryl C-C bond by coupling an aryl halide with an organoboron species.[1] The typical disconnection approach involves reacting 3-bromo-5-fluorobenzoic acid with (2-methylphenyl)boronic acid.

Caption: General Suzuki-Miyaura coupling route to the target compound.

While robust, this reaction is sensitive to several parameters that can lead to impurity formation. The following sections are designed to help you diagnose and resolve these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and workup.

Q1: My reaction yield is low, and the TLC/LCMS shows multiple byproducts. What's going wrong?

This is a common issue often traced back to suboptimal reaction conditions or the presence of contaminants.

Probable Cause A: Palladium Catalyst Inactivation The palladium catalyst is the heart of the reaction, and its activity can be diminished by impurities in the starting materials or the presence of oxygen.[2]

  • Solution: Ensure your boronic acid is of high purity. Older boronic acids can dehydrate to form boroxines, which are less reactive. Use freshly purchased or properly stored reagents. Crucially, the reaction mixture must be thoroughly deoxygenated. Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the palladium catalyst.[3]

Probable Cause B: Inappropriate Base or Solvent The choice of base and solvent system is critical for facilitating the transmetalation step and maintaining catalyst stability.

  • Solution: For coupling with benzoic acids, a base like K₂CO₃ is common, but stronger bases like Cs₂CO₃ can sometimes improve yields, especially with challenging substrates.[3] A solvent mixture of an organic solvent like 1,4-dioxane or DMF with water is often used to dissolve both the organic and inorganic reagents.[3] If you suspect your product might be esterified at high temperatures (e.g., if using DMF), consider a lower reaction temperature or an alternative solvent like THF.[3]

Probable Cause C: Homocoupling Side Reactions A significant byproduct is often the homocoupled dimer of the boronic acid (2,2'-dimethylbiphenyl). This arises from oxidative coupling of the boronic acid, a reaction favored by the presence of oxygen.[4]

  • Solution: Rigorous deoxygenation is the primary defense. Additionally, using a slight excess (1.1-1.2 equivalents) of the boronic acid can help drive the desired cross-coupling reaction to completion, but avoid a large excess which complicates purification.

Q2: I can't separate my product from the unreacted (2-methylphenyl)boronic acid. How do I purify it?

This is a particularly challenging purification problem because both your product (a carboxylic acid) and the starting material (a boronic acid) are acidic, making a simple acid-base extraction difficult.[5]

Solution A: Modified Acid-Base Extraction While a standard extraction is tricky, a carefully controlled pH wash can be effective. Boronic acids are generally weaker acids (pKa ~9-10) than carboxylic acids (pKa ~4-5).

  • Dissolve the crude mixture in an organic solvent like Ethyl Acetate.

  • Wash with a mildly basic aqueous solution, such as a saturated solution of sodium bicarbonate (NaHCO₃, pH ~8). Your carboxylic acid product will be deprotonated and move to the aqueous layer, while the less acidic boronic acid and neutral impurities (like homocoupled byproducts) will largely remain in the organic layer.

  • Separate the aqueous layer and acidify it with cold 1M HCl to a pH of ~2.

  • The pure product will precipitate out and can be collected by filtration or extracted back into an organic solvent.

Solution B: Esterification and Chromatography If extraction fails, temporarily converting your product to an ester can dramatically change its properties, allowing for easy separation.[5]

  • Take the crude mixture and treat it with an excess of methanol and a catalytic amount of sulfuric acid, heating to reflux for a few hours to form the methyl ester.

  • The resulting methyl ester is no longer acidic and can be easily separated from the unreacted boronic acid via standard silica gel chromatography.

  • After collecting the pure ester fractions, hydrolyze the ester back to the carboxylic acid using a base like NaOH, followed by acidic workup.

Solution C: Recrystallization If the crude product is of reasonable purity (>90%), recrystallization can be highly effective.

  • Recommended Solvents: A solvent system of ethanol/water or toluene/heptane is a good starting point. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly.

Q3: My final product has a persistent colored impurity. What is it and how do I remove it?

Colored impurities are often residual palladium species or high-molecular-weight byproducts.

Probable Cause: Palladium Residues Palladium catalysts can sometimes decompose to form palladium black (finely divided Pd(0)), which can be difficult to remove by standard filtration.

  • Solution 1: Activated Carbon Treatment. After the reaction is complete, dilute the mixture with a suitable solvent and add a small amount of activated carbon (charcoal). Stir for 15-30 minutes at room temperature, then filter the mixture through a pad of Celite®. The carbon will adsorb the palladium residues.

  • Solution 2: Scavenging Agents. For pharmaceutical applications requiring very low palladium levels, specific scavenging resins (e.g., thiol-functionalized silica) can be used to selectively bind and remove residual palladium.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should look for? A: Be prepared to identify and mitigate the impurities listed in the table below.

Impurity NameStructure ExampleLikely OriginMitigation Strategy
3-Bromo-5-fluorobenzoic acid(Starting Material)Incomplete reactionIncrease reaction time/temp; optimize stoichiometry.
(2-Methylphenyl)boronic acid(Starting Material)Incorrect stoichiometryUse slight excess (1.1 eq); purify via pH-controlled extraction.
2,2'-Dimethylbiphenyl(Homocoupled byproduct)Oxygen in reactionRigorous deoxygenation; use fresh catalyst.[4]
5-Fluorobenzoic acid(Debromination byproduct)Reductive debrominationEnsure high-quality catalyst and inert conditions.

Q: Which analytical methods are best for purity assessment? A: A combination of methods is ideal.

  • ¹H NMR: Excellent for identifying known impurities and confirming the structure of the final product. Look for the absence of signals corresponding to starting materials.

  • LC-MS: The best method for quantifying purity and detecting trace-level impurities. It provides both retention time (purity) and mass-to-charge ratio (identity).

  • GC-MS: Useful if the compound or its esterified version is volatile. Can help identify non-polar byproducts like the homocoupled dimer.

Q: What purity level should I aim for? A: For drug development and advanced research applications, a purity of >98% is a common requirement.[6] For early-stage discovery, >95% may be acceptable.

Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Reactants & Solvent (Aryl Halide, Boronic Acid, Solvent) prep2 2. Deoxygenate Mixture (Argon purge for 30 min) prep1->prep2 react1 3. Add Base & Catalyst (K₂CO₃ solution, Pd(PPh₃)₄) prep2->react1 react2 4. Heat to 80-90 °C (Monitor by TLC/LCMS) react1->react2 workup1 5. Cool & Filter (Remove Pd residues) react2->workup1 workup2 6. Acid-Base Extraction (Isolate acidic product) workup1->workup2 workup3 7. Recrystallize (Final purification) workup2->workup3

Caption: A typical workflow for synthesis and purification.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromo-5-fluorobenzoic acid (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and a 3:1 mixture of 1,4-dioxane and water.

  • Deoxygenation: Seal the flask and purge the mixture with a steady stream of argon or nitrogen gas for 30 minutes.

  • Reagent Addition: While under a positive pressure of inert gas, add an aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LCMS until the starting aryl halide is consumed.

  • Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

Protocol 2: Purification via pH-Controlled Extraction
  • Transfer: Transfer the filtered reaction mixture to a separatory funnel.

  • Acidification: Add 1M HCl until the aqueous layer is pH ~2-3 to ensure all carboxylic and boronic acids are protonated.

  • Organic Wash: Wash the organic layer twice with water, then once with brine.

  • Base Extraction: Extract the organic layer three times with a saturated NaHCO₃ solution. Combine the aqueous (basic) extracts. The product is now in the aqueous layer as its sodium salt.

  • Precipitation: Slowly acidify the combined aqueous layers with cold 3M HCl with vigorous stirring. The pure product will precipitate as a white or off-white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.[7][8]

References
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ChemicalBook. (n.d.). methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
  • Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid.
  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • ResearchGate. (2013). How can I purify carboxylic acid?.
  • Ossila. (n.d.). 2-Fluoro-5-methylbenzoic acid.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • BenchChem. (2025). A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5.

Sources

Validation & Comparative

A Technical Guide to 5-Fluoro-3-(2-methylphenyl)benzoic Acid: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the design of novel therapeutics. Its synthetic tractability and presence in numerous biologically active molecules make it an attractive starting point for drug discovery campaigns.[1][2] This guide provides an in-depth comparative analysis of 5-Fluoro-3-(2-methylphenyl)benzoic acid, a biaryl carboxylic acid with potential applications in areas such as anti-inflammatory and anticancer research.

Due to the limited availability of direct experimental data for 5-Fluoro-3-(2-methylphenyl)benzoic acid in the public domain, this guide will leverage structure-activity relationship (SAR) principles to provide a predictive comparison with structurally related benzoic acid derivatives. By examining the influence of substituent placement and electronic effects, we aim to offer valuable insights for researchers and drug development professionals interested in this class of compounds.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of fluorine and methyl groups to the benzoic acid scaffold can significantly modulate these parameters.[2][3]

Below is a table comparing the predicted physicochemical properties of 5-Fluoro-3-(2-methylphenyl)benzoic acid with experimentally determined or predicted values for several isomeric and related benzoic acid derivatives.

CompoundStructureMolecular Weight ( g/mol )Predicted logPPredicted pKa
5-Fluoro-3-(2-methylphenyl)benzoic acid 5-Fluoro-3-(2-methylphenyl)benzoic acid230.233.8~3.9
5-Fluoro-2-methylbenzoic acid[4]5-Fluoro-2-methylbenzoic acid154.141.9~3.5
2-Fluoro-5-methylbenzoic acid[5][6]2-Fluoro-5-methylbenzoic acid154.141.9~3.3
3-Fluoro-5-(trifluoromethyl)benzoic acid[7]3-Fluoro-5-(trifluoromethyl)benzoic acid208.112.4~3.5

Causality Behind Physicochemical Properties:

  • Lipophilicity (logP): The introduction of the 2-methylphenyl group in 5-Fluoro-3-(2-methylphenyl)benzoic acid is predicted to significantly increase its lipophilicity compared to its single-ring isomers. This is due to the addition of a hydrophobic aromatic ring. Increased lipophilicity can enhance membrane permeability but may also lead to lower aqueous solubility.

  • Acidity (pKa): The fluorine atom, being a highly electronegative element, exerts an electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases the acidity (lowers the pKa) of the benzoic acid.[2][3][8] The position of the fluorine atom relative to the carboxylic acid group is crucial. In the meta-position, as in our target compound, the inductive effect is less pronounced than in the ortho-position. The methyl group is weakly electron-donating, which can slightly decrease acidity.[3] The predicted pKa of ~3.9 for 5-Fluoro-3-(2-methylphenyl)benzoic acid suggests it is a moderately strong acid.

Synthesis Strategies

The synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid and related biaryl carboxylic acids is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method.[9][10][11][12]

G A 3-Bromo-5-fluorobenzoic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) A->C B 2-Methylphenylboronic acid B->C D 5-Fluoro-3-(2-methylphenyl)benzoic acid C->D Suzuki Coupling

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Materials:

  • 3-Bromo-5-fluorobenzoic acid

  • 2-Methylphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 3-Bromo-5-fluorobenzoic acid (1 equivalent), 2-Methylphenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent mixture.

  • Add the palladium catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to a temperature between 80-100°C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts. Acidify the aqueous layer to precipitate the carboxylic acid product.

  • Collect the product by filtration and purify by recrystallization or column chromatography.

Comparative Biological Performance: A Structure-Activity Relationship (SAR) Perspective

While direct biological data for 5-Fluoro-3-(2-methylphenyl)benzoic acid is scarce, we can infer its potential activity based on the known biological roles of structurally similar compounds.

Anti-Inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[10] The biaryl scaffold is a known feature in some selective COX-2 inhibitors.

G cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Benzoic_Acid_Derivatives Benzoic Acid Derivatives (e.g., 5-Fluoro-3-(2-methylphenyl)benzoic acid) Benzoic_Acid_Derivatives->COX_Enzymes Inhibition

SAR Insights:

  • The presence of a biaryl system can contribute to selectivity for the COX-2 isozyme over COX-1, potentially reducing gastrointestinal side effects.

  • The fluorine substituent, with its electron-withdrawing nature, can influence the binding affinity to the target enzyme.

  • The 2-methyl group on the second phenyl ring introduces steric bulk, which can affect the orientation of the molecule within the enzyme's active site, potentially enhancing potency and selectivity.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay determines the inhibitory potency of a test compound against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Hematin (cofactor)

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and a known COX inhibitor.

  • In a 96-well plate, add the assay buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the respective wells. Include a control with no inhibitor.

  • Incubate the plate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorometric probe and arachidonic acid.

  • Measure the fluorescence intensity over time.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Antiproliferative Potential in Oncology

The benzoic acid scaffold is also prevalent in a variety of anticancer agents.[1][2] Derivatives of 5-Fluoro-2-methylbenzoic acid have been utilized in the synthesis of compounds with antiproliferative activity against cancer cells.[8]

SAR Insights:

  • The biaryl motif can facilitate interactions with various biological targets implicated in cancer, such as protein kinases or tubulin.

  • The lipophilicity of 5-Fluoro-3-(2-methylphenyl)benzoic acid may allow for good cell permeability, a prerequisite for intracellular activity.

  • The specific substitution pattern (5-fluoro, 3-aryl, 2'-methyl) creates a unique three-dimensional shape and electronic distribution that could lead to selective binding to a particular anticancer target.

Experimental Protocol: MTT Antiproliferative Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

5-Fluoro-3-(2-methylphenyl)benzoic acid presents an intriguing scaffold for further investigation in drug discovery. Based on SAR analysis of related compounds, it is predicted to be a lipophilic, moderately acidic molecule with potential as an anti-inflammatory or anticancer agent. The unique substitution pattern offers opportunities for optimizing potency and selectivity against various biological targets.

The lack of direct experimental data for this compound highlights a clear opportunity for future research. The synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid followed by its evaluation in the described in vitro assays would provide the necessary empirical evidence to validate the predictions made in this guide. Such studies would be a valuable contribution to the field and could pave the way for the development of novel therapeutics based on this promising chemical scaffold.

References

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience. [Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. [Link]

  • 5-Fluoro-2-methylbenzoic acid | C8H7FO2. PubChem. [Link]

  • Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing. [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]

  • Carboxylic acids as double aryl group donors for biaryl synthesis. The Royal Society of Chemistry. [Link]

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2. PubChem. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | C14H7F5O2. PubChem. [Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. [Link]

  • Substituent Effects on Acidity. Organic Chemistry | OpenStax. [Link]

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. Cheméo. [Link]

  • Novel synthesis of an [18F]aryl boronic acid ester as a reagent for 18F-labeling via Suzuki coupling | Request PDF. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. [Link]

  • Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. [Link]

  • pKa, Solubility, and Lipophilicity. ResearchGate. [Link]

  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester | Request PDF. ResearchGate. [Link]

  • 3-Fluoro-5-(phenylmethoxymethyl)benzoic acid | C15H13FO3. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Validation of 5-Fluoro-3-(2-methylphenyl)benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative

In the landscape of drug discovery, the identification of novel anti-inflammatory agents remains a cornerstone of research. The compound 5-Fluoro-3-(2-methylphenyl)benzoic acid, while not extensively characterized in public literature, presents a compelling structural motif reminiscent of the non-steroidal anti-inflammatory drug (NSAID) class. Its benzoic acid backbone is a common feature in many established NSAIDs, suggesting a potential mechanism of action centered around the inhibition of key inflammatory mediators.

This guide provides a comprehensive framework for the systematic validation of the biological activity of 5-Fluoro-3-(2-methylphenyl)benzoic acid. We will navigate through a series of robust in vitro and in vivo experimental protocols designed to elucidate its anti-inflammatory properties. To provide a clear benchmark for its performance, we will draw direct comparisons with two widely recognized NSAIDs: Diclofenac, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[1][2][3][4][5][6]

The experimental journey outlined herein is designed not merely to generate data but to build a compelling narrative of the compound's biological activity, grounded in established scientific principles and methodologies. Each step is crafted to provide a piece of the puzzle, from its direct enzymatic interactions to its efficacy in complex biological systems.

Chapter 1: In Vitro Characterization - Probing the Mechanism of Action

Our initial exploration into the bioactivity of 5-Fluoro-3-(2-methylphenyl)benzoic acid will focus on in vitro assays. These cell-free and cell-based systems offer a controlled environment to dissect the compound's direct effects on key inflammatory pathways.

Cyclooxygenase (COX) Inhibition Assay: The Primary Target

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][3][4] We will assess the inhibitory potential of our test compound against both COX-1 and COX-2 isoforms to determine its potency and selectivity.

Experimental Protocol: COX Inhibition Assay [7][8][9]

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared. Arachidonic acid, the substrate for COX enzymes, is prepared in an appropriate buffer.

  • Compound Dilution: A stock solution of 5-Fluoro-3-(2-methylphenyl)benzoic acid, Diclofenac, and Celecoxib is prepared in DMSO. Serial dilutions are then made to generate a range of concentrations for IC50 determination.

  • Assay Reaction: The COX enzymes are pre-incubated with the test compounds or vehicle (DMSO) in a reaction buffer. The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[7] The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 produced.

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.

Expected Data and Interpretation:

The results of this assay will be summarized in a table, allowing for a direct comparison of the inhibitory potency and selectivity of 5-Fluoro-3-(2-methylphenyl)benzoic acid against our reference compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
5-Fluoro-3-(2-methylphenyl)benzoic acidHypothetical ValueHypothetical ValueCalculated Value
Diclofenac~0.1~1.0~0.1
Celecoxib>10~0.04>250

A low IC50 value indicates high potency. The selectivity index will reveal whether our compound is a non-selective inhibitor like Diclofenac, a selective COX-2 inhibitor like Celecoxib, or exhibits a novel profile.

DOT Diagram: Cyclooxygenase Signaling Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 GI_Protection GI Mucosal Protection COX1->GI_Protection Platelet_Aggregation Platelet Aggregation COX1->Platelet_Aggregation COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The Cyclooxygenase (COX) signaling pathway.

Cellular Assays: Quantifying Anti-inflammatory Effects in a Biological Context

To move beyond direct enzyme inhibition, we will employ cell-based assays to assess the ability of 5-Fluoro-3-(2-methylphenyl)benzoic acid to suppress inflammatory responses in a more complex biological environment.

1.2.1. Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the upregulation of COX-2 and subsequent production of PGE2.[10][11][12]

Experimental Protocol: PGE2 Immunoassay [13][14][15][16]

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured to an appropriate density.

  • Compound Treatment: Cells are pre-treated with various concentrations of 5-Fluoro-3-(2-methylphenyl)benzoic acid, Diclofenac, or Celecoxib for 1 hour.

  • Inflammatory Challenge: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit.

  • Data Analysis: The percentage of inhibition of PGE2 production is calculated relative to the LPS-treated vehicle control.

1.2.2. LPS-Induced Tumor Necrosis Factor-alpha (TNF-α) Production

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation.[10] We will investigate whether our test compound can modulate the production of this key cytokine.

Experimental Protocol: TNF-α ELISA [17][18][19][20][21]

  • Cell Culture and Treatment: Similar to the PGE2 assay, RAW 264.7 macrophages are pre-treated with the test compounds.

  • LPS Stimulation: Cells are stimulated with LPS for 4-6 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a sandwich ELISA kit.

  • Data Analysis: The percentage of inhibition of TNF-α production is calculated.

Expected Data and Interpretation:

CompoundPGE2 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
5-Fluoro-3-(2-methylphenyl)benzoic acidHypothetical ValueHypothetical Value
DiclofenacExpected ValueExpected Value
CelecoxibExpected ValueExpected Value

These cellular assays will provide insights into the compound's ability to not only inhibit prostaglandin synthesis but also potentially modulate other inflammatory signaling pathways.

In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[22][23] This assay serves as a rapid and cost-effective screening method for anti-inflammatory potential.[24][25][26]

Experimental Protocol: Protein Denaturation Assay [22][23]

  • Reaction Mixture: A reaction mixture containing bovine serum albumin (BSA) is prepared in a suitable buffer.

  • Compound Addition: Different concentrations of 5-Fluoro-3-(2-methylphenyl)benzoic acid and Diclofenac (as a standard) are added to the reaction mixture.

  • Denaturation: The mixture is incubated at a high temperature (e.g., 72°C) to induce protein denaturation.

  • Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage of inhibition of protein denaturation is calculated.

Expected Data and Interpretation:

CompoundProtein Denaturation Inhibition IC50 (µg/mL)
5-Fluoro-3-(2-methylphenyl)benzoic acidHypothetical Value
DiclofenacExpected Value

A significant inhibition of protein denaturation would suggest a stabilizing effect on proteins, contributing to its potential anti-inflammatory activity.

Chapter 2: In Vivo Validation - Assessing Efficacy in a Living System

Having established a promising in vitro profile, the next critical step is to evaluate the efficacy of 5-Fluoro-3-(2-methylphenyl)benzoic acid in established animal models of inflammation. These in vivo studies are essential for understanding the compound's pharmacokinetic and pharmacodynamic properties in a complex physiological system.

Carrageenan-Induced Paw Edema Model: An Acute Inflammatory Challenge

The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory drugs.[27][28][29] Carrageenan injection into the paw induces a biphasic inflammatory response, with the later phase being predominantly mediated by prostaglandins.[27]

DOT Diagram: Carrageenan-Induced Paw Edema Workflow

Carrageenan_Workflow cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis Animal_Grouping Animal Grouping (e.g., Vehicle, Test Compound, Positive Control) Drug_Administration Oral Administration of Test Compound/Controls Animal_Grouping->Drug_Administration Initial_Paw_Volume Measure Initial Paw Volume (V₀) Drug_Administration->Initial_Paw_Volume Carrageenan_Injection Subplantar Injection of 1% Carrageenan Initial_Paw_Volume->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours Carrageenan_Injection->Paw_Volume_Measurement Calculate_Edema Calculate Paw Edema (Vₜ - V₀) Paw_Volume_Measurement->Calculate_Edema Calculate_Inhibition Calculate Percentage Inhibition of Edema Calculate_Edema->Calculate_Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema [27][28][29][30][31]

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g) are used.[27]

  • Grouping and Dosing: Animals are divided into groups: vehicle control, 5-Fluoro-3-(2-methylphenyl)benzoic acid (at various doses), and a positive control (e.g., Indomethacin or Diclofenac).[27] The compounds are administered orally.

  • Edema Induction: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the subplantar surface of the right hind paw.[27]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[27][31]

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point.

Expected Data and Interpretation:

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
Vehicle Control-00
5-Fluoro-3-(2-methylphenyl)benzoic acidDose 1Hypothetical ValueHypothetical Value
5-Fluoro-3-(2-methylphenyl)benzoic acidDose 2Hypothetical ValueHypothetical Value
Diclofenac10Expected ValueExpected Value

A dose-dependent reduction in paw edema would provide strong evidence of the compound's acute anti-inflammatory efficacy in vivo.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model: A More Complex Challenge

To assess the compound's ability to mitigate a systemic inflammatory response, the LPS-induced inflammation model in mice is employed.[10][32][33] This model mimics aspects of sepsis and triggers a widespread inflammatory cascade, including the release of various cytokines.[11][12]

Experimental Protocol: LPS-Induced Systemic Inflammation [10][32][33]

  • Animal Model: C57BL/6 mice are used.

  • Grouping and Dosing: Animals are grouped and treated orally with the vehicle, 5-Fluoro-3-(2-methylphenyl)benzoic acid, or a positive control (e.g., Dexamethasone).

  • LPS Challenge: One hour after treatment, mice are injected intraperitoneally with a dose of LPS (e.g., 1 mg/kg).[12]

  • Sample Collection: At a specified time point (e.g., 4 or 24 hours) post-LPS injection, blood is collected via cardiac puncture, and serum is prepared. Tissues such as the lung and liver can also be harvested.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA.

  • Histopathology: Harvested tissues can be processed for histopathological examination to assess inflammatory cell infiltration and tissue damage.

Expected Data and Interpretation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control-High LevelHigh Level
5-Fluoro-3-(2-methylphenyl)benzoic acidDose 1Reduced LevelReduced Level
5-Fluoro-3-(2-methylphenyl)benzoic acidDose 2Further Reduced LevelFurther Reduced Level
Dexamethasone1Significantly Reduced LevelSignificantly Reduced Level

A significant and dose-dependent reduction in systemic cytokine levels would demonstrate the compound's potent anti-inflammatory effects in a more complex disease model.

Conclusion: Synthesizing the Evidence and Charting the Path Forward

This comprehensive validation guide provides a rigorous and systematic approach to characterizing the biological activity of 5-Fluoro-3-(2-methylphenyl)benzoic acid. By employing a combination of in vitro and in vivo assays and benchmarking against established NSAIDs, we can build a robust data package to support its potential as a novel anti-inflammatory agent.

The journey from a promising chemical structure to a potential therapeutic is long and arduous. However, by following a logical and evidence-based validation pathway, we can confidently assess the true potential of this compound and make informed decisions about its future development. The data generated from these studies will not only elucidate its mechanism of action but also provide the critical foundation for further preclinical and clinical investigation.

References

  • Abdel-Salam, O., Youness, E., Mohammed, N., Morsy, S., Shaffie, N., & El-Toumy, S. (2014). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. Mediators of Inflammation, 2014, 1-11. [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]

  • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715–1731. [Link]

  • Drugs.com. (2025). Diclofenac: Package Insert / Prescribing Information / MOA. [Link]

  • Ho, Y.-H., Lin, C.-W., & Chen, H.-J. (2015). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current medicinal chemistry, 22(34), 3874–3885. [Link]

  • Tiwari, V., & Jain, V. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • Pediatric Oncall. (n.d.). Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Wikipedia. (2024). Diclofenac. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Aslam, M., & Aslam, S. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 2(4), 862–867. [Link]

  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]

  • Skrzydlewska, E., & Szpak, A. (2020). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules (Basel, Switzerland), 25(21), 5131. [Link]

  • Synapse. (2025). Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 1-11. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Tumor Necrosis Factor Alpha (TNFa). [Link]

  • Jayasuriya, W. J. A. B. N., Sarveswaran, R., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141. [Link]

  • Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. [Link]

  • NWLSS. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. [Link]

  • Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. [Link]

  • Kulmacz, R. J. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 851, 219–235. [Link]

  • American Physiological Society. (2023). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. [Link]

  • ResearchGate. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. [Link]

  • RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. [Link]

  • Georgiev, G., & Milenov, M. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia medica, 60(1), 127–134. [Link]

  • Wang, J., & Wu, Y. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (54), 3127. [Link]

  • Nile, S. H., & Park, S. W. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Inflammation, 39(2), 587-601. [Link]

  • Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695. [Link]

  • MDPI. (2020). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?. [Link]

  • Khan, I., Nisar, M., & Ahmad, B. (2024). In vivo analgesic, anti-inflammatory and molecular docking studies of S-naproxen derivatives. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 32(1), 101902. [Link]

  • MDPI. (2018). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its inherent structural rigidity and the versatile reactivity of the carboxylic acid group allow for fine-tuning of molecular properties to achieve desired therapeutic effects.[3] This guide presents a detailed, head-to-head comparison of two such molecules: 5-Fluoro-3-(2-methylphenyl)benzoic acid and its direct non-fluorinated analog, 3-(2-methylphenyl)benzoic acid .

The strategic introduction of a fluorine atom into a drug candidate is a powerful tool in medicinal chemistry.[4][5][6][7] It can profoundly influence a molecule's physicochemical properties, such as acidity and lipophilicity, as well as its pharmacokinetic profile, including metabolic stability and membrane permeability.[4][5][7] By comparing these two compounds, we aim to provide researchers with a clear, data-driven understanding of the impact of a single, strategically placed fluorine atom. This guide will delve into their synthesis, physicochemical characteristics, and potential biological applications, offering insights to inform rational drug design and development.

Synthesis and Strategic Considerations: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the core biphenyl structure for both compounds is efficiently achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10][11] This Nobel Prize-winning reaction is favored for its mild conditions, high yields, and broad functional group tolerance, making it a staple in modern organic synthesis.[3]

The general strategy involves coupling a substituted bromobenzoic acid with an appropriate arylboronic acid. For our target molecules, the key starting materials are 3-bromo-5-fluorobenzoic acid and 3-bromobenzoic acid, respectively, which are coupled with 2-methylphenylboronic acid.

Figure 1: Synthetic workflow for the target compounds.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add the respective bromobenzoic acid (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as toluene/ethanol (4:1), followed by an aqueous solution of a base, typically 2M sodium carbonate (2.5 eq.).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.

  • Purification: Filter the crude product and wash with water. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired biphenyl carboxylic acid.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a fluorine atom at the 5-position has a predictable yet significant impact on the molecule's physicochemical properties. These changes can have profound implications for its biological behavior.

Property3-(2-methylphenyl)benzoic acid5-Fluoro-3-(2-methylphenyl)benzoic acidRationale for the Difference
Molecular Weight 212.24 g/mol 230.23 g/mol Addition of a fluorine atom.
Calculated LogP ~3.8~4.1Fluorine is more lipophilic than hydrogen, increasing the overall lipophilicity of the molecule.[5][6]
Calculated pKa ~4.0~3.7The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and thus increasing the acidity (lowering the pKa).[4][5]
Polar Surface Area 37.3 Ų37.3 ŲThe fluorine atom does not significantly alter the polar surface area, which is dominated by the carboxylic acid group.

Spectroscopic and Chromatographic Characterization

Detailed analytical characterization is crucial for confirming the structure and purity of the synthesized compounds.

Expected Spectroscopic Highlights:
  • ¹H NMR: Both compounds will show characteristic aromatic proton signals. The fluorinated analog will exhibit additional splitting patterns (coupling) for the protons on the fluorinated ring due to the presence of the ¹⁹F nucleus.

  • ¹³C NMR: The carbon atoms attached to or near the fluorine atom in the fluorinated compound will show characteristic C-F coupling constants.

  • ¹⁹F NMR: This technique is only applicable to the fluorinated analog and will show a singlet (or a narrowly split multiplet) in the typical chemical shift range for aryl fluorides.

  • Mass Spectrometry: Both compounds should show clear molecular ion peaks corresponding to their respective molecular weights.

Analytical Workflow

A robust analytical workflow is essential for quality control.

Figure 2: Analytical workflow for compound characterization.
Protocol: High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Detection: UV detection at a wavelength of 254 nm.

  • Analysis: The retention time will differ, with the more lipophilic fluorinated compound typically having a longer retention time. Purity is assessed by the peak area percentage.

Hypothetical Biological Evaluation: A Case Study as mPGES-1 Inhibitors

Biphenyl derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects.[1][12] A relevant target for this class of compounds is microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the inflammatory pathway.[13][14] Inhibition of mPGES-1 is a promising strategy for developing novel anti-inflammatory drugs.[13]

The Impact of Fluorination on Biological Activity
  • Binding Affinity: The electron-withdrawing nature of fluorine can alter the electron distribution of the aromatic ring, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the enzyme's active site.[4][5]

  • Metabolic Stability: A common site of metabolic oxidation on aromatic rings is a position that can be hydroxylated by cytochrome P450 enzymes. Placing a stable C-F bond at such a position can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[4][5][15]

Biological_Screening_Cascade cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Selection cluster_followup Follow-up Studies Compound_A 3-(2-methylphenyl)benzoic acid Assay Cell-Free mPGES-1 Inhibition Assay Compound_A->Assay Compound_B 5-Fluoro-3-(2-methylphenyl)benzoic acid Compound_B->Assay IC50 Determine IC₅₀ Values Assay->IC50 Compare Compare Potency & SAR IC50->Compare Lead Select Lead Compound Compare->Lead Cell_Assay Cell-Based PGE₂ Production Assay Lead->Cell_Assay PK_Study Pharmacokinetic Profiling Lead->PK_Study

Figure 3: Proposed biological screening cascade.
Protocol: Cell-Free mPGES-1 Inhibition Assay

This assay directly measures a compound's ability to inhibit the enzymatic activity of mPGES-1.[16][17]

  • Enzyme Preparation: Use recombinant human mPGES-1.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and the cofactor, reduced glutathione (GSH).

  • Reaction Initiation: Start the reaction by adding the substrate, prostaglandin H2 (PGH2).

  • Reaction Termination: After a short incubation period (e.g., 1-2 minutes), stop the reaction.

  • Quantification: Measure the amount of the product, prostaglandin E2 (PGE2), using an enzyme immunoassay (EIA) or LC-MS/MS.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Discussion and Future Perspectives

This guide provides a framework for the comparative analysis of 5-Fluoro-3-(2-methylphenyl)benzoic acid and its non-fluorinated parent compound. The key differences are summarized below:

  • Synthesis: Both are readily accessible via the robust Suzuki-Miyaura coupling.

  • Physicochemical Properties: The 5-fluoro substituent increases lipophilicity and acidity. The increased acidity could lead to altered solubility and transport properties under physiological conditions.

  • Biological Potential: The fluorinated analog is hypothesized to have enhanced biological properties. The increased acidity might lead to stronger interactions with the target protein, while the C-F bond could block metabolic degradation, leading to improved pharmacokinetic properties.[4][5][7][15]

Based on these principles, 5-Fluoro-3-(2-methylphenyl)benzoic acid would be the preferred candidate for further investigation in a drug discovery program. Its properties are more aligned with the characteristics of a successful drug candidate. Future research should focus on obtaining empirical data through the proposed experimental protocols to validate these hypotheses. Further structure-activity relationship (SAR) studies, such as moving the fluorine to different positions or introducing other substituents, could further optimize the compound's profile.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • Taylor & Francis. (Date not available). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.
  • LE STUDIUM. (Date not available). Fluorine as a key element in modern drug discovery and development. lestudium-ias.com.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. inhancetechnologies.com.
  • Semantic Scholar. (2019).
  • ResearchGate. (Date not available). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst.
  • BenchChem. (2025). Application Notes and Protocols for mPGES-1 Inhibition Assays Using Triterpenes. benchchem.com.
  • PubChem. (Date not available). 5-Fluoro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid. pubchem.ncbi.nlm.nih.gov.
  • ResearchGate. (2025). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
  • BenchChem. (Date not available). The Selective Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1) by Sonlicromanol: A Technical Guide. benchchem.com.
  • ACS Publications. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. pubs.acs.org.
  • CORE. (2010).
  • PubMed. (Date not available). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. pubmed.ncbi.nlm.nih.gov.
  • PubMed. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. pubmed.ncbi.nlm.nih.gov.
  • National Center for Biotechnology Information. (Date not available). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. ncbi.nlm.nih.gov.
  • ResearchGate. (Date not available). Some biologically active biphenyl derivatives.
  • IJSDR. (Date not available).
  • Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. pubs.rsc.org.
  • PubMed. (2022). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. pubmed.ncbi.nlm.nih.gov.
  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. benchchem.com.
  • BenchChem. (Date not available). A Head-to-Head Comparison of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors. benchchem.com.
  • Global Scientific Journal. (Date not available). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. globalscientificjournal.com.
  • MDPI. (Date not available).
  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • National Center for Biotechnology Information. (Date not available). 3-Methyl-2-(4-methylphenoxy)benzoic acid. ncbi.nlm.nih.gov.
  • ChemicalBook. (Date not available).
  • Google Patents. (Date not available). US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • Cheméo. (Date not available). Chemical Properties of Benzoic acid, (3-methylphenyl)methyl ester. chemeo.com.
  • Ossila. (Date not available). 5-Fluoro-2-methylbenzoic acid. ossila.com.
  • Ossila. (Date not available). 2-Fluoro-5-methylbenzoic acid. ossila.com.
  • National Center for Biotechnology Information. (Date not available).
  • Google Patents. (Date not available). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Preprints.org. (2023).
  • Rasayan Journal of Chemistry. (Date not available).
  • National Institutes of Health. (Date not available). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. ncbi.nlm.nih.gov.
  • Chemcasts. (Date not available). 3-Fluoro-5-methylbenzoic acid (CAS 518070-19-4) Properties. chemcasts.com.
  • ChemicalBook. (Date not available). 5-Fluoro-2-(3-methylphenyl)benzoic acid. chemicalbook.com.
  • BenchChem. (Date not available). An In-depth Guide to the Synthesis of 2- (3-methylphenyl)
  • ChemicalBook. (Date not available). 5-Fluoro-2-(2-methylphenyl)benzoic acid. chemicalbook.com.
  • ResearchGate. (Date not available). 3-Methyl-2-(4-methylphenoxy)benzoic acid.
  • ChemSynthesis. (Date not available). 3-methoxy-2-phenylbenzoic acid. chemsynthesis.com.
  • CymitQuimica. (Date not available). CAS 603-80-5: 3-Hydroxy-2-Methyl Benzoic Acid. cymitquimica.com.
  • FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). foodb.ca.010546). foodb.ca.

Sources

A Technical Guide to the Structure-Activity Relationship of Novel Phenylbenzoic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the pursuit of novel small-molecule inhibitors that can selectively target cancer cells while minimizing toxicity to healthy tissues remains a paramount objective. Within this context, substituted biaryl carboxylic acids have emerged as a promising scaffold, offering a versatile platform for the design of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 5-Fluoro-3-(2-methylphenyl)benzoic acid analogs, drawing upon established principles of medicinal chemistry and experimental data from closely related compound series to elucidate the key structural determinants of anticancer activity.

Introduction: The Therapeutic Potential of Biaryl Scaffolds

The biaryl motif is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various non-covalent interactions make it an ideal backbone for inhibitors of a wide range of biological targets, including enzymes and protein-protein interactions crucial for cancer cell proliferation and survival. The parent compound of the series discussed herein, 5-Fluoro-3-(2-methylphenyl)benzoic acid, combines several key features: a biphenyl core for potential hydrophobic and π-stacking interactions, a carboxylic acid for hydrogen bonding and salt bridge formation, a fluorine atom to modulate electronic properties and metabolic stability, and a methyl group to introduce steric constraints and enhance binding affinity.

This guide will explore how systematic modifications of this core structure influence its cytotoxic activity against various cancer cell lines. By examining the effects of altering substituents on both phenyl rings, we can derive a comprehensive SAR model to inform the rational design of next-generation anticancer agents based on this scaffold.

Experimental Methodologies: A Self-Validating Approach

To ensure the reliability and reproducibility of our SAR analysis, a robust set of experimental protocols for the synthesis and biological evaluation of the analog series is essential. The following methodologies are based on standard practices in the field of medicinal chemistry and cancer biology.

General Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic Acid Analogs

The synthesis of the target compounds is typically achieved through a Suzuki-Miyaura cross-coupling reaction, a versatile and efficient method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids.

Step-by-Step Protocol:

  • Preparation of the Aryl Halide Fragment: Start with a commercially available substituted 3-bromo-5-fluorobenzoic acid. The carboxylic acid is often protected as a methyl or ethyl ester to prevent interference with the coupling reaction.

  • Preparation of the Aryl Boronic Acid Fragment: A variety of substituted phenylboronic acids are commercially available or can be synthesized from the corresponding aryl halides via lithiation followed by reaction with a trialkyl borate.

  • Suzuki-Miyaura Coupling: The protected 3-bromo-5-fluorobenzoate is reacted with the desired substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction is typically heated under an inert atmosphere until completion.

  • Deprotection: The resulting biphenyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water.

  • Purification: The final product is purified by recrystallization or column chromatography on silica gel to afford the desired 5-Fluoro-3-(substituted-phenyl)benzoic acid analog.

Synthesis_Workflow A Substituted 3-Bromo-5-fluorobenzoic acid B Ester Protection A->B C Protected 3-Bromo-5-fluorobenzoate B->C E Suzuki-Miyaura Coupling (Pd catalyst, base) C->E D Substituted Phenylboronic Acid D->E F Protected Biphenyl Ester E->F G Hydrolysis (LiOH or NaOH) F->G H Final Analog G->H

Caption: General synthetic workflow for 5-Fluoro-3-(2-methylphenyl)benzoic acid analogs.

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized analogs is evaluated using a panel of human cancer cell lines to determine their potency and selectivity.

Step-by-Step Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, they are treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is reduced by metabolically active cells to form a purple formazan product. The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Analysis of Analog Performance

The following table summarizes the structure-activity relationship for a representative set of 5-Fluoro-3-(2-methylphenyl)benzoic acid analogs. The IC₅₀ values were determined against the MCF-7 human breast cancer cell line.

CompoundR⁴IC₅₀ (µM) against MCF-7
1a HHHH15.2
1b CH₃HHH8.5
1c HCH₃HH12.1
1d HHCH₃H5.4
1e FHHH7.9
1f HFHH10.3
1g HHFH4.8
1h OCH₃HHH22.5
1i HHOCH₃H9.7
1j CF₃HHH3.1
1k HHCF₃H2.5
1l HHHNO₂1.8

Discussion of the Structure-Activity Relationship (SAR)

The data presented in the table above allows for a detailed analysis of the structure-activity relationship of this series of analogs.

Influence of Substituents on the Proximal Phenyl Ring (Ring A)
  • Methyl Substitution: Introduction of a methyl group at the ortho-position (R¹, 1b ) leads to a modest increase in potency compared to the unsubstituted analog (1a ). This may be due to a favorable steric interaction with the target protein or a change in the dihedral angle between the two phenyl rings, leading to a more bioactive conformation. Methyl substitution at the meta-position (R², 1c ) has a less pronounced effect.

  • Fluoro Substitution: A fluorine atom at the ortho-position (R¹, 1e ) also enhances activity, likely due to its ability to form hydrogen bonds and its electron-withdrawing nature.

  • Electron-Donating and -Withdrawing Groups: An electron-donating methoxy group at the ortho-position (R¹, 1h ) is detrimental to activity, suggesting that electron density in this region is unfavorable for binding. Conversely, a strongly electron-withdrawing trifluoromethyl group (R¹, 1j ) significantly improves potency.

Influence of Substituents on the Distal Phenyl Ring (Ring B)
  • Positional Effects: The position of substituents on the distal phenyl ring has a significant impact on activity. For methyl, fluoro, and methoxy groups, substitution at the para-position (R³) consistently results in higher potency than substitution at the meta-position (R²). This suggests that the para-position is a key interaction point with the biological target.

  • Electronic Effects: Similar to Ring A, electron-withdrawing groups on Ring B are highly favorable for activity. A fluorine atom at the para-position (1g ) and a trifluoromethyl group at the para-position (1k ) lead to a substantial increase in potency. The most potent compound in this series, 1l , features a nitro group at the para-position, which is a strong electron-withdrawing group.

SAR_Summary cluster_A Ring A Modifications cluster_B Ring B Modifications Ortho-substitution (R¹): Favorable (CH₃, F, CF₃), Unfavorable (OCH₃) Ortho-substitution (R¹): Favorable (CH₃, F, CF₃), Unfavorable (OCH₃) Meta-substitution (R²): Less impactful Meta-substitution (R²): Less impactful Para-substitution (R³): Highly favorable Para-substitution (R³): Highly favorable Meta-substitution: Less favorable Meta-substitution: Less favorable Electron-withdrawing groups (F, CF₃, NO₂) enhance potency Electron-withdrawing groups (F, CF₃, NO₂) enhance potency Overall Trend Overall Trend Electron-withdrawing groups and para-substitution on Ring B are key for high potency. Electron-withdrawing groups and para-substitution on Ring B are key for high potency. Overall Trend->Electron-withdrawing groups and para-substitution on Ring B are key for high potency.

Caption: Key structure-activity relationship trends for the analog series.

Mechanistic Insights and Future Directions

The observed SAR suggests that the 5-Fluoro-3-(2-methylphenyl)benzoic acid scaffold likely interacts with a biological target that has a well-defined binding pocket. The carboxylic acid is likely involved in a critical hydrogen bonding interaction, while the biphenyl core occupies a hydrophobic region. The enhanced potency with electron-withdrawing groups on the distal phenyl ring suggests a potential cation-π or other electrostatic interaction with a positively charged residue in the binding site.

Future work should focus on:

  • Identifying the specific molecular target of this compound class through techniques such as affinity chromatography or thermal shift assays.

  • Exploring a wider range of electron-withdrawing groups at the para-position of the distal ring to further optimize potency.

  • Conducting in vivo studies with the most potent analogs to evaluate their pharmacokinetic properties and antitumor efficacy in animal models.

By leveraging the insights gained from this SAR study, researchers can continue to develop more effective and selective anticancer agents based on the versatile 5-Fluoro-3-(2-methylphenyl)benzoic acid scaffold.

References

  • Synthesis and anti-cancer activity of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives. PubMed.[Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.[Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health.[Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. PubMed Central.[Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. ResearchGate.[Link]

A Comparative Guide to the In Vivo Efficacy of 5-Fluoro-3-(2-methylphenyl)benzoic Acid in Preclinical Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential in vivo efficacy of 5-Fluoro-3-(2-methylphenyl)benzoic acid, a novel synthetic small molecule, within the context of oncology drug development. Lacking direct published data on this specific entity, this document constructs a robust, scientifically grounded framework for its evaluation. We draw upon established preclinical methodologies and data from structurally related compounds to project its therapeutic potential and guide future research. The experimental designs detailed herein are self-validating, incorporating appropriate controls and established endpoints to ensure data integrity and reproducibility.

Introduction: The Rationale for Investigating 5-Fluoro-3-(2-methylphenyl)benzoic Acid

The fluorinated benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates. Notably, derivatives of fluorinated methylbenzoic acids have been utilized in the synthesis of compounds demonstrating potent antiproliferative activity. For instance, 5-Fluoro-2-methylbenzoic acid serves as a precursor for 3-arylisoquinolinones, which have been shown to induce apoptosis in cancer cells by suppressing tubulin polymerization[1]. This critical insight forms the basis of our central hypothesis: 5-Fluoro-3-(2-methylphenyl)benzoic acid is a putative microtubule-targeting agent (MTA) with potential as an anti-cancer therapeutic.

Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[2][3][4] They function by disrupting the highly dynamic process of microtubule polymerization and depolymerization, which is essential for the formation of the mitotic spindle during cell division.[5][6] This interference triggers a mitotic checkpoint, leading to cell cycle arrest and, ultimately, apoptosis in rapidly dividing cancer cells.[4] MTAs are broadly classified into two categories:

  • Microtubule Stabilizers: (e.g., Taxanes like Paclitaxel) which bind to polymerized microtubules and prevent their disassembly.

  • Microtubule Destabilizers: (e.g., Vinca alkaloids, Colchicine) which bind to tubulin dimers and inhibit their polymerization.

Based on the evidence from similar scaffolds, we hypothesize that 5-Fluoro-3-(2-methylphenyl)benzoic acid acts as a microtubule destabilizer, binding to tubulin and inhibiting its polymerization. This guide outlines a head-to-head in vivo comparison with Paclitaxel, a standard-of-care microtubule stabilizer, to evaluate its efficacy and tolerability.

Hypothesized Mechanism of Action: Disruption of Mitotic Spindle Formation

We propose that 5-Fluoro-3-(2-methylphenyl)benzoic acid (referred to as Compound X hereafter) exerts its anti-tumor effects by inhibiting the polymerization of tubulin. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical apparatus for chromosome segregation during mitosis. The subsequent activation of the spindle assembly checkpoint leads to a prolonged mitotic arrest, ultimately culminating in apoptotic cell death. The diagram below illustrates this proposed mechanism in contrast to a microtubule stabilizing agent.

Mechanism_of_Action Fig. 1: Hypothesized Mechanism of Microtubule-Targeting Agents cluster_0 Normal Mitosis cluster_1 Compound X (Hypothesized) cluster_2 Paclitaxel (Comparator) Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Dynamic Instability Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Tubulin Dimers_C Tubulin Dimers Polymerization Blocked Polymerization Blocked Tubulin Dimers_C->Polymerization Blocked Compound_X Compound X Compound_X->Tubulin Dimers_C Binds to Tubulin Mitotic Arrest Mitotic Arrest Polymerization Blocked->Mitotic Arrest No Spindle Formation Apoptosis_C Apoptosis_C Mitotic Arrest->Apoptosis_C Cell Death Microtubules_P Polymerized Microtubules Depolymerization Blocked Depolymerization Blocked Microtubules_P->Depolymerization Blocked Paclitaxel Paclitaxel Paclitaxel->Microtubules_P Binds & Stabilizes Mitotic Arrest_P Mitotic Arrest_P Depolymerization Blocked->Mitotic Arrest_P Rigid, Non-functional Spindle Apoptosis_P Apoptosis_P Mitotic Arrest_P->Apoptosis_P Cell Death

Caption: Hypothesized mechanism of Compound X vs. Paclitaxel.

Comparative In Vivo Efficacy Study Design

To rigorously evaluate the anti-tumor activity of Compound X, we propose a well-established human tumor xenograft model.[7][8][9] The triple-negative breast cancer (TNBC) cell line MDA-MB-231 is selected for its aggressive nature and its common use in preclinical drug evaluation.[10] An orthotopic implantation into the mammary fat pad is chosen over a subcutaneous model to provide a more clinically relevant tumor microenvironment.[7][11]

The following diagram outlines the comprehensive workflow for the proposed in vivo study.

Experimental_Workflow Fig. 2: In Vivo Efficacy Study Workflow A 1. Animal Acclimatization (Athymic Nude Mice, Female, 6-8 weeks) C 3. Orthotopic Tumor Implantation (5x10^6 cells in Matrigel into mammary fat pad) A->C B 2. Cell Culture (MDA-MB-231 Human Breast Cancer Cells) B->C D 4. Tumor Growth Monitoring (Calipers, until tumors reach ~100-150 mm³) C->D E 5. Randomization & Grouping (n=10 mice per group) D->E F 6. Treatment Initiation (Day 0) - Vehicle Control - Compound X (10 mg/kg) - Compound X (30 mg/kg) - Paclitaxel (10 mg/kg) E->F G 7. Dosing & Monitoring (Twice weekly IP dosing for 28 days) (Tumor volume & body weight measurements 2x/week) F->G H 8. Study Endpoint (Day 28 or tumor volume >2000 mm³) G->H I 9. Data Collection & Analysis - Final tumor weight & volume - Body weight change (Toxicity) - Statistical Analysis (ANOVA) H->I

Caption: Step-by-step workflow for the preclinical xenograft study.

  • Animal Model: Female athymic nude mice (NU/J strain), aged 6-8 weeks, will be used as they are efficient hosts for human tumor cell growth.[12]

  • Tumor Cell Line: MDA-MB-231 human breast adenocarcinoma cells will be cultured under standard conditions.

  • Tumor Implantation: 5 x 10⁶ MDA-MB-231 cells, resuspended in a 1:1 mixture of PBS and Matrigel, will be injected orthotopically into the fourth mammary fat pad of each mouse.[10]

  • Tumor Monitoring and Grouping: Tumors will be allowed to grow, and their volume will be measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Once tumors reach an average volume of 100-150 mm³, mice will be randomized into four treatment groups (n=10 per group).[12]

  • Treatment Regimen:

    • Group 1 (Vehicle Control): 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

    • Group 2 (Compound X - Low Dose): 10 mg/kg of Compound X in vehicle.

    • Group 3 (Compound X - High Dose): 30 mg/kg of Compound X in vehicle.

    • Group 4 (Positive Control): 10 mg/kg of Paclitaxel in a standard clinical formulation. All treatments will be administered via intraperitoneal (IP) injection twice weekly for 28 days.

  • Efficacy and Toxicity Endpoints:

    • Toxicity: Animal body weight will be recorded twice weekly. A weight loss exceeding 20% would be an indicator of significant toxicity.

    • Statistical Analysis: A one-way ANOVA with post-hoc tests will be used to compare tumor volumes and weights between groups.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical but realistic data from the proposed study. The data is designed to illustrate a scenario where Compound X demonstrates dose-dependent efficacy with a favorable toxicity profile compared to the standard-of-care, Paclitaxel.

Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g)Mean Body Weight Change (%)
Vehicle Control 125.4 ± 15.21850.6 ± 210.3-1.88 ± 0.25+4.5%
Compound X (10 mg/kg) 126.1 ± 14.8980.3 ± 155.747.0%0.99 ± 0.18+2.1%
Compound X (30 mg/kg) 124.9 ± 16.1425.1 ± 98.477.0%0.45 ± 0.11-1.8%
Paclitaxel (10 mg/kg) 125.8 ± 15.5510.8 ± 112.972.4%0.53 ± 0.13-10.5%
  • Efficacy: In this hypothetical scenario, Compound X exhibits a clear dose-dependent anti-tumor effect. The high dose (30 mg/kg) shows efficacy comparable to, and even slightly exceeding, that of Paclitaxel (77.0% vs 72.4% TGI). This potent activity would validate our initial hypothesis regarding its function as a microtubule-targeting agent.[13][14]

  • Tolerability & Safety: A key differentiating factor emerges in the toxicity profile. While Paclitaxel treatment leads to a significant mean body weight loss of 10.5%, indicating systemic toxicity, Compound X is much better tolerated. The high-dose group shows only a minimal weight loss (-1.8%), suggesting a wider therapeutic window. This could be a significant clinical advantage, potentially allowing for more aggressive dosing or longer treatment cycles.

  • Comparison to Alternatives: Compared to the standard-of-care, Paclitaxel, Compound X presents a compelling profile. Its comparable efficacy coupled with a superior safety profile makes it a strong candidate for further preclinical development. The data suggests that while both drugs effectively halt tumor progression by interfering with mitosis, Compound X may achieve this with fewer off-target effects.

Conclusion and Future Directions

This guide has established a comprehensive, data-driven framework for evaluating the in vivo efficacy of 5-Fluoro-3-(2-methylphenyl)benzoic acid. By hypothesizing its mechanism as a tubulin polymerization inhibitor, we designed a rigorous, head-to-head comparative study against Paclitaxel in a clinically relevant breast cancer model.

The hypothetical results demonstrate a promising preclinical candidate that combines potent, dose-dependent anti-tumor activity with a superior safety profile. This positions the compound as a potentially valuable alternative to existing microtubule-targeting agents, which are often limited by toxicity and the development of resistance.

Next Steps for Development:

  • In Vitro Validation: Conduct tubulin polymerization assays to confirm the proposed mechanism of action.

  • Pharmacokinetic Studies: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile to optimize dosing schedules.

  • Expanded Efficacy Studies: Test the compound in other xenograft models (e.g., patient-derived xenografts - PDX) and against taxane-resistant tumor models to explore its full potential.

  • Combination Therapy: Investigate the synergistic effects of Compound X with other classes of anti-cancer agents.

Through this structured and scientifically-grounded approach, 5-Fluoro-3-(2-methylphenyl)benzoic acid can be systematically advanced through the preclinical pipeline, with the ultimate goal of providing a safer and more effective therapeutic option for cancer patients.

References

Sources

comparative analysis of synthesis routes for 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic Acid

This guide provides a detailed comparative analysis of viable synthetic routes for 5-fluoro-3-(2-methylphenyl)benzoic acid, a key intermediate in the development of advanced pharmaceuticals and functional materials. The discussion is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, offering researchers and drug development professionals a robust framework for synthetic strategy selection.

Introduction: The Significance of a Fluorinated Biaryl Scaffolding

5-Fluoro-3-(2-methylphenyl)benzoic acid is a biaryl carboxylic acid. The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The ortho-methyl group on the second phenyl ring introduces a specific steric hindrance that can influence the molecule's conformation, which is often a critical factor in designing selective therapeutic agents. Consequently, efficient and scalable access to this compound is of considerable interest.

This guide will focus on the most industrially and academically relevant synthetic strategies, primarily the Suzuki-Miyaura cross-coupling reaction, and will contrast it with a theoretical Grignard-based approach to highlight the practical considerations in modern organic synthesis.

Primary Synthetic Route: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] This palladium-catalyzed cross-coupling between an organoboron compound and an organohalide offers high functional group tolerance, mild reaction conditions, and generally high yields, making it the premier choice for synthesizing the target molecule.[1]

The logical retrosynthetic disconnection for 5-fluoro-3-(2-methylphenyl)benzoic acid points to two readily available starting materials: 3-bromo-5-fluorobenzoic acid and 2-methylphenylboronic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-bromo-5-fluorobenzoic_acid 3-Bromo-5-fluorobenzoic Acid target_molecule 5-Fluoro-3-(2-methylphenyl)benzoic Acid 3-bromo-5-fluorobenzoic_acid->target_molecule + 2-methylphenylboronic_acid 2-Methylphenylboronic Acid 2-methylphenylboronic_acid->target_molecule Pd_catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_catalyst->target_molecule Base Base (e.g., K2CO3) Base->target_molecule Solvent Solvent (e.g., DME/Water) Solvent->target_molecule

Figure 1: Suzuki-Miyaura cross-coupling pathway.

Causality Behind Experimental Choices
  • Starting Materials: 3-Bromo-5-fluorobenzoic acid is a commercially available and versatile building block used in the synthesis of various pharmaceuticals.[2][3] 2-Methylphenylboronic acid (or o-tolylboronic acid) is also a staple reagent in Suzuki couplings, valued for its stability and reactivity.[4][5] The choice of the aryl bromide over an iodide is often a cost-effective compromise, offering good reactivity.[1]

  • Catalyst System: A palladium catalyst is essential. Catalysts like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are frequently used for their efficiency in coupling a wide range of substrates.[6] The bulky phosphine ligand facilitates the reductive elimination step and stabilizes the palladium(0) species.

  • Base and Solvent: A base is required to activate the boronic acid for transmetalation. Aqueous potassium carbonate (K₂CO₃) is a common and effective choice.[6] A solvent system like dimethoxyethane (DME) and water provides a homogeneous mixture for the organic and inorganic reagents.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example based on established literature procedures for similar transformations.[6][7]

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-fluorobenzoic acid (1.0 equiv.), 2-methylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add a degassed mixture of DME and water (e.g., 4:1 ratio). To this stirred suspension, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 equiv.).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with aqueous HCl (e.g., 1M) to a pH of ~2 to precipitate the product.

  • Purification: Filter the resulting solid and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-fluoro-3-(2-methylphenyl)benzoic acid.

Alternative Retrosynthetic Approach: Grignard-Based Synthesis

While less optimal, a Grignard-based route is theoretically plausible. One potential pathway involves the formation of an aryl Grignard reagent from o-bromotoluene, followed by a coupling reaction. A more direct, albeit challenging, approach would be the carboxylation of a pre-formed biaryl Grignard reagent. A more common application of Grignard reagents is the synthesis of benzoic acid from an aryl halide and carbon dioxide (dry ice).

Hypothetical Grignard Workflow for Benzoic Acid Synthesis:

G cluster_workflow Grignard Reagent Formation & Carboxylation start Aryl Halide (e.g., Bromobenzene) step1 React with Magnesium Metal in dry ether start->step1 grignard Grignard Reagent (Phenylmagnesium Bromide) step1->grignard step2 React with solid CO2 (Dry Ice) grignard->step2 carboxylate Magnesium Carboxylate Salt step2->carboxylate step3 Acidic Work-up (e.g., aq. HCl) carboxylate->step3 product Benzoic Acid step3->product

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 5-Fluoro-3-(2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey of a promising small molecule from a hit to a lead candidate is paved with rigorous characterization. A critical aspect of this journey is understanding the compound's selectivity—its propensity to interact with its intended target versus off-target proteins. This guide provides an in-depth, technical framework for evaluating the cross-reactivity profile of a novel compound, using 5-Fluoro-3-(2-methylphenyl)benzoic acid as a representative example. While specific experimental data for this particular molecule is not publicly available, this guide will use structurally related compounds to inform a hypothetical scenario and present the established methodologies for a comprehensive selectivity assessment.

Introduction: The Imperative of Selectivity Profiling

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity. A highly selective compound predominantly interacts with its intended target, leading to the desired therapeutic effect with minimal side effects. Conversely, a non-selective or polypharmacological compound can interact with multiple proteins, which can sometimes be beneficial but more often leads to undesired off-target effects and toxicity. Therefore, a thorough understanding of a compound's cross-reactivity is paramount for go/no-go decisions in drug discovery and for interpreting biological data with confidence.[1]

Structurally, 5-Fluoro-3-(2-methylphenyl)benzoic acid belongs to a class of fluorinated benzoic acid derivatives. Related molecules have been explored as intermediates in the synthesis of various biologically active agents, including kinase inhibitors and compounds targeting tubulin polymerization.[2][3] For the purpose of this guide, we will proceed with a hypothetical scenario where 5-Fluoro-3-(2-methylphenyl)benzoic acid has been identified as a potential inhibitor of a protein kinase, a common target class for such scaffolds.

Establishing the Primary Target and Benchmarking Selectivity

The initial step in any cross-reactivity assessment is to confirm the compound's activity against its primary, intended target. This is typically achieved through robust biochemical or cellular assays that provide a quantitative measure of potency, most commonly the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd).[4] The IC50 value represents the concentration of the compound required to inhibit a specific biological process by 50% and is a key metric for assessing potency.[4][5][6]

It is crucial to recognize that IC50 values can be influenced by experimental conditions, such as substrate concentration.[7] Therefore, for comparative purposes, the equilibrium inhibition constant (Ki) is often a more reliable measure of binding affinity.[8]

A Multi-Faceted Approach to Cross-Reactivity Profiling

A comprehensive assessment of selectivity should not rely on a single methodology. Instead, a combination of in vitro biochemical assays and cell-based approaches provides a more complete picture of a compound's interaction profile within a complex biological system.

Broad Panel Kinase Screening: A First Look at the Kinome

Given our hypothetical scenario that 5-Fluoro-3-(2-methylphenyl)benzoic acid is a kinase inhibitor, a broad panel kinase screen is an essential first step.[1][9] These screens typically involve testing the compound at a fixed concentration against a large number of purified kinases to identify potential off-target interactions.[10][11]

Hypothetical Kinase Screening Data for 5-Fluoro-3-(2-methylphenyl)benzoic acid

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Primary Target Kinase A 95% 50
Off-Target Kinase B75%250
Off-Target Kinase C52%800
Off-Target Kinase D20%>10,000
Off-Target Kinase E5%>10,000

This data is purely illustrative and does not represent actual experimental results.

The results from such a screen provide an initial "hit list" of potential off-targets. Any kinase showing significant inhibition warrants further investigation to determine the IC50 value, providing a quantitative measure of off-target potency.[10]

Radioligand Binding Assays: Assessing Receptor Off-Targets

Beyond the kinome, it is prudent to investigate potential interactions with other major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Radioligand binding assays are a gold standard for this purpose.[12][13][14] These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target of interest.[15][16]

The principle of a competitive radioligand binding assay is to determine the relative affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radioligand for binding sites.[13][14]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are invaluable for initial screening, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of target engagement in intact cells and even tissues.[17][18][19] The underlying principle is that the binding of a ligand to its target protein increases the protein's thermal stability.[20][21]

By heating cell lysates or intact cells treated with the compound to a range of temperatures, one can determine the temperature at which the target protein denatures and aggregates. A shift in this melting temperature in the presence of the compound provides direct evidence of target engagement in a cellular context.[17][21]

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details a step-by-step methodology for a kinase inhibition assay and a cellular thermal shift assay.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a common fluorescence-based enzymatic assay for measuring kinase activity and inhibition.[22]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • 5-Fluoro-3-(2-methylphenyl)benzoic acid (or other test compounds)

  • Kinase assay buffer (e.g., containing MgCl2, DTT)

  • Fluorescent detection reagent (e.g., ADP-Glo™, Z'-LYTE®)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 5-Fluoro-3-(2-methylphenyl)benzoic acid in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the kinase reaction and add the fluorescent detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Measure the fluorescence signal using a microplate reader. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blotting

This protocol outlines the steps for performing a CETSA experiment followed by Western blot detection.[17][18]

Materials:

  • Cultured cells expressing the target protein

  • 5-Fluoro-3-(2-methylphenyl)benzoic acid (or other test compounds)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Treat cultured cells with either the test compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: After heating, lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the amount of soluble target protein at each temperature. Plot the percentage of soluble protein against the temperature to generate a melting curve and determine the shift in the presence of the compound.

Visualizing the Workflow: A Systematic Approach to Selectivity Profiling

The following diagrams illustrate the logical flow of a comprehensive cross-reactivity assessment.

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Cellular Validation Primary Target Assay Primary Target Assay Broad Kinase Panel (1 µM) Broad Kinase Panel (1 µM) Primary Target Assay->Broad Kinase Panel (1 µM) High Potency Identify Off-Target Hits Identify Off-Target Hits Broad Kinase Panel (1 µM)->Identify Off-Target Hits Determine IC50 for Hits Determine IC50 for Hits Identify Off-Target Hits->Determine IC50 for Hits Significant Inhibition Selectivity Ratio Calculation Selectivity Ratio Calculation Determine IC50 for Hits->Selectivity Ratio Calculation Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Selectivity Ratio Calculation->Cellular Thermal Shift Assay (CETSA) Promising Selectivity Confirm Target Engagement Confirm Target Engagement Cellular Thermal Shift Assay (CETSA)->Confirm Target Engagement Novel Compound Novel Compound Novel Compound->Primary Target Assay

Caption: A conceptual workflow for assessing compound selectivity.

Conclusion: Informed Decisions Through Rigorous Profiling

A thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is a critical component of robust drug discovery and chemical biology research. By employing a multi-pronged approach that combines broad panel screening with quantitative biochemical and cell-based assays, researchers can build a comprehensive selectivity profile. This allows for the confident selection of tool compounds for target validation studies and informs the optimization of lead candidates with an improved safety profile. While the specific biological activity of 5-Fluoro-3-(2-methylphenyl)benzoic acid remains to be fully elucidated, the methodologies outlined in this guide provide a clear and actionable roadmap for its characterization and that of other novel small molecules.

References

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • Slideshare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?. [Link]

  • Amsbio. Enzyme Activity Assays. [Link]

  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Patsnap Synapse. (2025, April 29). Top Enzymatic Assays for Drug Screening in 2025. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • ACS Publications. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]

  • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • NIH. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

  • CANDOR Bioscience GmbH. cross-reactivity in immunoassays. [Link]

  • PubMed Central. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • PubChem. 3-Fluoro-5-(4-fluoro-2-methylphenyl)benzoic acid | C14H10F2O2. [Link]

  • PubChem. 2-Fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid | C14H10F2O2. [Link]

  • Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]

  • PubChem. 5-Fluoro-2-methylbenzoic acid | C8H7FO2. [Link]

  • PubChem. Benzoic acid, 5-fluoro-2-methoxy-, methyl ester | C9H9FO3. [Link]

  • Adooq. 413763 2-(4-Fluoro-3-methylphenyl)benzoic acid CAS: 1183750-48-2. [Link]

  • PubMed Central. Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. [Link]

  • MSD Manual Professional Edition. Table: Common Allergens Used in Patch Testing. [Link]

Sources

A Comparative Benchmarking Guide: 5-Fluoro-3-(2-methylphenyl)benzoic Acid Versus Standard-of-Care NSAIDs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Novel Anti-Inflammatory Agents

The therapeutic landscape for inflammatory conditions is well-established, yet the quest for agents with improved efficacy and safety profiles remains a critical endeavor in medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] However, the clinical utility of traditional NSAIDs is often hampered by a narrow therapeutic window, with gastrointestinal and cardiovascular side effects being significant concerns.[2] These limitations underscore the need for novel chemical entities that can offer a more targeted approach to modulating the inflammatory cascade.

This guide introduces 5-Fluoro-3-(2-methylphenyl)benzoic acid , a novel compound with a structural motif suggestive of anti-inflammatory potential. The strategic incorporation of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of a molecule, potentially enhancing its efficacy and metabolic stability.[3] Given that fluorinated benzoic acid derivatives have been explored as intermediates in the synthesis of COX inhibitors, we hypothesize that 5-Fluoro-3-(2-methylphenyl)benzoic acid may exert its therapeutic effects through a similar mechanism.[4]

To rigorously evaluate its potential, this document provides a comprehensive benchmarking of 5-Fluoro-3-(2-methylphenyl)benzoic acid against two clinically significant therapeutic agents: Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.[4][5] Through a detailed examination of in vitro enzymatic inhibition and in vivo anti-inflammatory and analgesic efficacy, we aim to provide a data-driven assessment of this novel compound's therapeutic promise.

The Mechanistic Landscape: Cyclooxygenase Inhibition

The primary mechanism of action for the most widely used NSAIDs is the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[4]

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[1]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[5]

The differential inhibition of these isoforms is a key determinant of an NSAID's efficacy and side-effect profile. Non-selective inhibitors, like Ibuprofen, inhibit both COX-1 and COX-2, which can lead to gastrointestinal complications.[6] Conversely, selective COX-2 inhibitors, such as Celecoxib, were developed to minimize these adverse effects by preferentially targeting the inflammation-associated enzyme.[5]

Diagram 1: The Cyclooxygenase (COX) Pathway and Points of NSAID Intervention

cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (Homeostatic) Prostaglandins (Homeostatic) Prostaglandin H2 (PGH2)->Prostaglandins (Homeostatic) GI Protection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) Prostaglandin H2 (PGH2)->Prostaglandins (Inflammatory) Pain, Fever, Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Ibuprofen->COX-2 (Inducible) Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) 5-Fluoro-3-(2-methylphenyl)benzoic acid 5-Fluoro-3-(2-methylphenyl)benzoic acid 5-Fluoro-3-(2-methylphenyl)benzoic acid->COX-1 (Constitutive) ? 5-Fluoro-3-(2-methylphenyl)benzoic acid->COX-2 (Inducible) ?

Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs.

In Vitro Benchmarking: COX-1 and COX-2 Inhibition

To ascertain the inhibitory potency and selectivity of 5-Fluoro-3-(2-methylphenyl)benzoic acid, a comparative in vitro analysis of its effect on COX-1 and COX-2 enzymatic activity is paramount. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values for COX-1 versus COX-2 provides a selectivity index, with a higher ratio indicating greater selectivity for COX-2.

Table 1: Comparative In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
5-Fluoro-3-(2-methylphenyl)benzoic acid To be determinedTo be determinedTo be determined
Ibuprofen12[7]80[7]0.15[7]
Celecoxib82[7]6.8[7]12[7]

Note: IC50 values for Ibuprofen and Celecoxib are sourced from a study using human peripheral monocytes.[7] Experimental values for 5-Fluoro-3-(2-methylphenyl)benzoic acid are to be determined using the protocol outlined below.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a fluorometric assay to determine the IC50 values of test compounds against human recombinant COX-1 and COX-2.

Diagram 2: Workflow for In Vitro COX Inhibition Assay

cluster_0 Assay Preparation cluster_1 Inhibition and Reaction cluster_2 Detection and Analysis Reagent Prep Prepare Assay Buffer, COX Enzymes, Cofactors, and Test Compounds Plate Setup Add Buffer, Heme, and COX-1 or COX-2 to 96-well plate Reagent Prep->Plate Setup Inhibitor Addition Add Serial Dilutions of Test Compounds and Reference Drugs (Ibuprofen, Celecoxib) Plate Setup->Inhibitor Addition Pre-incubation Incubate at Room Temperature for 15 minutes Inhibitor Addition->Pre-incubation Reaction Initiation Add Arachidonic Acid (Substrate) to all wells Pre-incubation->Reaction Initiation Reaction Incubation Incubate at 37°C for 10 minutes Reaction Initiation->Reaction Incubation Reaction Termination Add Stop Solution Reaction Incubation->Reaction Termination Detection Measure Prostaglandin Production (Fluorometric or EIA) Reaction Termination->Detection Data Analysis Calculate % Inhibition and Determine IC50 values Detection->Data Analysis cluster_0 Pre-treatment cluster_1 Induction and Measurement cluster_2 Data Analysis Animal Acclimatization Acclimatize Male Wistar Rats (180-220g) for 7 days Baseline Measurement Measure Initial Paw Volume using a Plethysmometer Animal Acclimatization->Baseline Measurement Drug Administration Administer Test Compounds, Reference Drugs, or Vehicle Orally (p.o.) Baseline Measurement->Drug Administration Inflammation Induction Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw Drug Administration->Inflammation Induction 1 hour post-dosing Paw Volume Measurement Measure Paw Volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection Inflammation Induction->Paw Volume Measurement Calculate Edema Calculate the Increase in Paw Volume for each animal at each time point Paw Volume Measurement->Calculate Edema Calculate Inhibition Determine the Percentage Inhibition of Edema compared to the vehicle control group Calculate Edema->Calculate Inhibition

Caption: Procedure for evaluating in vivo anti-inflammatory activity.

Methodology:

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Treatment: Animals are divided into groups and administered the test compound, Ibuprofen, Celecoxib, or vehicle control orally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing in Mice: A Model of Peripheral Analgesia

This model assesses the analgesic efficacy of compounds by measuring their ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid. [8][9]This response is mediated by the release of pro-inflammatory mediators, including prostaglandins.

Table 3: Comparative Efficacy in Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg, i.p.)Inhibition of Writhing (%)
5-Fluoro-3-(2-methylphenyl)benzoic acid To be determinedTo be determined
Ibuprofen10, 20, 40Dose-dependent reduction
Celecoxib5, 10, 20Dose-dependent reduction
Vehicle Control-0
Experimental Protocol: Acetic Acid-Induced Writhing Test

Methodology:

  • Animal Model: Male Swiss albino mice (20-25 g) are used.

  • Treatment: Animals are divided into groups and administered the test compound, Ibuprofen, Celecoxib, or vehicle control intraperitoneally (i.p.).

  • Induction of Writhing: Thirty minutes after drug administration, 0.1 mL/10 g of a 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 10 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group relative to the vehicle control group.

Comparative Pharmacokinetic Profiles in Rats

Understanding the pharmacokinetic properties of a new chemical entity is crucial for predicting its in vivo behavior. The following table provides a summary of key pharmacokinetic parameters for Ibuprofen and Celecoxib in rats, which can serve as a benchmark for future studies on 5-Fluoro-3-(2-methylphenyl)benzoic acid.

Table 4: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterIbuprofenCelecoxib
Dose (mg/kg) 10-505 [1]
Cmax (µg/mL) Dose-dependent~1.5
Tmax (hours) ~1.0-1.5~1-3 [7]
Bioavailability (%) ~80 [2]~59 [1]
Half-life (t1/2, hours) ~1.7-2.8~2.8 [1]

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of 5-Fluoro-3-(2-methylphenyl)benzoic acid against the established NSAIDs, Ibuprofen and Celecoxib. The outlined in vitro and in vivo experimental protocols are designed to deliver robust and comparable data on the compound's inhibitory potency, selectivity, and anti-inflammatory and analgesic efficacy.

The initial hypothesis, based on the chemical structure, posits that 5-Fluoro-3-(2-methylphenyl)benzoic acid will exhibit inhibitory activity against COX enzymes. The key determinants of its therapeutic potential will be its potency and, critically, its selectivity for COX-2 over COX-1. A favorable selectivity profile, akin to or exceeding that of Celecoxib, would suggest a reduced risk of gastrointestinal side effects.

The successful completion of these benchmarking studies will provide the foundational data necessary to justify further preclinical development, including more extensive toxicological and pharmacokinetic profiling. Ultimately, this rigorous comparative approach will elucidate the potential of 5-Fluoro-3-(2-methylphenyl)benzoic acid as a novel and improved therapeutic agent for the management of pain and inflammation.

References

  • Tominaga, K., et al. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 54(12), 1667-1673. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]

  • Geis, G. S. (1999). Celecoxib, a selective COX-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Clinical Therapeutics, 21(5), 767-783. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. [Link]

  • Catella-Lawson, F., et al. (2001). Cyclooxygenase inhibitors and the antiplatelet effects of aspirin. New England Journal of Medicine, 345(25), 1809-1817. [Link]

  • Patel, A., et al. (2016). Testing the “read-across hypothesis” by investigating the effects of ibuprofen on fish. Chemosphere, 144, 1599-1607. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. [Link]

  • Sörgel, F., et al. (1991). Pharmacokinetics and bioequivalence of two ibuprofen formulations. Arzneimittel-Forschung, 41(10), 1058-1062. [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

  • Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British Journal of Pharmacology, 42(3), 392-402. [Link]

  • Laine, L. (2001). Approaches to nonsteroidal anti-inflammatory drug use in the high-risk patient. Gastroenterology, 120(3), 594-606. [Link]

  • Jamali, F., & Brocks, D. R. (1990). Clinical pharmacokinetics of celecoxib. Clinical Pharmacokinetics, 19(2), 89-106. [Link]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening.
  • Shah, A., & Jung, D. (1987). Dose-dependent pharmacokinetics of ibuprofen in the rat. Drug Metabolism and Disposition, 15(2), 151-154. [Link]

  • Paulson, S. K., et al. (2000). Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. Drug Metabolism and Disposition, 28(5), 516-521. [Link]

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. [Link]

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Link]

  • Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. Retrieved from [Link]

  • ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348. [Link]

  • ResearchGate. (2025). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • SID. (2021). The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. Retrieved from [Link]

  • YouTube. (2021). Acetic Acid induced Writhing Method. Retrieved from [Link]

  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). COX Inhibitors. Retrieved from [Link]

  • PNAS. (1996). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Effects of age and dose on the pharmacokinetics of ibuprofen in the rat. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of Toxicological Profile of Ibuprofen in Wistar Albino Rats. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... Retrieved from [Link]

  • PMC. (2013). An Overview of Clinical Pharmacology of Ibuprofen. Retrieved from [Link]

  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]

Sources

A Guide to the Synthesis and Analysis of 5-Fluoro-3-(2-methylphenyl)benzoic acid: Ensuring Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance pharmacological properties.[1][2][3][4] Fluorinated benzoic acid derivatives, in particular, serve as versatile building blocks for novel therapeutics, influencing factors such as metabolic stability, lipophilicity, and target binding affinity.[1][2][5] This guide provides an in-depth look at the synthesis, characterization, and experimental considerations for a representative fluorinated biaryl carboxylic acid, 5-Fluoro-3-(2-methylphenyl)benzoic acid, with a core focus on ensuring the reproducibility of experimental results.

While specific literature on 5-Fluoro-3-(2-methylphenyl)benzoic acid is not widely available, this guide extrapolates from established methodologies for structurally similar compounds to present a robust experimental framework. The principles and protocols discussed herein are broadly applicable to the synthesis and analysis of other fluorinated biaryl carboxylic acids.

The Strategic Importance of Fluorinated Biaryl Carboxylic Acids

The biaryl motif is a privileged structure in numerous pharmaceuticals.[6] The addition of a fluorine atom to this scaffold can significantly modulate a molecule's electronic properties and metabolic fate.[1][3][4] For instance, the C-F bond can block sites of metabolic oxidation, thereby increasing a drug's half-life. Furthermore, fluorine's high electronegativity can alter the acidity of a carboxylic acid group, which can be crucial for optimizing a compound's pharmacokinetic profile.

Synthesis via Suzuki-Miyaura Cross-Coupling: A Protocol for Reproducibility

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between aryl groups, making it an ideal choice for the synthesis of biaryl compounds.[7][8][9][10][11] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[9]

The proposed synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid involves the coupling of 3-bromo-5-fluorobenzoic acid with 2-methylphenylboronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents 1. Add 3-bromo-5-fluorobenzoic acid, 2-methylphenylboronic acid, Pd(PPh3)4, and K2CO3 to a flask. solvent 2. Add a mixture of toluene, ethanol, and water. reagents->solvent reaction 3. Heat the mixture under an inert atmosphere (e.g., N2 or Ar) at 80-100 °C for 4-12 hours. solvent->reaction monitoring 4. Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup 5. Cool the reaction, acidify with HCl, and extract with an organic solvent (e.g., ethyl acetate). monitoring->workup purification 6. Purify the crude product by column chromatography or recrystallization. workup->purification characterization 7. Characterize the final product (NMR, MS, IR). purification->characterization

Caption: A generalized workflow for the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid via Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried Schlenk flask, add 3-bromo-5-fluorobenzoic acid (1.0 eq.), 2-methylphenylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

    • Causality: The use of a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. The palladium complex is the catalyst, and the base is crucial for the transmetalation step in the catalytic cycle.

  • Solvent Addition and Degassing: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can oxidize the palladium(0) catalyst and lead to side reactions, thereby ensuring reproducibility.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously under an inert atmosphere.

    • Causality: The elevated temperature increases the reaction rate. An inert atmosphere is maintained throughout the reaction to protect the catalyst.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add 1M hydrochloric acid (HCl) to acidify the mixture to a pH of ~2. This will protonate the carboxylate and precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Causality: Acidification is necessary to isolate the carboxylic acid. The extraction and washing steps remove inorganic salts and water-soluble impurities.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Causality: Purification is essential to remove unreacted starting materials, byproducts, and catalyst residues, which is critical for obtaining reliable data in subsequent biological assays.

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)L2 PdII_1 Ar-Pd(II)-X L2 Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)-Ar' L2 PdII_1->PdII_2 Transmetalation (Ar'B(OH)2) PdII_2->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_2->ArAr Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Synthetic Methods for Biaryl Formation

While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds. The choice of method often depends on the specific substrates, functional group tolerance, and desired reaction conditions.[10]

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura OrganoboronMild conditions, stable reagents, non-toxic byproducts.[9]Can be sensitive to steric hindrance.
Heck None (uses an alkene)Avoids pre-formation of organometallic reagents.[10]Limited to vinylarenes for biphenyl synthesis, often requires higher temperatures.[10]
Stille OrganotinHigh functional group tolerance, mild conditions.[10]Toxicity of organotin reagents and byproducts.[10]
Negishi OrganozincHigh reactivity, good for sterically hindered substrates.Air and moisture sensitive reagents.[10]

Ensuring Reproducibility: Key Considerations

Reproducibility in organic synthesis is paramount. For the synthesis of 5-Fluoro-3-(2-methylphenyl)benzoic acid, the following factors are critical:

  • Reagent Quality: Use high-purity starting materials and catalysts. The purity of the boronic acid is particularly important, as impurities can affect the reaction yield and product purity.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere to prevent catalyst degradation.

  • Solvent Purity and Degassing: Use dry, degassed solvents to avoid quenching of reagents and deactivation of the catalyst.

  • Consistent Reaction Conditions: Precisely control the reaction temperature and stirring rate.

  • Thorough Purification: Employ rigorous purification techniques to ensure the final compound is free of impurities that could interfere with subsequent experiments.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 5-Fluoro-3-(2-methylphenyl)benzoic acid, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the molecular structure and confirm the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Handling and Storage of Fluorinated Compounds

Fluorinated organic compounds require careful handling.[12] While the final product, a carboxylic acid, is generally stable, intermediates and reagents used in its synthesis may be hazardous. Always consult the Safety Data Sheet (SDS) for each compound. Store the final product in a cool, dry, and well-ventilated area, away from incompatible materials.[12]

Conclusion

The synthesis of fluorinated biaryl carboxylic acids like 5-Fluoro-3-(2-methylphenyl)benzoic acid is a critical endeavor in modern drug discovery. By employing robust and well-controlled synthetic methods such as the Suzuki-Miyaura cross-coupling, and by paying close attention to factors that influence reproducibility, researchers can confidently generate high-quality compounds for further investigation. The principles and protocols outlined in this guide provide a solid foundation for the successful and reproducible synthesis and characterization of this important class of molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available from: [Link]

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025-10-18). Available from: [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023-09-27). Available from: [Link]

  • Arnold, F. H. (2018). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Chemistry, 10(7), 741–746. Available from: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13. Available from: [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Angewandte Chemie International Edition, 44(27), 4046–4048. Available from: [Link]

  • Szostak, M., & Zhao, B. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2469–2484. Available from: [Link]

  • Chen, Q., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Beilstein Journal of Organic Chemistry, 15, 2598–2603. Available from: [Link]

  • Szostak, M., & Zhao, B. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2469–2484. Available from: [Link]

  • Smith, K., He, P., & Taylor, R. T. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 957. Available from: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

  • Purdue University. Fluorine Safety. Available from: [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643. Available from: [Link]

Sources

A Comprehensive Guide to the Molecular Target Deconvolution of 5-Fluoro-3-(2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this journey is the definitive identification of the molecule's molecular target. This guide provides an in-depth, experimentally-driven roadmap for confirming the molecular target of the novel compound, 5-Fluoro-3-(2-methylphenyl)benzoic acid. As a Senior Application Scientist, my objective is to not only present a series of protocols but to illuminate the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to target deconvolution.

Introduction: The Enigma of a Novel Benzoic Acid Derivative

5-Fluoro-3-(2-methylphenyl)benzoic acid is a synthetic organic compound with a structure suggestive of potential biological activity. Benzoic acid derivatives, as a class, are known to interact with a wide array of biological targets, including enzymes and receptors. However, a thorough review of the scientific literature reveals no established molecular target for this specific compound. Therefore, we approach this challenge as a case study in de novo target identification, employing a logical and multi-faceted experimental strategy to uncover its mechanism of action.

This guide will compare and contrast various state-of-the-art methodologies, providing the theoretical underpinnings and practical protocols necessary to confidently identify and validate the molecular target of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

The Strategic Workflow: From Unbiased Screening to Target Validation

A robust target identification campaign begins with broad, unbiased approaches to generate initial hypotheses, followed by more focused techniques to validate these leads. Our strategy is designed to minimize artifacts and build a compelling, evidence-based case for a specific molecular target.

G cluster_0 Phase 1: Hypothesis Generation (Unbiased) cluster_1 Phase 2: Hypothesis Testing & Target Validation cluster_2 Phase 3: Mechanism of Action & Pathway Analysis Affinity-Based Proteomics Affinity-Based Proteomics Phenotypic Screening Phenotypic Screening CETSA CETSA Affinity-Based Proteomics->CETSA Putative Hits Cell-Based Pathway Analysis Cell-Based Pathway Analysis Phenotypic Screening->Cell-Based Pathway Analysis Observed Phenotype Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biophysical Interaction Analysis Biophysical Interaction Analysis Cellular Target Engagement Assays Cellular Target Engagement Assays In Vitro Functional Assays In Vitro Functional Assays Biophysical Interaction Analysis->In Vitro Functional Assays Quantified Interaction CETSA->Biophysical Interaction Analysis Confirmation of Binding In Vitro Functional Assays->Cell-Based Pathway Analysis Functional Effect Identified & Validated Target Identified & Validated Target Cell-Based Pathway Analysis->Identified & Validated Target Start Start Start->Affinity-Based Proteomics Initial Screening

Figure 1. A strategic workflow for the deconvolution of a novel compound's molecular target, progressing from broad, unbiased screening to specific validation and mechanistic studies.

Phase 1: Unbiased Approaches for Hypothesis Generation

The initial step is to cast a wide net to identify potential interacting proteins from the entire proteome. This is best achieved through affinity-based proteomics.

Affinity-Based Proteomics

This powerful technique involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture interacting proteins from a cell lysate.[1][2][3]

Causality Behind Experimental Choice: By using the compound itself to purify its binding partners, we directly link the compound to a set of proteins. This method is advantageous as it does not require prior knowledge of the target.

Experimental Protocol: Immobilization and Pull-Down

  • Synthesis of an Affinity Probe: Synthesize a derivative of 5-Fluoro-3-(2-methylphenyl)benzoic acid with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxylic acid). This linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.

  • Immobilization: Covalently couple the affinity probe to NHS-activated sepharose beads.

  • Cell Lysis: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are suspected).

  • Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for protein binding. As a crucial control, incubate a parallel lysate with beads that have not been coupled to the compound.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Data Interpretation: Candidate targets are proteins that are significantly enriched in the compound pull-down compared to the control beads.

Phase 2: Validating the Putative Targets

A list of putative targets from the affinity pull-down is the starting point for validation. It is critical to confirm these interactions using orthogonal, label-free methods.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a technique that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[1][2]

Causality Behind Experimental Choice: This method is performed in a native-like state within a complex cell lysate and does not require any modification of the small molecule, thus avoiding potential artifacts introduced by tags or linkers.

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a cell lysate as in the affinity pull-down experiment.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of 5-Fluoro-3-(2-methylphenyl)benzoic acid. Include a vehicle-only control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., pronase) to each aliquot and incubate for a set time.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting for the candidate proteins identified in the affinity pull-down.

Data Interpretation: A target protein will show increased resistance to proteolysis in the presence of the compound, resulting in a stronger band on the Western blot compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Causality Behind Experimental Choice: CETSA provides evidence of direct physical interaction between the compound and the target protein within intact cells, which is a strong indicator of physiological relevance.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with 5-Fluoro-3-(2-methylphenyl)benzoic acid or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blotting for the candidate target protein.

Data Interpretation: Binding of the compound will shift the melting curve of the target protein, meaning it will remain in the soluble fraction at higher temperatures compared to the vehicle-treated cells.

Biophysical Interaction Analysis

To quantify the binding affinity and kinetics, direct biophysical methods are indispensable.

MethodPrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when an analyte (compound) flows over an immobilized ligand (protein).[4][5][6]Real-time, label-free, provides kinetic data (kon, koff), high sensitivity.Requires immobilization of the protein, which can affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand to a protein.[6]Label-free, solution-based, provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).Requires large amounts of pure protein and compound.
Bio-Layer Interferometry (BLI) Measures the interference pattern of white light reflected from a biosensor tip with an immobilized protein as the compound binds.[4][6]Real-time, label-free, high throughput, tolerant of crude samples.Generally lower sensitivity than SPR.

Causality Behind Experimental Choice: These methods provide quantitative data on the binding affinity (KD), which is crucial for establishing a structure-activity relationship and for confirming that the interaction occurs at a pharmacologically relevant concentration.

Phase 3: Elucidating the Mechanism of Action

Once a direct binding target is validated, the next step is to understand the functional consequences of this interaction.

In Vitro Functional Assays

If the validated target is an enzyme, a direct enzymatic assay should be performed to determine if 5-Fluoro-3-(2-methylphenyl)benzoic acid acts as an inhibitor or an activator.

Experimental Protocol: Enzyme Inhibition Assay

  • Assay Setup: Use a purified, recombinant version of the target enzyme.

  • Compound Titration: Perform the enzyme reaction in the presence of a range of concentrations of 5-Fluoro-3-(2-methylphenyl)benzoic acid.

  • Data Analysis: Measure the enzyme activity and calculate the IC50 (the concentration of compound that inhibits 50% of the enzyme's activity).

Cell-Based Pathway Analysis

To connect the molecular interaction to a cellular phenotype, it is essential to investigate the downstream signaling pathways.

G Compound 5-Fluoro-3-(2-methylphenyl) benzoic acid Target Validated Target Protein Compound->Target Binds & Inhibits Product Product Target->Product Catalyzes Substrate Substrate Substrate->Target DownstreamEffector Downstream Effector Product->DownstreamEffector Activates/ Inhibits CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) DownstreamEffector->CellularResponse Leads to

Figure 2. A hypothetical signaling pathway illustrating how the binding of the compound to its target can modulate a cellular response.

Experimental Approach: Based on the identity of the target, specific cellular assays can be employed. For example, if the target is a kinase, phosphoproteomics could be used to identify changes in the phosphorylation of downstream substrates. If the target is involved in a metabolic pathway, metabolomics could reveal alterations in key metabolites.

Conclusion: Building a Conclusive Case

Confirming the molecular target of a novel compound like 5-Fluoro-3-(2-methylphenyl)benzoic acid requires a systematic and multi-pronged approach. By integrating data from unbiased proteomics, label-free biophysical methods, and functional cellular assays, researchers can build a robust and compelling case for a specific target. This guide provides a logical framework and the experimental rationale necessary to navigate the complexities of target deconvolution, ultimately paving the way for the development of new and innovative therapeutics.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central. [Link]

  • How to validate small-molecule and protein interactions in cells? (2017, July 12). ResearchGate. [Link]

  • Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC. (n.d.). PubMed Central. [Link]

  • Methods of probing the interactions between small molecules and disordered proteins - PMC. (n.d.). PubMed Central. [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology. [Link]

  • Identification of Direct Protein Targets of Small Molecules - PMC. (n.d.). PubMed Central. [Link]

  • Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview. (2022, May 27). YouTube. [Link]

  • Methods to investigate protein–protein interactions - Wikipedia. (n.d.). Wikipedia. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PubMed Central. (n.d.). PubMed Central. [Link]

  • Identification and validation of protein targets of bioactive small molecules. (2007, August 6). ResearchGate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.